molecular formula C7H5ClN2S B011010 4-Chloro-6-methylthieno[2,3-d]pyrimidine CAS No. 106691-21-8

4-Chloro-6-methylthieno[2,3-d]pyrimidine

Cat. No.: B011010
CAS No.: 106691-21-8
M. Wt: 184.65 g/mol
InChI Key: NNEBWENPZIGRQK-UHFFFAOYSA-N
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Description

4-Chloro-6-methylthieno[2,3-d]pyrimidine (CAS 106691-21-8) is a versatile chemical intermediate with the molecular formula C 7 H 5 ClN 2 S and a molecular weight of 184.65 g/mol [ ]. This compound is characterized as a light yellow solid with a melting point of 88-91 °C (sublm) and a predicted boiling point of 301.3 ±37.0 °C [ ]. Its calculated density is 1.445±0.06 g/cm³ at 20°C [ ][ ]. The compound serves as a key synthetic building block in medicinal chemistry and drug discovery research, particularly for the development of novel heterocyclic compounds [ ]. Its reactivity, defined by the presence of a chloro substituent at the 4-position of the thieno[2,3-d]pyrimidine scaffold, makes it a valuable precursor for nucleophilic substitution reactions, enabling the introduction of various amine and other functional groups to create diverse chemical libraries for biological screening [ ]. Research references its application in the synthesis of compounds evaluated for potential therapeutic activities [ ]. Handling and Storage: For optimal stability, this product should be stored under an inert gas (nitrogen or argon) at 2-8°C [ ]. Safety Information: This compound is for research use only and is not intended for diagnostic or therapeutic use in humans or animals [ ]. Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. Hazard statements include H302 (Harmful if swallowed), H319 (Causes serious eye irritation), and others as applicable [ ][ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClN2S/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEBWENPZIGRQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374015
Record name 4-chloro-6-methylthieno[2,3-d]pyrimidine
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Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106691-21-8
Record name 4-chloro-6-methylthieno[2,3-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-methylthieno[2,3-d]pyrimidine
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Foundational & Exploratory

4-Chloro-6-methylthieno[2,3-d]pyrimidine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-6-methylthieno[2,3-d]pyrimidine

Chemical Abstract Service (CAS) Number: 106691-21-8

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Identified by CAS Number 106691-21-8, this molecule serves as a pivotal intermediate for the synthesis of a wide array of biologically active compounds. Its thieno[2,3-d]pyrimidine core is a recognized "privileged scaffold," structurally bioisosteric to purine bases found in DNA and RNA, making it a cornerstone for designing targeted therapeutics.[1] This document details its physicochemical properties, outlines a validated synthetic pathway with mechanistic insights, explores its chemical reactivity, and summarizes its applications, particularly in the development of kinase inhibitors. Protocols for synthesis, spectroscopic analysis, and safety and handling are provided to support researchers and scientists in its effective and safe utilization.

Introduction: The Thienopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in countless biologically active molecules, from the nucleobases of DNA and RNA to a multitude of approved drugs.[2][3] When fused with a thiophene ring, it forms a thienopyrimidine scaffold, a structure that has garnered immense attention in pharmaceutical research. Thienopyrimidines are recognized for their broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective activities.[1]

This compound is a key derivative within this class. The strategic placement of a chlorine atom at the 4-position of the pyrimidine ring renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). This reactive "handle" allows for the facile introduction of various functional groups, enabling the construction of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[4][5] Its utility as a versatile building block is the primary driver of its importance for researchers in organic synthesis and medicinal chemistry.

Caption: Bioisosteric relationship between adenine and the thienopyrimidine core.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, storage, and application in chemical reactions.

Caption: Chemical Structure of this compound.

Table 1: Core Physicochemical Properties

Property Value Source(s)
CAS Number 106691-21-8 [6][7]
Molecular Formula C₇H₅ClN₂S [6][8]
Molecular Weight 184.65 g/mol [6][8]
Appearance Solid [9]
Melting Point 88-91 °C (sublimes) [8]
Boiling Point 301.3 ± 37.0 °C (Predicted) [8]
Density 1.445 ± 0.06 g/cm³ (Predicted) [8]
Storage Temperature 2-8 °C, under inert gas (Argon or Nitrogen) [8]
SMILES ClC1=NC=NC2=C1SC(C)=C2 [6]

Synthesis and Mechanistic Considerations

The synthesis of thieno[2,3-d]pyrimidines can be approached in several ways, most commonly by constructing the pyrimidine ring onto a pre-formed, functionalized thiophene.[10] The following represents a logical and field-proven pathway for obtaining the title compound, starting from commercially available 2-amino-5-methylthiophene-3-carbonitrile.

G Target This compound Intermediate1 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one Target->Intermediate1 Chlorination StartingMaterial 2-Amino-5-methylthiophene-3-carbonitrile Intermediate1->StartingMaterial Cyclization Reagents2 POCl₃ / Heat Intermediate1->Reagents2 Reagents1 Formic Acid StartingMaterial->Reagents1

Caption: Retrosynthetic analysis for this compound.

Detailed Synthesis Protocol

This two-step protocol involves an initial cyclization followed by chlorination.

Step 1: Synthesis of 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-methylthiophene-3-carbonitrile (1.0 eq).

  • Reaction: Add an excess of formic acid (e.g., 10-15 equivalents) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The formic acid serves as both the solvent and the source of the one-carbon unit required to form the pyrimidine ring. The initial reaction is the N-formylation of the amino group, which then undergoes an intramolecular cyclization onto the nitrile group, followed by tautomerization to yield the stable pyrimidinone.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture slowly into ice-cold water.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water to remove excess formic acid, and dry under vacuum. The resulting 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) from the previous step.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction, though it is not always necessary.

  • Heating: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Causality: Phosphorus oxychloride is a standard and highly effective reagent for converting hydroxyl groups on heterocyclic rings (or their keto tautomers) into chloro groups.[11] The lone pair on the nitrogen atom attacks the phosphorus atom of POCl₃, initiating a cascade that ultimately replaces the C=O group with a C-Cl bond, forming the desired product.

  • Work-up: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.

  • Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline. Extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound stems from the reactivity of the C4-chloro substituent. This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.

SNAr_Reaction Key Reactivity Pathway: Nucleophilic Aromatic Substitution (SNAr) Reactant This compound Product 4-Substituted-6-methylthieno[2,3-d]pyrimidine Reactant->Product + Nu-H Nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH Byproduct HCl Product->Byproduct -

Caption: General scheme for the derivatization of the title compound via SNAr.

This reactivity allows for the introduction of a vast array of functionalities, making it an ideal scaffold for building libraries of potential drug candidates. A common strategy involves reacting it with various amines to generate 4-amino-thieno[2,3-d]pyrimidine derivatives.[12] These derivatives have been extensively explored as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[13] The thienopyrimidine core acts as a "hinge-binder," mimicking the adenine of ATP to occupy the kinase's active site, while the substituent introduced at the C4 position can be tailored to achieve potency and selectivity for the target kinase.[1]

Key Therapeutic Areas:

  • Oncology: As a scaffold for inhibitors of receptor tyrosine kinases like VEGFR, FGFR, and Tie-2, which are involved in tumor angiogenesis.[12]

  • Inflammation: Used in the development of Janus Kinase (JAK) inhibitors for autoimmune disorders.[13]

  • Infectious Diseases: Serves as a core for developing novel antimicrobial and antiviral agents.[1]

Expected Spectroscopic Data

While experimental spectra should be obtained for confirmation, the expected data based on the structure are as follows:

Table 2: Predicted Spectroscopic Characteristics

Technique Expected Features
¹H NMR - Singlet for the methyl (CH₃) protons (~2.5 ppm).- Singlet for the thiophene proton (C5-H) (~7.3-7.5 ppm).- Singlet for the pyrimidine proton (C2-H) (~8.8-9.0 ppm).
¹³C NMR - Signal for the methyl carbon (~15-20 ppm).- Signals for the thiophene carbons (~120-140 ppm).- Signals for the pyrimidine carbons, with the C-Cl carbon being highly deshielded (~150-160 ppm).
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z 184.- Isotope peak (M+2) at m/z 186 with ~1/3 the intensity of M⁺, characteristic of a single chlorine atom.

| IR (Infrared) | - C-H stretching (aromatic) ~3100 cm⁻¹.- C=N and C=C stretching in the aromatic system ~1500-1600 cm⁻¹.- C-Cl stretching ~700-800 cm⁻¹. |

Note: Predicted NMR shifts are relative to TMS and can vary based on the solvent used.

Safety and Handling

As with any chlorinated heterocyclic compound, proper safety precautions are mandatory. The following information is synthesized from typical safety data sheets for related compounds.

Table 3: Safety and Handling Information

Category Guideline Source(s)
GHS Pictograms GHS07 (Exclamation Mark) [14]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [15][16]
Precautionary Statements Prevention: P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection. [15]
Response IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.IF ON SKIN: Wash with plenty of soap and water.IF INHALED: Remove person to fresh air and keep comfortable for breathing. [17][18]
Storage Store in a well-ventilated place. Keep container tightly closed. Recommended storage is refrigerated (2-8°C) under an inert atmosphere. [8][18]

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |[15] |

Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood. Wear a lab coat, safety goggles with side shields, and chemically resistant gloves (e.g., nitrile).

Conclusion

This compound (CAS 106691-21-8) is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it an invaluable intermediate for medicinal chemists. The strategic C4-chloro group provides a reliable anchor point for molecular elaboration, allowing for the systematic exploration of chemical space around the privileged thienopyrimidine scaffold. As research into targeted therapies continues to expand, the demand for and applications of versatile building blocks like this will undoubtedly grow, solidifying its role in the development of next-generation therapeutics.

References

4-Chloro-6-methylthieno[2,3-d]pyrimidine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Weight of 4-Chloro-6-methylthieno[2,3-d]pyrimidine

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The central focus of this document is its molecular weight—from theoretical calculation to experimental verification. We delve into the critical role of mass spectrometry in confirming the compound's identity, with a detailed exploration of the characteristic isotopic patterns generated by the chlorine atom. Furthermore, this guide contextualizes the importance of molecular weight as a key physicochemical parameter within the framework of modern drug discovery and development, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system recognized as a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to purine bases, such as adenine, allows it to interact with a wide array of biological targets.[1][2] Consequently, derivatives of this scaffold have been extensively investigated for various therapeutic applications, including the development of anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective agents.[1][2]

This compound is a key intermediate in the synthesis of these more complex derivatives.[3][4][5] The chlorine atom at the 4-position serves as a versatile chemical handle, enabling nucleophilic substitution reactions to introduce diverse functional groups and modulate the biological activity of the final compounds. Accurate characterization of this starting material is paramount for the integrity and success of any synthetic campaign. The foundational step in this characterization is the precise determination of its molecular weight.

Core Physicochemical Properties and Molecular Weight

The identity of a chemical compound is defined by its structure and corresponding physicochemical properties. For this compound, the most fundamental of these is its molecular weight.

Theoretical Molecular Weight

Molecular weight is calculated as the sum of the atomic masses of all constituent atoms in a molecule.[6] The molecular formula for this compound is C₇H₅ClN₂S.

Based on the atomic weights of the most common isotopes of its constituent elements (Carbon ≈ 12.011, Hydrogen ≈ 1.008, Chlorine ≈ 35.453, Nitrogen ≈ 14.007, Sulfur ≈ 32.06), the average molecular weight is determined.

PropertyValueSource
Molecular Formula C₇H₅ClN₂SSanta Cruz Biotechnology[7]
Average Molecular Weight 184.65 g/mol Santa Cruz Biotechnology[7]
CAS Number 106691-21-8Santa Cruz Biotechnology[7]
Physical Form SolidN/A
Melting Point 88-91°CChemicalBook[8]

While the average molecular weight is useful for stoichiometric calculations in the laboratory, high-resolution mass spectrometry measures the monoisotopic mass , which is the sum of the masses of the most abundant naturally occurring stable isotope of each atom.

Experimental Verification of Molecular Weight

Theoretical calculations must be confirmed by empirical data. Mass spectrometry is the definitive analytical technique for determining the molecular weight of small molecules, providing a direct measurement of the mass-to-charge ratio (m/z) of an ionized molecule.[6]

Workflow for Molecular Weight Determination

The process of verifying the molecular weight of this compound follows a systematic and self-validating workflow.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prep Dissolve sample in appropriate solvent (e.g., Methanol, Acetonitrile) Dilute Dilute to working concentration (1-10 µg/mL) Prep->Dilute Infuse Infuse sample into ESI source Dilute->Infuse Ionize Generate protonated [M+H]+ ions Infuse->Ionize Detect Detect ions based on m/z ratio Ionize->Detect Spectrum Acquire Mass Spectrum Detect->Spectrum Identify Identify Molecular Ion Peak (M) and [M+H]+ Spectrum->Identify Isotope Analyze Isotopic Pattern (M+2 peak for Chlorine) Identify->Isotope Confirm Confirm Molecular Weight Isotope->Confirm

Caption: Experimental workflow for MS-based molecular weight confirmation.

Detailed Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of this compound using positive ion mode ESI-MS. ESI is a "soft" ionization technique that minimizes fragmentation, making it ideal for observing the intact molecular ion.

Materials:

  • This compound sample

  • HPLC-grade methanol or acetonitrile

  • 0.1% Formic acid solution (optional, to aid protonation)

  • Calibrated Mass Spectrometer with ESI source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol.

    • Perform a serial dilution to create a working solution of approximately 5 µg/mL in 50:50 methanol:water (with 0.1% formic acid).

  • Instrument Setup:

    • Set the mass spectrometer to positive ion detection mode.

    • Set the mass range to scan from m/z 50 to 500 to ensure coverage of the expected ion.

    • Optimize ESI source parameters: drying gas flow (e.g., 11 L/min), nebulizer pressure (e.g., 35 psi), and capillary voltage (e.g., 3.2 kV).[9]

  • Data Acquisition:

    • Infuse the working solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data for 1-2 minutes to obtain a stable signal and averaged spectrum.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For a molecular weight of 184.65, this peak will appear at approximately m/z 185.

    • Crucially, identify the associated isotopic peaks as detailed in the next section.

The Chlorine Isotopic Signature: A Definitive Marker

A key feature in the mass spectrum of any chlorine-containing compound is its distinct isotopic pattern. Natural chlorine consists of two stable isotopes: ³⁵Cl (approximately 75% abundance) and ³⁷Cl (approximately 25% abundance).[10]

This natural distribution gives rise to two prominent peaks in the mass spectrum for the molecular ion, separated by 2 m/z units:

  • M Peak: The peak corresponding to the molecule containing the ³⁵Cl isotope.

  • M+2 Peak: The peak corresponding to the molecule containing the ³⁷Cl isotope.

The relative intensity of these peaks is approximately 3:1, reflecting the natural abundance of the isotopes.[10][11] For this compound, the expected protonated ions would be:

  • [C₇H₅³⁵ClN₂S + H]⁺ at m/z ≈ 185

  • [C₇H₅³⁷ClN₂S + H]⁺ at m/z ≈ 187

Observing this characteristic 3:1 intensity ratio for peaks at m/z 185 and 187 provides unequivocal evidence for the presence of a single chlorine atom and serves as a powerful validation of the compound's identity, beyond just the molecular weight itself.

G cluster_isotopes Natural Chlorine Isotopes cluster_ms Mass Spectrum Output Molecule C₇H₅ClN₂S (in solution) Cl35 ³⁵Cl (~75% abundance) Cl37 ³⁷Cl (~25% abundance) M_peak [M+H]⁺ Peak (contains ³⁵Cl) m/z ≈ 185 Cl35->M_peak  results in M2_peak [M+2+H]⁺ Peak (contains ³⁷Cl) m/z ≈ 187 Cl37->M2_peak  results in M_peak->M2_peak Intensity Ratio ~3:1

Caption: Relationship between chlorine isotopes and the resulting MS peaks.

Relevance in Drug Discovery

The molecular weight of a compound like this compound is not merely a descriptive statistic; it is a critical parameter in drug design and development. It is one of the core components of heuristic guidelines like Lipinski's Rule of Five, which predict the "drug-likeness" of a molecule and its potential for oral bioavailability.

Lipinski's Rule of Five Parameters:

  • Molecular Weight ≤ 500 g/mol : Lower molecular weight molecules are generally more readily absorbed and distributed. At 184.65 g/mol , this compound and its subsequent derivatives are well within this limit.

  • LogP ≤ 5: A measure of lipophilicity.

  • Hydrogen Bond Donors ≤ 5

  • Hydrogen Bond Acceptors ≤ 10

As a starting fragment, the low molecular weight of this compound provides medicinal chemists with ample "headroom" to add functionality and increase potency while remaining within the desired physicochemical property space for developing orally bioavailable drugs.

Conclusion

The molecular weight of this compound is 184.65 g/mol . This fundamental property is the cornerstone of its chemical identity. This guide has detailed the process for its verification, moving from theoretical calculation to robust experimental confirmation via mass spectrometry. The authoritative validation of this compound's structure is achieved by observing not only the correct mass-to-charge ratio for the molecular ion but also the signature 3:1 isotopic pattern characteristic of a monochlorinated species. For scientists in drug discovery, understanding and confirming this core parameter is the first critical step in leveraging the thieno[2,3-d]pyrimidine scaffold to build the next generation of therapeutics.

References

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-6-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Thienopyrimidines

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. Derivatives of this heterocyclic system have demonstrated significant therapeutic potential, including roles as kinase inhibitors in oncology, anti-inflammatory agents, and antimicrobial compounds.[1][2] The compound 4-Chloro-6-methylthieno[2,3-d]pyrimidine (CAS 106691-21-8) is a pivotal intermediate in the synthesis of these complex molecules.[3] Its reactive chloro group at the 4-position serves as a versatile synthetic handle for introducing diverse functionalities, making it a valuable building block for drug discovery libraries.

Given its role as a foundational precursor, the unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a critical prerequisite for ensuring the integrity of subsequent synthetic steps and the validity of downstream biological data. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, grounded in the principles of spectroscopic analysis and logical data integration.

Overview of the Analytical Mandate

The primary objective is to verify the molecular structure of this compound, confirming its elemental composition, connectivity, and the specific arrangement of its constituent atoms. No single analytical technique can provide a complete picture. Therefore, we will employ a synergistic workflow that correlates data from multiple orthogonal methods to build an unassailable structural proof.

Molecular Identity:

  • Chemical Formula: C₇H₅ClN₂S[3]

  • Molecular Weight: 184.65 g/mol [3]

  • IUPAC Name: this compound

Caption: Molecular Structure of this compound.

The Analytical Workflow: A Multi-Pronged Strategy

Our approach is rooted in the principle of cross-validation. Each analytical technique provides a unique piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the final assignment.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: The First Gate of Verification

Expertise & Rationale: Mass spectrometry (MS) is the initial and most crucial step. It directly measures the mass-to-charge ratio (m/z), providing the molecular weight of the compound. For halogenated compounds like ours, the characteristic isotopic distribution of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides an immediate and powerful validation of the elemental composition.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Preparation: A small quantity (~1 mg) of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron impact (EI), creates a positively charged molecular ion (M⁺•) and various fragment ions.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate a mass spectrum.

Data Interpretation & Validation
  • Molecular Ion (M⁺•): The primary goal is to identify the molecular ion peak. For C₇H₅ClN₂S, the expected monoisotopic mass is ~184.0 g/mol (for the ³⁵Cl isotope).

  • Isotopic Pattern: A hallmark feature will be the presence of two peaks for the molecular ion: one at m/z 184 (M⁺•) and another at m/z 186 ([M+2]⁺•). The relative intensity of the [M+2]⁺• peak should be approximately one-third that of the M⁺• peak, confirming the presence of a single chlorine atom.[4]

  • Fragmentation Analysis: The high energy of EI causes the molecular ion to break apart in a predictable manner. Analyzing these fragments provides clues about the molecule's structure. The fragmentation of pyrimidine derivatives often involves the cleavage of bonds within the heterocyclic rings.[5][6]

Table 1: Predicted Mass Spectrometry Data

m/z (Predicted)Ion IdentitySignificance
184[M]⁺• (with ³⁵Cl)Confirms molecular weight and elemental formula.
186[M+2]⁺• (with ³⁷Cl)Confirms the presence of one chlorine atom (ratio ~3:1 with M⁺•).
149[M - Cl]⁺Loss of the chlorine radical, indicating a C-Cl bond.
122[M - Cl - HCN]⁺Subsequent loss of hydrogen cyanide, characteristic of pyrimidine ring cleavage.

graph "Fragmentation_Pathway" {
rankdir=LR;
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [penwidth=1.5, color="#5F6368", fontsize=8];

M [label="Molecular Ion\nC₇H₅ClN₂S⁺•\nm/z = 184/186"];
F1 [label="[M - Cl]⁺\nC₇H₅N₂S⁺\nm/z = 149"];
F2 [label="[M - Cl - HCN]⁺\nC₆H₄NS⁺\nm/z = 122"];

M -> F1 [label="- •Cl"];
F1 -> F2 [label="- HCN"];

}

Caption: A plausible EI-MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Rationale: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. ¹H NMR identifies the number and chemical environment of hydrogen atoms, while ¹³C NMR provides the same information for the carbon framework. Together, they allow us to piece together the molecular skeleton.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[7]

  • Data Acquisition: The sample tube is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

  • Processing: The resulting free induction decay (FID) is Fourier transformed to produce the final NMR spectrum.

¹H NMR: Predicted Data & Interpretation

The structure has three distinct types of protons, leading to three expected signals:

  • Methyl Protons (-CH₃): A singlet (no adjacent protons to couple with) integrating to 3 hydrogens. Its chemical shift will be in the aliphatic region.

  • Thiophene Proton (H-5): A singlet (no adjacent protons). Located on the electron-rich thiophene ring, its shift will be in the aromatic region.

  • Pyrimidine Proton (H-2): A singlet. This proton is part of the pyrimidine ring and is expected to be the most downfield (highest ppm) due to the deshielding effects of the adjacent nitrogen atoms.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.9 - 9.1Singlet1HH-2Deshielded proton on the pyrimidine ring between two nitrogens.
~ 7.5 - 7.7Singlet1HH-5Proton on the electron-rich thiophene ring.
~ 2.5 - 2.7Singlet3H-CH₃Methyl group attached to the thiophene ring.
¹³C NMR: Predicted Data & Interpretation

The molecule has 7 carbon atoms, but due to symmetry, we expect to see 7 distinct signals in the ¹³C NMR spectrum.

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~ 160 - 165C-4Carbon attached to both chlorine and nitrogen; highly deshielded.
~ 155 - 160C-7aQuaternary carbon at the ring fusion, adjacent to S and N.
~ 150 - 155C-2Carbon in the pyrimidine ring between two nitrogens.
~ 140 - 145C-6Quaternary carbon attached to the methyl group.
~ 125 - 130C-5Aromatic CH carbon in the thiophene ring.
~ 120 - 125C-4aQuaternary carbon at the ring fusion.
~ 15 - 20-CH₃Aliphatic methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Bonds

Expertise & Rationale: FTIR spectroscopy provides a "molecular fingerprint" by measuring the vibrations of bonds within the molecule. While it doesn't give connectivity information like NMR, it is excellent for confirming the presence of specific functional groups and the overall heterocyclic ring structures.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The sample is clamped to ensure good contact, and an infrared beam is passed through the crystal. The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is recorded.

Data Interpretation & Validation

The spectrum is analyzed for characteristic absorption bands that correspond to the thieno[2,3-d]pyrimidine core.

Table 4: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeSignificance
~ 3100 - 3000Aromatic C-H StretchConfirms the presence of protons on the aromatic rings.
~ 2950 - 2850Aliphatic C-H StretchConfirms the methyl group.
~ 1610 - 1550C=N / C=C StretchCharacteristic vibrations of the fused pyrimidine and thiophene rings.[8]
~ 1450 - 1350CH₃ BendConfirms the methyl group.[9]
~ 800 - 700C-Cl StretchIndicates the presence of the carbon-chlorine bond.
~ 700 - 600C-S StretchCharacteristic of the thiophene ring.[8]

Synthesis of Evidence: The Final Confirmation

The definitive structure elucidation of this compound is achieved not by any single piece of data, but by the seamless convergence of all analytical results:

  • Mass Spectrometry confirms the molecular formula C₇H₅ClN₂S via the molecular ion at m/z 184 and the characteristic M/M+2 isotopic pattern for chlorine.

  • ¹H NMR validates the presence and environment of the three distinct proton groups: one pyrimidine proton, one thiophene proton, and one methyl group, all appearing as singlets with the correct 1:1:3 integration ratio.

  • ¹³C NMR confirms the presence of the 7 unique carbon atoms in the molecule, with chemical shifts consistent with their positions within the fused heterocyclic system and relative to the electron-withdrawing substituents.

  • FTIR Spectroscopy provides the final layer of confirmation, showing characteristic vibrations for the aromatic rings, the methyl group, and the C-Cl and C-S bonds, corroborating the overall functionality of the molecule.

When all these data points are in agreement, the structure can be assigned with an exceptionally high degree of confidence, providing a solid foundation for its use in further chemical synthesis and drug development research.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-Chloro-6-methylthieno[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the thieno[2,3-d]pyrimidine scaffold, which is a bioisostere of purine, this molecule serves as a versatile building block for the synthesis of a wide array of biologically active agents.[1] The thieno[2,3-d]pyrimidine core is found in molecules with anticancer, anti-inflammatory, antimicrobial, and CNS protective properties.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both reported data and expert insights into its experimental determination. This document is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of this important chemical entity.

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine nucleus is a prominent scaffold in the landscape of medicinal chemistry, largely due to its structural analogy to the purine bases found in DNA and RNA.[1] This structural similarity allows thienopyrimidine derivatives to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Numerous studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as potent inhibitors of various kinases, including VEGFR-2, which is crucial in tumor angiogenesis, and phosphoinositide 3-kinases (PI3Ks), which are implicated in many cancers.[2][3] Furthermore, derivatives of this scaffold have been investigated as topoisomerase II inhibitors, demonstrating their potential as anticancer agents.[4] The diverse biological activities underscore the importance of understanding the fundamental physicochemical properties of key intermediates like this compound, as these properties govern solubility, reactivity, and ultimately, bioavailability.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug design and development. These properties influence a molecule's behavior in both chemical and biological systems.

Structural and General Properties

Below is a summary of the key identifying and general properties of this compound.

PropertyValueSource
CAS Number 106691-21-8[5]
Molecular Formula C₇H₅ClN₂S[5]
Molecular Weight 184.65 g/mol [5]
Appearance Light yellow solid[6]
Melting Point 88-91 °C (sublimation)[6]
Boiling Point 301.3 ± 37.0 °C (Predicted)[6]
Density 1.445 ± 0.06 g/cm³ (Predicted)[6]
pKa 0.56 ± 0.40 (Predicted)[6]
Solubility Profile

The solubility of a compound is a critical parameter, impacting its suitability for various experimental conditions and its absorption and distribution in biological systems. While specific experimental solubility data for this compound in a range of organic solvents is not extensively published, its general solubility can be inferred from its structure and the properties of similar heterocyclic compounds. It is expected to be soluble in common organic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents such as dichloromethane and chloroform. Its solubility in alcohols like ethanol and methanol is likely to be moderate, while it is expected to be poorly soluble in non-polar solvents like hexanes and sparingly soluble in water.

Experimental Protocols for Physicochemical Characterization

To ensure the identity, purity, and stability of this compound, a series of analytical experiments are essential. The following section outlines the methodologies for these key experiments.

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

  • For this compound, sublimation may be observed, which should be noted.[6]

MeltingPoint cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Prep1 Finely powder the sample Prep2 Pack into capillary tube (2-3 mm) Prep1->Prep2 Analysis1 Place in melting point apparatus Prep2->Analysis1 Analysis2 Heat at 1-2 °C/min Analysis1->Analysis2 Analysis3 Record temperature of first liquid drop Analysis2->Analysis3 Note Note Sublimation Analysis2->Note Analysis4 Record temperature of complete liquefaction Analysis3->Analysis4 Result Melting Range Analysis4->Result

Caption: Workflow for Melting Point Determination.

Spectral Analysis

Spectral analyses are indispensable for confirming the chemical structure of this compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) - Expected Spectrum:

  • Chemical Shift (δ) Range: 6.5-9.0 ppm for aromatic protons, 2.0-3.0 ppm for the methyl group protons.

  • Splitting Patterns: The aromatic protons on the thiophene and pyrimidine rings would likely appear as singlets or doublets depending on their coupling with adjacent protons. The methyl protons would appear as a singlet.

  • Integration: The relative areas under the peaks would correspond to the number of protons (e.g., 3H for the methyl group).

¹³C NMR (Carbon NMR) - Expected Spectrum:

  • The spectrum would show distinct peaks for each unique carbon atom in the molecule. The chemical shifts would be characteristic of carbons in aromatic heterocyclic systems and a methyl group.

Sample Preparation and Analysis Workflow:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Acquire 1H and 13C Spectra A->B C Process Raw Data (FT, Phasing) B->C D Reference Spectra C->D E Analyze Chemical Shifts, Splitting, Integration D->E

Caption: General workflow for NMR spectral acquisition.

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and fragmentation pattern.

Expected Results:

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (184.65 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with roughly one-third the intensity of the M⁺ peak is expected.

  • Fragmentation Pattern: Analysis of the fragment ions can help to confirm the structure.

Methodology:

  • The sample can be analyzed using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination to confirm the elemental composition.

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorptions:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic, methyl): ~2950-2850 cm⁻¹

  • C=N and C=C stretching (aromatic rings): ~1600-1450 cm⁻¹

  • C-Cl stretching: ~800-600 cm⁻¹

Methodology:

  • The spectrum can be obtained using a potassium bromide (KBr) pellet or by using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Chemical Stability and Reactivity

The chemical stability and reactivity of this compound are largely dictated by the electron-withdrawing nature of the pyrimidine ring and the chlorine substituent.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position is activated towards nucleophilic substitution. This is a key reaction for the derivatization of this scaffold, allowing for the introduction of various functional groups (e.g., amines, alcohols, thiols) to synthesize libraries of compounds for biological screening.

  • Stability: The compound is expected to be stable under standard laboratory conditions (stored in a cool, dry, dark place). However, it may be susceptible to degradation in the presence of strong acids, bases, or nucleophiles, especially at elevated temperatures. The thienopyrimidine core itself is generally robust.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its physicochemical properties, including its melting point, spectral characteristics, and reactivity, are crucial for its effective use in research and development. This guide has provided a detailed overview of these properties and outlined the standard experimental procedures for their determination. A comprehensive understanding of the information presented herein will empower researchers to fully leverage the synthetic utility of this valuable molecule in the pursuit of new and improved pharmaceuticals.

References

4-Chloro-6-methylthieno[2,3-d]pyrimidine solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Solubility Profile of 4-Chloro-6-methylthieno[2,3-d]pyrimidine: A Framework for Preclinical Assessment

Abstract

This compound stands as a significant heterocyclic scaffold in medicinal chemistry, primarily explored for its potential in developing novel kinase inhibitors and other therapeutic agents.[1] As with any promising new chemical entity (NCE), a thorough understanding of its physicochemical properties is paramount for successful preclinical and clinical development. Poor aqueous solubility is a leading cause of failure for many NCEs, leading to challenges in formulation, unreliable results in biological assays, and poor bioavailability.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the solubility of this compound. It moves beyond mere data points to explain the causality behind experimental choices, offering robust, self-validating protocols for determining both thermodynamic and kinetic solubility.

Core Concepts: Understanding the 'Why' Behind Solubility Testing

The journey of a drug candidate from discovery to market is critically dependent on its ability to be absorbed and distributed effectively, which fundamentally relates to its solubility.[4] For a molecule like this compound, understanding its dissolution behavior is not just a checkbox exercise; it dictates formulation strategies, dose selection, and the overall viability of the development program.[3][5]

Physicochemical Identity of the Target Compound

Before embarking on experimental assessment, it is crucial to establish the compound's basic identity.

PropertyValueSource
IUPAC Name This compound-
CAS Number 106691-21-8[6]
Molecular Formula C₇H₅ClN₂S[6]
Molecular Weight 184.65 g/mol [6][7]
Melting Point 88-91°C[7]
Predicted pKa 0.56 ± 0.40[7]
Predicted LogP 2.12[8]

The predicted LogP value suggests a lipophilic nature, hinting that the compound is likely to be poorly soluble in water, a characteristic often described as "brick dust" and placing it into the Biopharmaceutics Classification System (BCS) Class II or IV.[4] The low predicted pKa indicates it is a very weak base, and its solubility will likely not increase significantly in the acidic environment of the stomach.[9]

Thermodynamic vs. Kinetic Solubility: Two Sides of the Same Coin

In drug discovery, solubility is assessed in two distinct but complementary ways: thermodynamic and kinetic.

  • Thermodynamic (Equilibrium) Solubility: This is the "true" solubility, representing the maximum concentration of a compound in a saturated solution at equilibrium with an excess of the solid substance.[4] It is the gold standard for lead optimization and formulation development, as it measures the solubility of the most stable crystalline form of the drug.[2] This value is typically determined using the shake-flask method over an extended period (e.g., 24 hours or more) to ensure equilibrium is reached.[2][9]

  • Kinetic Solubility: This measurement is crucial for the early stages of drug discovery, especially in high-throughput screening (HTS) environments where speed and low compound consumption are essential.[10][11] It measures the concentration at which a compound, rapidly dissolved from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer.[4][12] Kinetic solubility often overestimates thermodynamic solubility because it can reflect the solubility of amorphous or metastable forms, but it is invaluable for ranking compounds and ensuring the reliability of in vitro biological assays.[2][10]

Experimental Framework: Protocols for Robust Solubility Determination

The following protocols are designed to be self-validating systems, providing accurate and reproducible data for decision-making in a drug development pipeline.

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This method is the definitive approach for establishing the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of the compound in various aqueous and organic media at a controlled temperature.

Causality: By adding an excess of the solid compound and allowing sufficient time for equilibration (typically 24 hours), we ensure that the measurement reflects the true solubility of the most stable solid form, which is critical for predicting in vivo dissolution and for developing stable formulations.[2][9]

Methodology:

  • Preparation: Accurately weigh approximately 1-2 mg of solid this compound into separate glass vials.

  • Solvent Addition: Add 1 mL of the desired solvent (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, water, ethanol) to each vial. Ensure excess solid remains visible.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach thermodynamic equilibrium.[12]

  • Sample Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the excess solid reliably; this is best achieved by centrifuging the sample and filtering the supernatant through a 0.22 µm syringe filter.[9][12]

  • Quantification:

    • Prepare a series of calibration standards of the compound in the analysis solvent (e.g., acetonitrile/water).

    • Dilute the filtered supernatant with the analysis solvent to fall within the range of the calibration curve.

    • Analyze the standards and the sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration.

  • Reporting: Express the solubility in µg/mL and µM.

Workflow Visualization: Thermodynamic Solubility

A 1. Weigh Excess Solid Compound B 2. Add 1 mL Solvent (e.g., pH 6.8 Buffer) A->B C 3. Shake at 25°C for 24h to Reach Equilibrium B->C D 4. Centrifuge & Filter (0.22 µm) C->D E 5. Quantify Supernatant via HPLC or LC-MS D->E F 6. Report Result (µg/mL, µM) E->F A 1. Prepare 10 mM DMSO Stock Solution B 2. Dispense Stock into 96-Well Plate A->B C 3. Add Aqueous Buffer to Reach Final Conc. B->C D 4. Incubate for 2h at 25°C C->D E 5. Measure Turbidity via Nephelometry D->E F 6. Determine Precipitation Point E->F

References

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-6-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-methylthieno[2,3-d]pyrimidine is a pivotal heterocyclic compound, serving as a versatile scaffold in the synthesis of a multitude of biologically active molecules. Its thienopyrimidine core is a bioisostere of purine, making it a valuable building block in the development of kinase inhibitors and other therapeutic agents.[1][2] A thorough understanding of its structural and electronic properties, as elucidated through comprehensive spectral analysis, is paramount for its effective utilization in medicinal chemistry and drug design. This guide provides a detailed examination of the analytical techniques used to characterize this compound, offering insights into the interpretation of its spectral data.

Introduction: The Significance of this compound

The thieno[2,3-d]pyrimidine ring system is a prominent pharmacophore found in numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The specific compound, this compound (CAS No. 106691-21-8), is a key intermediate in the synthesis of these complex molecules.[3] The presence of a reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups to explore structure-activity relationships (SAR). The methyl group at the 6-position provides a subtle yet important modification to the electronic and steric properties of the thiophene ring.

A complete spectral characterization is the cornerstone of chemical synthesis and drug development. It confirms the identity and purity of the synthesized compound and provides invaluable information about its molecular structure. This guide will delve into the expected spectral characteristics of this compound across various analytical techniques.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, with the IUPAC name this compound, dictates its spectroscopic behavior. The fused ring system creates a relatively rigid planar structure. The electron-withdrawing pyrimidine ring and the electron-donating thiophene ring influence the electron distribution throughout the molecule. The chlorine and methyl substituents further modulate these electronic effects.

MS_Workflow cluster_sample Sample Preparation cluster_analysis MS Analysis Dissolve Dissolve a small amount of sample in a suitable volatile solvent (e.g., methanol or acetonitrile) Concentration Adjust concentration to ~1 mg/mL Dissolve->Concentration Injection Inject the sample into the mass spectrometer Concentration->Injection Ionization Ionize the sample (e.g., using ESI or EI) Injection->Ionization Analysis Analyze the ions based on their mass-to-charge ratio Ionization->Analysis Detection Detect the ions and generate the mass spectrum Analysis->Detection

References

4-Chloro-6-methylthieno[2,3-d]pyrimidine IR spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Chloro-6-methylthieno[2,3-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of this compound (C₇H₅ClN₂S, MW: 184.65)[1]. As a member of the thieno[2,3-d]pyrimidine class, this compound is of significant interest in medicinal chemistry and drug development. IR spectroscopy serves as a critical tool for its structural elucidation and quality control. This document details the theoretical basis for its vibrational spectrum, a predictive interpretation of its key absorption bands, a step-by-step experimental protocol for data acquisition, and best practices for ensuring data integrity.

Introduction to this compound and the Role of IR Spectroscopy

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system frequently encountered in the development of novel therapeutic agents, exhibiting a wide range of biological activities.[2] this compound is a key intermediate in the synthesis of more complex derivatives.[3][4] Accurate and efficient characterization of this molecule is paramount.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[5][6] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending, and rocking). The resulting IR spectrum is a unique molecular "fingerprint," providing valuable information about the functional groups present and the overall molecular structure.[5] For a molecule like this compound, IR spectroscopy can confirm the presence of the fused aromatic ring system, the methyl group, and the carbon-chlorine bond, as well as provide insights into the overall skeletal structure.

Predicted IR Absorption Bands of this compound

The interpretation of an IR spectrum relies on correlating observed absorption bands with known vibrational frequencies of specific functional groups.[7] Based on the structure of this compound and data from related heterocyclic systems, we can predict the key features of its IR spectrum.[8][9][10]

Aromatic C-H Stretching (3100-3000 cm⁻¹)

The thieno[2,3-d]pyrimidine core contains aromatic C-H bonds. These stretching vibrations are expected to appear as weak to medium intensity bands in the 3100-3000 cm⁻¹ region. In heterocyclic systems, these bands can sometimes be less intense or broader than in simple aromatic compounds.[11]

Aliphatic C-H Stretching (3000-2850 cm⁻¹)

The methyl group attached to the thieno[2,3-d]pyrimidine ring will give rise to characteristic C-H stretching vibrations. Expect to see asymmetric and symmetric stretching bands in the 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹ regions, respectively.

Ring Stretching Vibrations (1650-1400 cm⁻¹)

The fused thieno[2,3-d]pyrimidine ring system will exhibit a series of complex stretching vibrations involving the C=C and C=N bonds of the pyrimidine ring and the C=C bonds of the thiophene ring.[10] These bands are typically of medium to strong intensity and are highly characteristic of the heterocyclic core. One would expect multiple absorptions in the 1650-1400 cm⁻¹ range.[2]

C-H Bending Vibrations
  • Methyl C-H Bending: The methyl group will also have characteristic bending (deformation) vibrations. The asymmetric deformation is expected around 1460 cm⁻¹, while the symmetric deformation (umbrella mode) will appear near 1380 cm⁻¹.

  • Aromatic C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern of the ring. For the single aromatic proton on the thiophene ring, a band is expected in the 900-675 cm⁻¹ region.

Carbon-Chlorine (C-Cl) Stretching (800-600 cm⁻¹)

The stretching vibration of the C-Cl bond is expected to appear as a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹. The exact position can be influenced by the electronic environment of the aromatic ring.

Carbon-Sulfur (C-S) Vibrations

Vibrations involving the C-S bond of the thiophene ring are generally weak and can be difficult to assign definitively as they often fall in the crowded fingerprint region (below 1000 cm⁻¹).

Summary of Predicted IR Absorptions

The following table summarizes the expected key vibrational frequencies for this compound.

Wavenumber Range (cm⁻¹)Vibration TypeExpected Intensity
3100-3000Aromatic C-H StretchWeak to Medium
3000-2850Aliphatic (Methyl) C-H StretchMedium
1650-1400Aromatic Ring (C=C and C=N) StretchMedium to Strong
~1460Methyl C-H Asymmetric BendMedium
~1380Methyl C-H Symmetric BendMedium
900-675Aromatic C-H Out-of-Plane BendStrong
800-600C-Cl StretchStrong

Experimental Protocol: Acquiring the IR Spectrum

This section provides a detailed methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.

Materials and Equipment
  • This compound (solid sample)

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer

  • Spatula

  • Infrared lamp (for drying KBr, if necessary)

Step-by-Step Procedure
  • Sample Preparation (KBr Pellet):

    • Gently grind approximately 1-2 mg of the this compound sample in an agate mortar.

    • Add approximately 100-200 mg of dry FT-IR grade KBr to the mortar.

    • Thoroughly mix and grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The goal is to disperse the sample evenly within the KBr matrix.

    • Transfer the powder to the pellet-forming die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a translucent or transparent pellet.

    • Carefully remove the KBr pellet from the die.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. Typical acquisition parameters are:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Processing:

    • Perform a baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Data Validation and Self-Validating Systems

A trustworthy protocol incorporates self-validation. The quality of the KBr pellet is critical. A high-quality pellet should be transparent or translucent. An opaque or cloudy pellet suggests poor grinding, insufficient pressure, or moisture contamination, which can lead to scattering of the IR beam and a distorted baseline.

  • Moisture Contamination: The presence of broad absorption bands around 3450 cm⁻¹ (O-H stretching) and 1640 cm⁻¹ (H-O-H bending) indicates water contamination in the KBr or sample. KBr is hygroscopic and should be stored in a desiccator.

  • Baseline Check: The baseline of the spectrum should be relatively flat and close to 100% transmittance (or zero absorbance). A sloping or curved baseline can indicate issues with the KBr pellet or the instrument.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the acquisition and analysis of the IR spectrum of this compound.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample (1-2 mg) Mix Mix with KBr (100-200 mg) Grind->Mix Press Press into Pellet Mix->Press Background Acquire Background Spectrum Press->Background Sample Acquire Sample Spectrum Background->Sample Process Baseline Correction Sample->Process Interpret Peak Assignment & Interpretation Process->Interpret Report Generate Report Interpret->Report

Caption: Workflow for IR Spectroscopic Analysis.

Conclusion

IR spectroscopy is an indispensable technique for the structural characterization of this compound. By understanding the expected vibrational modes and following a robust experimental protocol, researchers can confidently verify the identity and purity of this important synthetic intermediate. This guide provides the foundational knowledge and practical steps necessary to achieve reliable and interpretable IR spectra, thereby supporting advancements in medicinal chemistry and drug discovery.

References

4-Chloro-6-methylthieno[2,3-d]pyrimidine mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-Chloro-6-methylthieno[2,3-d]pyrimidine

Prepared by: Gemini, Senior Application Scientist

This guide provides a detailed technical examination of the mass spectrometric behavior of this compound, a heterocyclic compound of significant interest to researchers in drug development and proteomics.[1][2][3][4] While direct, published mass spectra for this specific molecule are not widely available, this document leverages established principles of mass spectrometry and extensive data from structurally analogous compounds to construct a predictive and practical guide for its analysis.[5][6][7] Our approach is to explain the causality behind analytical choices, ensuring that the described protocols are robust and self-validating.

Section 1: Fundamental Mass Spectrometric Characteristics

Before delving into complex fragmentation, a foundational understanding of the molecule's intrinsic properties is essential for any mass spectrometric analysis.

1.1 Molecular Formula and Weight

  • Molecular Formula: C₇H₅ClN₂S[1]

  • Monoisotopic Mass: 183.9862 Da

  • Average Molecular Weight: 184.65 g/mol [1]

The monoisotopic mass is the critical value for high-resolution mass spectrometry (HRMS), enabling precise formula determination. The molecular weight is used for calculating concentrations and reagent quantities in routine lab work.

1.2 The Isotopic Signature: A Definitive Fingerprint

The presence of chlorine and sulfur atoms gives this compound a highly characteristic isotopic pattern. This pattern is a powerful tool for confirming the presence of the analyte, even in complex matrices.

  • Chlorine Isotopes: Natural chlorine consists of two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive M+2 peak with an intensity of approximately one-third that of the monoisotopic (M) peak.[8]

  • Sulfur Isotopes: Sulfur also possesses isotopes, primarily ³²S (~95.0%), ³³S (~0.75%), and ³⁴S (~4.2%). The ³⁴S isotope contributes a smaller but significant M+2 peak.

When combined, these isotopes create a unique cluster for the molecular ion. The theoretical distribution, which can be predicted by mass spectrometry software, is the primary confirmation of elemental composition. For this molecule, a prominent M+ peak (containing ³⁵Cl and ³²S) will be accompanied by a strong M+2 peak (from ³⁷Cl and ³⁴S contributions) and a smaller M+4 peak.

IonIsotope CompositionRelative Intensity (Approx.)
M C₇H₅³⁵ClN₂³²S100%
M+1 Contains ¹³C, ¹⁵N, ²H, ³³S~8.5%
M+2 Contains ³⁷Cl, ³⁴S~36.5%
M+3 Contains M+1 isotopes + ³⁷Cl/³⁴S~3.5%
M+4 Contains ³⁷Cl + ³⁴S~1.5%
Table 1. Predicted relative isotopic abundances for the molecular ion of this compound.

1.3 Ionization: Choosing the Right Tool

The choice of ionization technique is critical and depends on the analytical goal. For a moderately polar N-heterocycle like this, electrospray ionization (ESI) is the premier choice for LC-MS applications.[9][10]

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI typically yields an intact protonated molecule, [M+H]⁺, at m/z 185.0.[11] The two nitrogen atoms on the pyrimidine ring are basic sites readily accepting a proton in the acidic mobile phases commonly used in reverse-phase chromatography. ESI is ideal for quantitative studies (LC-MS/MS) as it provides a stable and abundant precursor ion.[9]

  • Electron Ionization (EI): Used in GC-MS or with a direct insertion probe, EI is a "hard" ionization technique that imparts significant energy into the molecule. This results in extensive and reproducible fragmentation, providing a detailed structural fingerprint.[6] The molecular ion (M⁺•) would be observed, but its abundance might be low. EI is excellent for library matching and initial structural confirmation.

Section 2: Elucidation of Fragmentation Pathways

Understanding how a molecule fragments is key to developing selective quantitative methods (MS/MS) and confirming its structure. The following pathways are predicted based on the known fragmentation rules for heterocyclic, chloro-, and methyl-substituted compounds.[7][8][12]

2.1 Electron Ionization (EI) Fragmentation

Under EI conditions, the fragmentation is initiated from the radical cation (M⁺•).

G M C₇H₅ClN₂S⁺• m/z 184 F1 C₇H₅N₂S⁺ m/z 149 (-Cl•) M->F1 Loss of Chlorine Radical F2 C₆H₂ClN₂S⁺• m/z 169 (-CH₃•) M->F2 Loss of Methyl Radical F4 C₆H₅N₂⁺ m/z 105 (-CS) F1->F4 Loss of Carbon Monosulfide F3 C₅H₂N₂S⁺• m/z 122 (-HCN) F2->F3 Loss of Hydrogen Cyanide

Caption: Predicted EI fragmentation pathway for this compound.

Key EI Fragments Explained:

  • Loss of a Chlorine Radical (-Cl•): The C-Cl bond is relatively labile, and its cleavage leads to a prominent fragment at m/z 149. This is often a major fragmentation route for chloro-substituted heterocycles.

  • Loss of a Methyl Radical (-CH₃•): Benzylic-like cleavage of the methyl group from the thiophene ring results in a fragment at m/z 169.

  • Ring Cleavage (-HCN): The pyrimidine ring can undergo fragmentation by losing a neutral molecule of hydrogen cyanide (27 Da), a common pathway for nitrogen heterocycles, leading to an ion at m/z 122 from the m/z 149 fragment.[7]

2.2 ESI Tandem Mass Spectrometry (MS/MS) Fragmentation

For quantitative LC-MS/MS, fragmentation is induced on the protonated molecule, [M+H]⁺ (m/z 185), via collision-induced dissociation (CID).

G cluster_main Precursor Ion cluster_products Product Ions MH [M+H]⁺ m/z 185 F1 [M+H - HCl]⁺• m/z 149 MH->F1 Loss of HCl F2 [M+H - CH₃CN]⁺• m/z 144 MH->F2 Loss of Acetonitrile F3 [M+H - CS]⁺ m/z 141 MH->F3 Loss of Carbon Monosulfide

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule [M+H]⁺.

Key ESI-MS/MS Fragments Explained:

  • Loss of HCl (m/z 149): The most likely fragmentation pathway involves the neutral loss of hydrogen chloride (36 Da), leading to a stable radical cation at m/z 149. This would be an excellent transition for quantitative monitoring.

  • Loss of Acetonitrile (m/z 144): A common rearrangement in pyrimidine-containing structures can lead to the neutral loss of acetonitrile (41 Da). This provides another specific transition for Multiple Reaction Monitoring (MRM).

  • Loss of Carbon Monosulfide (m/z 141): Cleavage of the thiophene ring can result in the loss of CS (44 Da), giving a fragment at m/z 141.

Section 3: Quantitative Analysis via LC-MS/MS

This section provides a robust, field-proven protocol for the sensitive and selective quantification of this compound in a complex matrix, such as plasma or a reaction mixture. The methodology is adapted from established procedures for similar small molecules.[13][14]

3.1 Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Reaction Mixture Spike Add Internal Standard Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Dilute Dilute for Injection Centrifuge->Dilute LC HPLC Separation Dilute->LC MS QqQ Mass Spectrometer (Positive ESI, MRM) LC->MS Integrate Integrate Peak Areas (Analyte & IS) MS->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: Standard workflow for quantitative analysis of the target analyte.

3.2 Step-by-Step Protocol

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO or methanol.

    • Create a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by spiking the stock solution into the appropriate matrix (e.g., blank plasma).

    • Select a suitable stable isotope-labeled internal standard (SIL-IS) or a structurally similar compound if a SIL-IS is unavailable.

    • For 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new vial and inject it into the LC-MS/MS system.

  • LC-MS/MS Conditions:

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm)[13]Provides excellent retention and peak shape for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile[13]Elutes the analyte from the reverse-phase column.
Flow Rate 0.4 mL/minStandard flow rate for analytical LC-MS.
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate.Ensures separation from matrix components and efficient elution of the analyte.
Column Temp 40 °CImproves peak shape and reproducibility.
Ion Source Electrospray Ionization (ESI), Positive ModeOptimal for protonating the basic nitrogen atoms.[9]
Capillary Voltage 3.5 kVTypical voltage for stable electrospray.
Source Temp 150 °CAssists in solvent desolvation.
Desolvation Gas Nitrogen, ~600 L/hr at 350 °CFacilitates the transition of ions from liquid to gas phase.
MRM Transitions Quantifier: 185.0 → 149.0 (Loss of HCl) Qualifier: 185.0 → 144.0 (Loss of CH₃CN)Provides high selectivity and sensitivity. The qualifier confirms identity by maintaining a consistent ratio.

Section 4: Data Interpretation & Trustworthiness

A scientifically sound analysis relies on self-validating data. For every analytical run, the following criteria must be met to ensure trustworthiness:

  • Isotopic Pattern Match: In full-scan or high-resolution acquisitions, the observed isotopic cluster for the molecular ion must match the theoretical distribution for C₇H₅ClN₂S.

  • Retention Time: The analyte peak must appear at the expected retention time established by authentic standards.

  • Quantifier/Qualifier Ratio: The ratio of the peak areas for the two MRM transitions (185.0 → 149.0 and 185.0 → 144.0) must be consistent across all samples and standards (typically within ±20%). This confirms that the detected signal is not from an interfering substance.

  • Calibration Curve: The calibration curve must demonstrate linearity over the desired concentration range, with a correlation coefficient (r²) of >0.99.

By adhering to these principles, researchers can have high confidence in both the qualitative identification and quantitative measurement of this compound.

References

The Strategic Core: A Technical Guide to 4-Chloro-6-methylthieno[2,3-d]pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold and the Versatility of a Key Intermediate

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity to the fundamental components of DNA and RNA has rendered it a privileged scaffold in the design of a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The thieno[2,3-d]pyrimidine core is particularly prominent in the development of kinase inhibitors, a critical class of targeted cancer therapies.[6]

Within this important class of compounds, 4-Chloro-6-methylthieno[2,3-d]pyrimidine stands out as a pivotal intermediate. The presence of a chloro group at the 4-position provides a reactive handle for synthetic chemists, allowing for the facile introduction of diverse functionalities through nucleophilic substitution and cross-coupling reactions.[7] This strategic placement of a leaving group, combined with the inherent biological potential of the thieno[2,3-d]pyrimidine core, makes this compound a highly valuable building block for the construction of compound libraries in the pursuit of novel drug candidates. This guide provides an in-depth exploration of its synthesis, reactivity, and its instrumental role in the development of biologically active molecules.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process commencing with the construction of the thieno[2,3-d]pyrimidinone core, followed by a chlorination reaction.

Part 1: Synthesis of the Precursor: 6-methylthieno[2,3-d]pyrimidin-4(3H)-one

The initial and crucial step is the synthesis of 6-methylthieno[2,3-d]pyrimidin-4(3H)-one. A robust and widely employed method for this is the reaction of 2-amino-5-methylthiophene-3-carbonitrile with formic acid, often catalyzed by an acid such as phosphorus oxychloride (POCl3) under solvent-free conditions or with microwave irradiation to enhance reaction rates.[8][9]

Experimental Protocol: Synthesis of 6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Materials:

  • 2-amino-5-methylthiophene-3-carbonitrile

  • Formic acid (99%)

  • Phosphorus oxychloride (POCl3)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-5-methylthiophene-3-carbonitrile (1 equivalent) and formic acid (10 equivalents) is prepared.

  • Phosphorus oxychloride (0.2 equivalents) is cautiously added to the mixture.

  • The reaction mixture is heated to reflux for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove any residual acid, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield 6-methylthieno[2,3-d]pyrimidin-4(3H)-one as a solid.

Part 2: Chlorination to Yield this compound

The second step involves the conversion of the hydroxyl group of the pyrimidinone to a chloro group. This is typically achieved by treating 6-methylthieno[2,3-d]pyrimidin-4(3H)-one with a chlorinating agent, most commonly phosphorus oxychloride (POCl3), often in the presence of a base like N,N-diethylaniline or pyridine.[10][11]

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-methylthieno[2,3-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl3)

  • N,N-Diethylaniline (optional, as a base and solvent)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

Procedure:

  • A mixture of 6-methyl-3H-thieno[2,3-d]pyrimidin-4-one (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is heated to reflux (around 105-110 °C) for 5-6 hours.[12]

  • The reaction progress is monitored by TLC.

  • After completion, the excess POCl3 is carefully removed by distillation under reduced pressure.

  • The residue is cooled in an ice bath and cautiously quenched by the slow addition of ice-cold water or a saturated solution of sodium bicarbonate until the reaction is neutralized.

  • The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent like isopropanol to afford this compound.[12]

Synthetic Workflow Diagram

Synthesis A 2-Amino-5-methyl- thiophene-3-carbonitrile B 6-Methylthieno[2,3-d]- pyrimidin-4(3H)-one A->B HCOOH, POCl3 Reflux C 4-Chloro-6-methyl- thieno[2,3-d]pyrimidine B->C POCl3 Reflux

Caption: Synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of the C4-chloro substituent, which readily undergoes nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride by a wide range of nucleophiles. This is a cornerstone for introducing diversity and tailoring the properties of the final compounds.

  • Amination: Reaction with primary and secondary amines is a common strategy to introduce various side chains, which can be crucial for biological activity. This reaction is typically carried out in a polar solvent like ethanol or isopropanol, often with the addition of a base such as triethylamine or diisopropylethylamine to scavenge the HCl byproduct. The synthesis of various 4-amino-6-methylthieno[2,3-d]pyrimidine derivatives with potent anticancer activities has been reported through this method.[4][6]

  • Alkoxylation and Thiolation: Reaction with alkoxides or thiolates provides access to 4-alkoxy and 4-thioether derivatives, respectively. These modifications can significantly impact the solubility and metabolic stability of the resulting molecules.

Representative Nucleophilic Substitution Reaction

Reaction sub 4-Chloro-6-methyl- thieno[2,3-d]pyrimidine plus + nuc R-NH2 (Nucleophile) arrow -> prod 4-(Alkyl/Aryl)amino-6-methyl- thieno[2,3-d]pyrimidine cond Base, Solvent Heat

Caption: General scheme for nucleophilic substitution at the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 4-position is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties.[7][13] These reactions are instrumental in creating complex molecular architectures with enhanced biological activities. A typical Suzuki coupling would involve reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.[14][15]

Biological and Medicinal Chemistry Applications

Derivatives of this compound are being extensively investigated for their therapeutic potential, particularly as anticancer agents and kinase inhibitors.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 4-substituted-6-methylthieno[2,3-d]pyrimidines. These compounds have shown efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer.[4][6] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, certain derivatives have been shown to induce cell cycle arrest and apoptosis.[3]

One notable example is the synthesis of 4-hydroxy substituted thieno[2,3-d]pyrimidines containing an isoxazole moiety, which are structurally related to derivatives of our title compound. One such compound, 6-methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]pyrimidine, exhibited a remarkable IC50 value of 4.21 x 10⁻³ µM against the A549 lung cancer cell line.[6]

Compound/Derivative ClassBiological Target/ActivityCell LineIC50 ValueReference
2-Alkyl-4-amino-thieno[2,3-d]pyrimidinesAntiproliferativeMCF-70.045 µM[6]
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylatesAntiproliferativeMCF-70.013 µM[4]
2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-onesAntiproliferativeA5490.94 µM[3]
6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]pyrimidineCytotoxicityA5494.21 x 10⁻³ µM[6]
Kinase Inhibition

The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore for the design of kinase inhibitors. Derivatives have been developed as potent inhibitors of various kinases, including phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway that is frequently dysregulated in cancer.[16] The ability to readily modify the 4-position of this compound allows for the systematic exploration of the structure-activity relationship (SAR) to optimize kinase inhibitory potency and selectivity.

Conclusion

This compound is a strategically important and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its C4-chloro group provide a robust platform for the generation of diverse libraries of thieno[2,3-d]pyrimidine derivatives. The proven and potent biological activities of these derivatives, particularly in the realm of oncology, underscore the continued importance of this key intermediate in the ongoing quest for novel and effective therapeutic agents. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, intended to serve as a valuable resource for researchers and scientists in the field of drug development.

References

The Thienopyrimidine Core: A Century-Long Journey from Discovery to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of a Privileged Scaffold

The thienopyrimidine nucleus, a fused heterocyclic system comprising a thiophene and a pyrimidine ring, stands as a testament to the enduring power of scaffold-based drug discovery.[1] Its structural resemblance to endogenous purines, the fundamental building blocks of DNA and RNA, has made it a compelling target for medicinal chemists for over a century.[1][2] This inherent biological relevance, coupled with a synthetically tractable framework, has propelled the thienopyrimidine core from its initial discovery in the early 20th century to its current status as a "privileged scaffold" in modern pharmacology, with derivatives reaching clinical use and many more populating the drug development pipeline.[2][3] This technical guide provides a comprehensive overview of the discovery and history of thienopyrimidines, delving into the evolution of their synthesis, the blossoming of their biological applications, and the key scientific milestones that have shaped their trajectory as a versatile platform for therapeutic innovation.

The Genesis of a Scaffold: Early Synthesis and the Purine Analog Concept

The story of thienopyrimidines begins in 1914 with the pioneering work of German chemist Wilhelm Steinkopf, who is credited with the first reported synthesis of this heterocyclic system.[3] However, it was the groundbreaking research of George Hitchings and Gertrude Elion in the mid-20th century on purine antimetabolites that provided the crucial intellectual framework for the therapeutic exploration of thienopyrimidines.[4] Their work, which ultimately led to a Nobel Prize, was predicated on the concept of "rational drug design," creating molecules that could mimic natural metabolites and thereby disrupt pathological processes.[4] Thienopyrimidines, as bioisosteres of purines, fit perfectly into this paradigm, sparking interest in their potential as antimetabolites for cancer and infectious diseases.[1][2]

The Art of Creation: Evolution of Synthetic Methodologies

The synthetic accessibility of the thienopyrimidine core has been a significant driver of its enduring appeal in medicinal chemistry. The primary approaches to its construction can be broadly categorized into two strategies: the annulation of a pyrimidine ring onto a pre-formed thiophene, and the construction of a thiophene ring onto an existing pyrimidine.

Route A: Building upon the Thiophene Foundation - The Gewald Reaction as a Cornerstone

The most prevalent and versatile strategy for synthesizing thienopyrimidines involves the initial construction of a substituted 2-aminothiophene, which then serves as the foundation for the subsequent annulation of the pyrimidine ring.[5] A cornerstone of this approach is the Gewald reaction , a multi-component condensation that provides a straightforward and efficient route to highly functionalized 2-aminothiophenes.[6]

Experimental Protocol: The Gewald Reaction for 2-Aminothiophene Synthesis

This protocol outlines a general procedure for the Gewald reaction, a key step in the synthesis of many thienopyrimidine precursors.

Materials:

  • An α-methylene ketone or aldehyde

  • An activated nitrile (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine, triethylamine)

  • A suitable solvent (e.g., ethanol, dimethylformamide)

Procedure:

  • To a solution of the α-methylene ketone or aldehyde and the activated nitrile in the chosen solvent, add the basic catalyst.

  • Stir the mixture at room temperature for a designated period to facilitate the Knoevenagel condensation.

  • Add elemental sulfur to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminothiophene derivative.

Causality behind Experimental Choices:

  • The choice of base is crucial for both the initial Knoevenagel condensation and the subsequent cyclization. Morpholine is often favored for its ability to effectively catalyze both steps.

  • The reaction temperature and time are optimized to ensure complete consumption of the starting materials and to maximize the yield of the desired 2-aminothiophene.

  • The final precipitation in ice-water and subsequent recrystallization are standard purification techniques to isolate the product in high purity.

Once the 2-aminothiophene precursor is in hand, a variety of methods can be employed to construct the fused pyrimidine ring. A common approach involves reaction with formamide or formic acid to yield the thieno[2,3-d]pyrimidin-4-one scaffold.[1]

Gewald Reaction and Pyrimidine Annulation Ketone α-Methylene Ketone Gewald Gewald Reaction Ketone->Gewald Nitrile Activated Nitrile Nitrile->Gewald Sulfur Sulfur Sulfur->Gewald Base Base Base->Gewald Aminothiophene 2-Aminothiophene Precursor Gewald->Aminothiophene Cyclization Cyclization Aminothiophene->Cyclization Formamide Formamide / Formic Acid Formamide->Cyclization Thienopyrimidine Thieno[2,3-d]pyrimidin-4-one Cyclization->Thienopyrimidine

Caption: General workflow for thienopyrimidine synthesis via the Gewald reaction.

Route B: An Alternative Path - Thorpe-Ziegler Cyclization

An alternative, though less frequently employed, synthetic strategy involves the construction of the thiophene ring onto a pre-existing pyrimidine moiety.[1] The Thorpe-Ziegler reaction is a key transformation in this approach, enabling the intramolecular cyclization of a dinitrile to form an enamine, which can then be further elaborated to the thiophene ring.[1]

The Dawn of a Therapeutic Era: From Broad Screening to Targeted Inhibition

The initial biological evaluation of thienopyrimidines in the mid-20th century was largely driven by their potential as anticancer antimetabolites.[4] Early screening efforts explored their activity against various tumor cell lines.[7] While these initial studies laid the groundwork, the true therapeutic potential of the thienopyrimidine scaffold began to be realized with the advent of high-throughput screening and a deeper understanding of molecular targets.

A significant turning point came with the discovery of thienopyrimidine derivatives as potent and selective inhibitors of various protein kinases.[8] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The thienopyrimidine core proved to be an excellent scaffold for designing kinase inhibitors, capable of fitting into the ATP-binding pocket of these enzymes and disrupting their function.[9] This led to a surge in research and the development of numerous thienopyrimidine-based kinase inhibitors targeting a wide range of kinases, including EGFR, VEGFR, and PI3K.[10][11]

Thienopyrimidines in Action: Case Studies in Drug Discovery

The versatility of the thienopyrimidine scaffold is best illustrated by the diverse range of therapeutic targets it has been successfully used to address.

Targeting Bacterial Infections: A New Weapon Against Helicobacter pylori

The rise of antibiotic resistance has created an urgent need for novel antibacterial agents. Researchers have successfully identified thienopyrimidine compounds that selectively inhibit Helicobacter pylori, a bacterium linked to gastritis, ulcers, and stomach cancer.[12] High-throughput screening identified initial hits, which were then optimized through extensive structure-activity relationship (SAR) studies to improve their potency and pharmacokinetic properties.[12] These compounds were found to act by inhibiting the respiratory complex I of the bacterium, a novel mechanism of action that holds promise for overcoming existing resistance mechanisms.[12]

Helicobacter pylori Drug Discovery HTS High-Throughput Screening Hit Initial Thienopyrimidine Hits HTS->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Optimized Lead Compounds SAR->Lead Target Inhibition of Respiratory Complex I Lead->Target

References

Methodological & Application

Synthesis of 4-Chloro-6-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the multi-step synthesis of 4-Chloro-6-methylthieno[2,3-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry. The thieno[2,3-d]pyrimidine core is a bioisostere of purine and is found in numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This guide details a robust three-step synthetic pathway, beginning with the construction of a substituted 2-aminothiophene via the Gewald reaction, followed by cyclization to form the pyrimidinone ring, and culminating in a final chlorination step. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and reproducibility for researchers in drug discovery and development.

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine framework is a privileged heterocyclic system in drug discovery, structurally analogous to the purine bases found in DNA and RNA.[1] This structural similarity allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities. Derivatives have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and CNS protective agents.[1][3] The target molecule, this compound[4], serves as a crucial intermediate. The chlorine atom at the 4-position is an excellent leaving group, enabling nucleophilic substitution reactions to introduce a variety of functional groups and build extensive compound libraries for structure-activity relationship (SAR) studies.[5][6]

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence that is both efficient and scalable. The strategy relies on well-established, high-yielding reactions to build the heterocyclic core.

  • Step I: Gewald Aminothiophene Synthesis. The initial step involves the construction of the key intermediate, 2-amino-5-methylthiophene-3-carbonitrile. This is accomplished through the Gewald reaction, a multi-component condensation of an aldehyde (propionaldehyde), an active methylene nitrile (malononitrile), and elemental sulfur, catalyzed by a base.[7][8] This reaction is renowned for its efficiency in creating polysubstituted 2-aminothiophenes.[9]

  • Step II: Pyrimidine Ring Annulation. The 2-aminothiophene intermediate undergoes cyclization to form the fused pyrimidine ring. Heating the intermediate in formamide provides a direct route to the corresponding 6-methylthieno[2,3-d]pyrimidin-4(3H)-one.[10][11]

  • Step III: Aromatic Chlorination. The final step is the conversion of the pyrimidin-4-one to the target 4-chloro derivative. This transformation is achieved by treating the pyrimidinone with a potent chlorinating agent, typically phosphorus oxychloride (POCl₃), which replaces the hydroxyl group with a chlorine atom.[5][12]

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the multi-step synthesis.

Synthesis_Workflow cluster_0 Step I: Gewald Reaction cluster_1 Step II: Pyrimidine Ring Formation cluster_2 Step III: Chlorination A Propionaldehyde + Malononitrile + Sulfur B 2-amino-5-methylthiophene-3-carbonitrile A->B  Base (e.g., Triethylamine)  Solvent (e.g., DMF) C 6-methylthieno[2,3-d]pyrimidin-4(3H)-one B->C  Formamide  Heat D This compound C->D  POCl₃  Heat

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

This section provides step-by-step methodologies for each stage of the synthesis.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.SupplierNotes
PropionaldehydeC₃H₆O58.08123-38-6Sigma-AldrichKeep refrigerated.
MalononitrileCH₂(CN)₂66.06109-77-3Sigma-AldrichToxic, handle with care.
Sulfur (elemental)S32.067704-34-9Sigma-AldrichFine powder.
Triethylamine(C₂H₅)₃N101.19121-44-8Sigma-AldrichCorrosive, use in fume hood.
Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Sigma-AldrichAnhydrous grade.
FormamideCH₃NO45.0475-12-7Sigma-AldrichUse in a well-ventilated area.
Phosphorus OxychloridePOCl₃153.3310025-87-3Sigma-AldrichHighly corrosive and water-reactive.
Ethyl AcetateC₄H₈O₂88.11141-78-6Fisher ScientificHPLC Grade for work-up/purification.
HexanesC₆H₁₄86.18110-54-3Fisher ScientificHPLC Grade for purification.
Step I: Synthesis of 2-amino-5-methylthiophene-3-carbonitrile

This procedure is based on the well-established Gewald aminothiophene synthesis.[7][13][14]

Protocol:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser under a nitrogen atmosphere, add elemental sulfur (3.52 g, 0.11 mol) and anhydrous dimethylformamide (DMF, 50 mL).

  • Add propionaldehyde (6.38 g, 0.11 mol) to the suspension.

  • In a separate beaker, dissolve malononitrile (6.60 g, 0.10 mol) in DMF (20 mL).

  • Cool the flask to 0-5 °C using an ice bath. Slowly add triethylamine (11.1 g, 0.11 mol) to the sulfur suspension. The color may change to a deep red or brown.

  • After the addition of the base, add the malononitrile solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum. Recrystallize from ethanol or an ethanol/water mixture to yield 2-amino-5-methylthiophene-3-carbonitrile as a pale yellow solid.[15]

Step II: Synthesis of 6-methylthieno[2,3-d]pyrimidin-4(3H)-one

This cyclization step builds the pyrimidine ring onto the thiophene core.[10][11]

Protocol:

  • Place the dried 2-amino-5-methylthiophene-3-carbonitrile (13.8 g, 0.10 mol) into a 100 mL round-bottom flask.

  • Add an excess of formamide (50 mL).

  • Fit the flask with a reflux condenser and heat the mixture to 180-190 °C in an oil bath for 4-6 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. A solid will precipitate out of the solution.

  • Add 50 mL of water to the flask and stir for 15 minutes to break up the solid mass.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain 6-methylthieno[2,3-d]pyrimidin-4(3H)-one as an off-white to tan solid.

Step III:

This final step introduces the reactive chloro group at the 4-position of the pyrimidine ring.[5][12]

Protocol:

  • CAUTION: This reaction must be performed in a certified chemical fume hood as POCl₃ is highly corrosive and reacts violently with water.

  • To a 100 mL flame-dried round-bottom flask, add 6-methylthieno[2,3-d]pyrimidin-4(3H)-one (8.3 g, 0.05 mol).

  • Slowly and carefully add phosphorus oxychloride (POCl₃, 25 mL) to the flask at room temperature.

  • Add a few drops of DMF to catalyze the reaction.

  • Attach a reflux condenser equipped with a drying tube (filled with CaCl₂) and gently heat the mixture to reflux (approx. 105-110 °C) for 3 hours. The solid should dissolve as the reaction progresses.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This step is highly exothermic.

  • A precipitate will form. Continue stirring until all the ice has melted.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude solid by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent to afford the final product, this compound.

Summary of Reaction Parameters

StepKey ReactantsSolventCatalyst / ReagentTemp (°C)Time (h)Expected Yield
I Propionaldehyde, Malononitrile, SulfurDMFTriethylamine0 -> RT3 - 470-85%
II 2-amino-5-methylthiophene-3-carbonitrileFormamideNone180-1904 - 675-90%
III 6-methylthieno[2,3-d]pyrimidin-4(3H)-onePOCl₃ (reagent & solvent)DMF (cat.)105-110365-80%

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By following this three-step procedure, which employs the Gewald reaction, pyrimidine annulation, and chlorination, researchers can efficiently produce this valuable intermediate for applications in medicinal chemistry and drug development. The clarity of the steps, coupled with explanations for the chosen reagents and conditions, ensures that this guide is a trustworthy resource for synthetic chemists.

References

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 4-Chloro-6-methylthieno[2,3-d]pyrimidine, a key heterocyclic building block in medicinal chemistry and drug discovery. This document provides researchers, scientists, and drug development professionals with a detailed, three-step protocol, grounded in established chemical principles and supported by authoritative references.

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic structure, forming the backbone of numerous compounds with significant biological activity. Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors make it an ideal scaffold for designing kinase inhibitors, anti-inflammatory agents, and other therapeutics. This compound (CAS 106691-21-8) is a particularly valuable intermediate.[1][2][3] The chlorine atom at the 4-position serves as a versatile leaving group, readily displaced by nucleophiles such as amines, alcohols, and thiols, allowing for the rapid generation of diverse compound libraries for screening and lead optimization.

This guide details a reliable and well-established three-step synthesis pathway, beginning with the versatile Gewald multicomponent reaction, followed by pyrimidine ring formation and subsequent chlorination.

Overall Synthesis Pathway

The synthesis is efficiently executed in three primary stages, starting from simple, commercially available precursors. This pathway is robust and scalable for laboratory research purposes.

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination A Propionaldehyde + Malononitrile + Sulfur B 2-Amino-5-methyl- thiophene-3-carbonitrile (Intermediate 1) A->B  Base (e.g., Triethylamine) C 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one D This compound (Final Product) C->D  POCl3 B->C  Formic Acid / Formamide

Caption: High-level overview of the three-step synthesis protocol.

Part 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile (Gewald Reaction)

Principle and Mechanistic Insight: The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of 2-aminothiophenes.[4][5] The reaction begins with a Knoevenagel condensation between the aldehyde (propionaldehyde) and the active methylene compound (malononitrile), catalyzed by a base (e.g., triethylamine or morpholine). This forms a stable α,β-unsaturated nitrile intermediate. Elemental sulfur is then added; it is believed to react with the enolate of the intermediate, followed by an intramolecular cyclization and tautomerization to yield the final, stable 2-aminothiophene product.[5][6] The choice of a base is critical; it must be strong enough to facilitate the initial condensation but not so strong as to cause unwanted side reactions.

G cluster_step1 Knoevenagel Condensation cluster_step2 Sulfur Addition & Cyclization ketone Propionaldehyde base Base intermediate1 Propylidene- malononitrile ketone->intermediate1 nitrile Malononitrile nitrile->intermediate1 base->intermediate1 sulfur Sulfur (S8) intermediate2 Thiolate Adduct intermediate1->intermediate2 sulfur->intermediate2 final_product 2-Amino-5-methyl- thiophene-3-carbonitrile intermediate2->final_product Intramolecular Cyclization

References

Application Notes and Protocols for the Synthesis of 4-Chloro-6-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-Chloro-6-methylthieno[2,3-d]pyrimidine, a crucial intermediate in the development of pharmacologically active compounds. The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine, making it a privileged structure in medicinal chemistry with applications in anticancer, anti-inflammatory, and antimicrobial drug discovery.[1][2] The protocol details a robust two-stage synthetic strategy, beginning with the construction of the thiophene ring via the Gewald reaction, followed by pyrimidine ring annulation and subsequent chlorination. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction and Synthetic Strategy

The thieno[2,3-d]pyrimidine core is a foundational heterocyclic system found in a multitude of compounds exhibiting significant biological activity.[2][3] Its structural similarity to adenine allows it to interact with various biological targets, making it a cornerstone for the design of novel therapeutics.[2] this compound (CAS: 106691-21-8) is a particularly valuable derivative, as the C4-chloro substituent serves as an excellent leaving group for nucleophilic substitution, enabling the synthesis of diverse compound libraries.[3][4]

The synthetic approach detailed herein is a logical and efficient pathway that proceeds in three primary stages:

  • Gewald Three-Component Reaction: Synthesis of the key intermediate, 2-amino-5-methylthiophene-3-carbonitrile, by reacting acetone, malononitrile, and elemental sulfur in the presence of a basic catalyst. This one-pot reaction is a highly convergent and widely used method for constructing polysubstituted 2-aminothiophenes.[5][6][7]

  • Pyrimidine Ring Formation: Cyclization of the 2-aminothiophene intermediate using formic acid to yield 6-methylthieno[2,3-d]pyrimidin-4(3H)-one.

  • Aromatic Chlorination: Conversion of the pyrimidinone to the final product, this compound, using phosphorus oxychloride (POCl₃).[4][8]

This methodology is selected for its reliability, scalability, and the common availability of the required starting materials.

Reaction Mechanisms and Pathways

A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Stage 1: The Gewald Reaction

The Gewald reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (acetone) and the active methylene compound (malononitrile) to form an α,β-unsaturated nitrile.[5][7] The conjugate base of this intermediate then attacks the elemental sulfur (S₈) ring. The resulting thiolate undergoes intramolecular cyclization by attacking the nitrile group, followed by tautomerization to yield the stable 2-aminothiophene product.[5]

Gewald_Reaction Acetone Acetone Knoevenagel_Adduct Knoevenagel Adduct (α,β-unsaturated nitrile) Acetone:e->Knoevenagel_Adduct:w Knoevenagel Condensation Malononitrile Malononitrile Malononitrile:e->Knoevenagel_Adduct:w Knoevenagel Condensation Sulfur Sulfur (S₈) Base Base (e.g., Morpholine) Thiolate_Intermediate Thiolate Intermediate Knoevenagel_Adduct->Thiolate_Intermediate:w + Sulfur (S₈) + Base Cyclized_Intermediate Cyclized Intermediate Thiolate_Intermediate->Cyclized_Intermediate:w Intramolecular Cyclization Product 2-Amino-5-methyl- thiophene-3-carbonitrile Cyclized_Intermediate->Product:w Tautomerization

Caption: Mechanism of the Gewald Reaction.

Stages 2 & 3: Cyclization and Chlorination

The 2-aminothiophene intermediate undergoes cyclization upon heating in formic acid. The amino group acts as a nucleophile, attacking the carbon of the formic acid, while the nitrile group is hydrolyzed and participates in the ring closure to form the stable pyrimidinone ring system. The final step involves the conversion of the C4-hydroxyl group (in the enol tautomer of the pyrimidinone) into a chloro group using an excess of phosphorus oxychloride, a powerful dehydrating and chlorinating agent.[4][8]

Cyclization_Chlorination Aminothiophene 2-Amino-5-methyl- thiophene-3-carbonitrile Pyrimidinone 6-Methylthieno[2,3-d]- pyrimidin-4(3H)-one Aminothiophene->Pyrimidinone:w + HCOOH Reflux Formic_Acid Formic Acid (HCOOH) POCl3 Phosphorus Oxychloride (POCl₃) Final_Product 4-Chloro-6-methyl- thieno[2,3-d]pyrimidine Pyrimidinone->Final_Product:w + POCl₃ Reflux

Caption: Pyrimidine formation and chlorination pathway.

Experimental Protocols

Safety Precaution: All operations must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme caution. Malononitrile is toxic and should be handled with care.

Overall Experimental Workflow

Workflow cluster_0 Stage 1: Gewald Reaction cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Chlorination A1 Combine Acetone, Malononitrile, Sulfur, Morpholine in Ethanol A2 Heat to 45-50°C for 2 hours A1->A2 A3 Cool, filter precipitate A2->A3 A4 Wash with cold Ethanol A3->A4 A5 Recrystallize from Ethanol A4->A5 B1 Reflux Aminothiophene in Formic Acid for 4 hours A5->B1 Intermediate 1 B2 Cool and pour into ice water B1->B2 B3 Filter solid product B2->B3 B4 Wash with water and dry B3->B4 C1 Reflux Pyrimidinone in POCl₃ (cat. DMF) for 3 hours B4->C1 Intermediate 2 C2 Cool and remove excess POCl₃ (in vacuo) C1->C2 C3 Carefully pour onto crushed ice C2->C3 C4 Neutralize with NaHCO₃ C3->C4 C5 Extract with Ethyl Acetate C4->C5 C6 Purify by Column Chromatography C5->C6 Final_Product This compound C6->Final_Product Final Product

Caption: Overall synthetic workflow.

Stage 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile
ReagentM.W. ( g/mol )AmountMoles (mol)Equivalents
Acetone58.087.3 mL0.101.0
Malononitrile66.066.6 g0.101.0
Sulfur32.073.2 g0.101.0
Morpholine87.1210.5 mL0.121.2
Ethanol46.0750 mL--

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), acetone (7.3 mL, 0.10 mol), malononitrile (6.6 g, 0.10 mol), and elemental sulfur (3.2 g, 0.10 mol).

  • Stir the suspension and add morpholine (10.5 mL, 0.12 mol) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, gently heat the reaction mixture to 45-50°C in a water bath and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Hexane:Ethyl Acetate 7:3).

  • After the reaction is complete, cool the mixture in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting solid by vacuum filtration and wash the filter cake thoroughly with cold ethanol (2 x 20 mL) to remove unreacted starting materials and impurities.

  • The crude product can be purified by recrystallization from hot ethanol to yield 2-amino-5-methylthiophene-3-carbonitrile as a yellow crystalline solid.

  • Expected Yield: 70-85%.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show characteristic peaks for N-H stretching (approx. 3300-3450 cm⁻¹) and a strong C≡N stretching (approx. 2210 cm⁻¹).

Stage 2: Synthesis of 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one
ReagentM.W. ( g/mol )AmountMoles (mol)Equivalents
2-Amino-5-methylthiophene-3-carbonitrile138.1913.8 g0.101.0
Formic Acid (98%)46.0360 mL--

Protocol:

  • Place the 2-amino-5-methylthiophene-3-carbonitrile (13.8 g, 0.10 mol) into a 250 mL round-bottom flask.

  • Add formic acid (60 mL) and equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 100-110°C) and maintain for 4 hours. The solid will gradually dissolve as the reaction proceeds.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing 300 mL of crushed ice with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60°C to afford 6-methylthieno[2,3-d]pyrimidin-4(3H)-one as an off-white to pale brown solid.

  • Expected Yield: 85-95%.

  • Characterization: The IR spectrum should confirm the disappearance of the C≡N peak and the appearance of a strong C=O stretching band (approx. 1680 cm⁻¹).

Stage 3: Synthesis of this compound
ReagentM.W. ( g/mol )AmountMoles (mol)Equivalents
6-Methylthieno[2,3-d]pyrimidin-4(3H)-one166.2016.6 g0.101.0
Phosphorus Oxychloride (POCl₃)153.3380 mL0.868.6
N,N-Dimethylformamide (DMF)73.091 mL-Catalytic

Protocol:

  • CRITICAL: This procedure must be performed under anhydrous conditions in a well-ventilated fume hood.

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), add 6-methylthieno[2,3-d]pyrimidin-4(3H)-one (16.6 g, 0.10 mol).

  • Carefully add phosphorus oxychloride (80 mL), followed by a catalytic amount of DMF (1 mL).

  • Heat the mixture to reflux (approx. 105-110°C) and maintain for 3 hours. The reaction mixture should become a clear solution.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Remove the excess POCl₃ under reduced pressure using a rotary evaporator (use a trap with a base solution like NaOH to neutralize the volatile POCl₃).

  • CAUTION: The next step is highly exothermic. Place the flask containing the viscous residue in a large ice-water bath.

  • Very slowly and carefully, add crushed ice to the residue with stirring until the reaction is quenched. Alternatively, slowly pour the residue onto a large amount of crushed ice in a separate beaker.

  • Once the mixture has returned to room temperature, slowly neutralize it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., hexane or ethanol) to yield pure this compound.

  • Expected Yield: 75-90%.

  • Final Product Properties:

    • Appearance: White to off-white solid.

    • Molecular Formula: C₇H₅ClN₂S[9]

    • Molecular Weight: 184.65 g/mol [9]

References

Application Notes and Protocols for 4-Chloro-6-methylthieno[2,3-d]pyrimidine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thienopyrimidine Scaffold in Oncology

The thieno[2,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry and oncology drug discovery.[1] Its structural similarity to the native purine bases found in DNA and RNA allows it to function as a "bioisostere," enabling it to interact with the ATP-binding sites of numerous protein kinases.[2][3] This characteristic has established the thienopyrimidine scaffold as a privileged structure in the design of kinase inhibitors.[2][3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4]

4-Chloro-6-methylthieno[2,3-d]pyrimidine is a key intermediate or building block used in the synthesis of a diverse array of potent anticancer agents. The reactive chlorine atom at the 4-position provides a versatile handle for synthetic chemists to introduce various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against specific kinase targets.[1] Derivatives of this scaffold have shown potent inhibitory activity against several key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[5][6][7][8][9][10][11][12]

These application notes provide a guide for researchers on the utilization of this compound as a foundational molecule for the development and evaluation of novel kinase inhibitors in cancer research.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in chemical synthesis.

PropertyValueReference
CAS Number 106691-21-8[13]
Molecular Formula C₇H₅ClN₂S[13]
Molecular Weight 184.65 g/mol [13]
Appearance Solid[14]
Storage Store in a cool, dry place. For long-term storage, keep at -20°C.General laboratory practice

Application I: Synthesis of Kinase Inhibitor Libraries

The primary application of this compound is as a starting material for the synthesis of more complex, biologically active molecules. The chlorine atom at the C4 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Conceptual Workflow for Derivative Synthesis

The following diagram illustrates a generalized synthetic workflow starting from this compound to generate a library of potential kinase inhibitors. This process typically involves a nucleophilic aromatic substitution (SNAr) reaction.

G cluster_0 Synthesis Workflow Start 4-Chloro-6-methyl- thieno[2,3-d]pyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagent Nucleophile (R-NH2, R-OH, etc.) + Base (e.g., DIPEA) Reagent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product 4-Substituted-6-methyl- thieno[2,3-d]pyrimidine (Derivative Library) Purification->Product

Caption: Generalized workflow for synthesizing a library of thienopyrimidine derivatives.

Expert Insights on Synthesis

The choice of nucleophile is critical and is guided by the target kinase. For instance, aniline derivatives are commonly used to mimic the hinge-binding motif of many ATP-competitive kinase inhibitors targeting EGFR and VEGFR.[5][7][9] The reaction conditions, such as solvent, temperature, and base, must be optimized for each nucleophile to achieve a good yield.

Application II: In Vitro Evaluation of Synthesized Derivatives

Once a library of derivatives has been synthesized, a cascade of in vitro assays is required to determine their biological activity.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the general anticancer activity of the synthesized compounds and to determine their half-maximal inhibitory concentration (IC₅₀).[15][16]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.[16]

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer)[5][7]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Synthesized thienopyrimidine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle-only control (DMSO) and a positive control (e.g., Doxorubicin or Erlotinib).[17]

  • Incubation: Incubate the plates for 48 to 72 hours.[15]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[16][18]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15][16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[16][17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific target kinase.

Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant purified kinase (e.g., EGFR, VEGFR-2, PI3Kα)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Synthesized thienopyrimidine derivatives

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

Step-by-Step Protocol (Example using ADP-Glo™):

  • Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay determines if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death).

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (like FITC), can detect these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost. Flow cytometry is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.[15]

  • Staining: Resuspend cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark.[15]

  • Data Acquisition: Add 400 µL of binding buffer and analyze the samples by flow cytometry within one hour.[15]

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Viable cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Target-Specific Signaling Pathways

Derivatives of this compound have been successfully developed to target several critical cancer signaling pathways. Understanding these pathways is key to rational drug design.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[8][17] Thienopyrimidine derivatives can act as ATP-competitive inhibitors, blocking these downstream signals.[7][9][12]

G cluster_0 EGFR Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->EGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by thienopyrimidine derivatives.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[19] Mutations leading to its hyperactivity are common in cancer.[6] Thienopyrimidine derivatives have been designed as potent and selective inhibitors of PI3K isoforms.[6][11][19][20]

G cluster_1 PI3K/AKT Signaling GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->PI3K PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Growth Cell Growth, Proliferation, Survival mTOR->Growth

Caption: Inhibition of the PI3K/AKT/mTOR pathway by thienopyrimidine derivatives.

Conclusion and Future Directions

This compound is a valuable and versatile scaffold for the development of targeted cancer therapeutics. Its utility as a synthetic intermediate allows for the creation of large libraries of compounds that can be screened against a multitude of oncogenic kinases. The protocols and pathways detailed in these notes provide a foundational framework for researchers to design, synthesize, and evaluate novel thienopyrimidine-based anticancer agents. Future research will likely focus on developing derivatives with improved selectivity to minimize off-target effects and on creating dual-target inhibitors to overcome drug resistance.

References

Comprehensive Physicochemical Characterization of 4-Chloro-6-methylthieno[2,3-d]pyrimidine: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

4-Chloro-6-methylthieno[2,3-d]pyrimidine is a heterocyclic compound of significant interest, serving as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2] Its purity, identity, and stability are critical parameters that influence the quality, safety, and efficacy of downstream products. This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound, designed for researchers in pharmaceutical development and quality control. We present detailed, field-proven protocols for chromatography, spectroscopy, and thermal analysis, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Importance of a Foundational Intermediate

The thienopyrimidine scaffold is a bioisostere of the purine nucleus, allowing it to interact with a wide range of biological targets.[1][2] As a result, derivatives of this core structure are prevalent in medicinal chemistry. This compound (Molecular Formula: C₇H₅ClN₂S, Molecular Weight: 184.65 g/mol [3]) is a crucial building block where the chloro-substituent at the 4-position provides a reactive site for nucleophilic substitution, enabling the synthesis of diverse compound libraries.[4]

Accurate and comprehensive characterization is non-negotiable. It validates synthetic routes, ensures lot-to-lot consistency, and provides the foundational data required for regulatory submissions. This document outlines an integrated analytical workflow to establish the identity, purity, and key physicochemical properties of this intermediate.

Analytical Workflow Overview

A multi-technique approach is essential for unambiguous characterization. Each method provides a unique and complementary piece of information. The overall workflow is designed to move from initial purity assessment and identification to in-depth structural elucidation and stability profiling.

G cluster_0 Purity & Identification cluster_1 Structural Elucidation cluster_2 Physicochemical Properties rp_hplc RP-HPLC/UPLC (Purity, Quantification) nmr NMR Spectroscopy ('H, ¹³C) (Connectivity) rp_hplc->nmr If pure gc_ms GC-MS (Volatile Impurities, ID) ms High-Res MS (Elemental Composition) gc_ms->ms ftir FT-IR Spectroscopy (Functional Groups) nmr->ftir dsc DSC (Melting Point, Phase Transitions) ftir->dsc ms->nmr Complementary Data tga TGA (Thermal Stability) dsc->tga synthesis Synthesized Compound (this compound) synthesis->rp_hplc Primary Check synthesis->gc_ms

Figure 1: Integrated workflow for the comprehensive characterization of this compound.

Chromatographic Analysis for Purity and Identity

Chromatography is the cornerstone of purity assessment. We employ both liquid and gas chromatography to cover a wide range of potential impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary technique for determining the purity of the compound and quantifying impurities. The method separates compounds based on their hydrophobicity.

Rationale for Method Design:

  • Column: A C18 column is selected due to its versatility and strong retention of moderately polar heterocyclic compounds.

  • Mobile Phase: An acetonitrile/water gradient is used to elute a range of compounds with varying polarities.

  • Modifier: A small amount of formic acid (0.1%) is added to both mobile phases. This serves two critical functions: it protonates silanol groups on the silica support to reduce peak tailing and provides a source of protons for efficient ionization in mass spectrometry, making the method MS-compatible.[5][6]

  • Detection: UV detection at 254 nm is chosen as aromatic and heterocyclic systems typically exhibit strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to simultaneously acquire spectra, which can help in peak tracking and identification.

Protocol: RP-HPLC Purity Assay

  • Instrumentation: HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 10 min; Hold at 95% B for 2 min; Return to 10% B in 0.5 min; Re-equilibrate for 2.5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection PDA at 254 nm
  • Analysis: Inject the sample and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile or semi-volatile impurities that may not be detected by HPLC. It also serves as an excellent secondary method for confirming the identity and molecular weight of the main component.[7]

Rationale for Method Design:

  • Technique: GC is suitable for thermally stable compounds with sufficient volatility. The thienopyrimidine core is generally stable to the temperatures used in GC.

  • Column: A low-polarity DB-5ms or equivalent column is a robust choice for general-purpose screening of organic molecules.

  • Ionization: Electron Ionization (EI) at 70 eV is used. This is a "hard" ionization technique that produces reproducible fragmentation patterns, creating a molecular fingerprint that can be compared to libraries or used for structural confirmation.

Protocol: GC-MS Identity and Impurity Profile

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or TOF).

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Oven Program Start at 100 °C, hold for 1 min; Ramp at 20 °C/min to 300 °C; Hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
  • Analysis: The retention time of the main peak confirms its identity. The mass spectrum should show the molecular ion (m/z 184) and a characteristic M+2 peak at m/z 186 with ~32% the intensity of the M+ peak, confirming the presence of one chlorine atom.

Spectroscopic and Spectrometric Structural Elucidation

Once purity is established, spectroscopic techniques are used to confirm the covalent structure of the molecule.

Figure 2: Relationship between analytical data and the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. 1D ¹H and ¹³C spectra provide definitive information about the carbon-hydrogen framework.

Protocol: NMR Analysis

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good starting choice for nitrogen-containing heterocycles.[8]

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum. We expect to see three distinct singlet signals: one for the pyrimidine proton, one for the thiophene proton, and one for the methyl group protons.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The number of signals will confirm the number of unique carbon atoms. An APT or DEPT experiment can be run to differentiate between CH, CH₂, CH₃, and quaternary carbons.

  • Expected Spectral Data (Predicted):

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H ~9.0SingletPyrimidine C2-H
~7.5SingletThiophene C5-H
~2.6SingletMethyl (-CH₃)
¹³C ~170QuaternaryC4-Cl
~160QuaternaryFused Ring C
~155CHC2-H
~130QuaternaryFused Ring C
~125CHC5-H
~120QuaternaryC6-CH₃
~15CH₃Methyl (-CH₃)

Note: Predicted shifts are based on data from similar heterocyclic systems and may vary based on solvent and other experimental conditions.[8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides confirmation of the functional groups present in the molecule. It is a rapid and non-destructive technique.

Protocol: FT-IR Analysis

  • Instrumentation: FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic (Thiophene/Pyrimidine)
2950-2850C-H StretchAliphatic (Methyl)
~1600-1550C=N and C=C StretchPyrimidine Ring
~1450C=C StretchThiophene Ring
~800-600C-Cl StretchChloro-substituent
~700-600C-S StretchThiophene Ring

Reference data for similar pyrimidine and thiophene structures support these assignments.[10][11][12][13]

Thermal Analysis

Thermal analysis provides critical information about the material's stability, melting behavior, and potential polymorphism, which are vital for formulation and process development.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and detect other thermal events like phase transitions.

Protocol: DSC for Melting Point Determination

  • Instrumentation: DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Method: Heat the sample from 25 °C to a temperature well above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

  • Analysis: The melting point is determined from the onset or peak of the endothermic event. A sharp, single endotherm indicates a pure crystalline substance.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperature.

Protocol: TGA for Thermal Stability

  • Instrumentation: TGA instrument.

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Method: Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Analysis: The temperature at which significant mass loss begins is an indicator of the compound's decomposition temperature.

Conclusion

The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By integrating data from chromatographic, spectroscopic, and thermal techniques, researchers can confidently establish the identity, purity, structure, and stability of this critical synthetic intermediate. Adherence to these self-validating systems ensures the generation of high-quality, reliable data essential for advancing drug discovery and development programs.

References

Application Notes and Protocols for the Derivatization of 4-Chloro-6-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The thieno[2,3-d]pyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention from researchers in medicinal chemistry and drug discovery. As a bioisostere of purine, this fused ring system is a key structural component in a multitude of compounds exhibiting a wide array of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] Several thieno[2,3-d]pyrimidine derivatives have been investigated as highly selective kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer progression.[2]

The synthetic versatility of this scaffold allows for extensive derivatization, enabling the fine-tuning of its pharmacological profile. A key intermediate in the synthesis of these derivatives is 4-Chloro-6-methylthieno[2,3-d]pyrimidine . The chlorine atom at the C4 position is strategically positioned on an electron-deficient pyrimidine ring, rendering it an excellent leaving group for various chemical transformations. This reactivity makes it a cornerstone for introducing diverse functional groups and building extensive libraries of novel compounds for biological screening.

This comprehensive guide provides detailed application notes and step-by-step protocols for the three primary strategies used to derivatize this compound:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Palladium-Catalyzed Buchwald-Hartwig Amination

  • Palladium-Catalyzed Sonogashira Coupling

These protocols are designed for researchers, scientists, and drug development professionals, offering not only procedural steps but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Part 1: Synthesis of the Starting Material

The journey to novel derivatives begins with the reliable synthesis of the core intermediate. This compound is typically prepared in a two-step sequence starting from a substituted aminothiophene.

Workflow for Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 2-Amino-5-methyl- thiophene-3-carbonitrile C 6-Methyl-3H-thieno[2,3-d] pyrimidin-4-one A->C Reflux B Formic Acid B->C E 4-Chloro-6-methyl- thieno[2,3-d]pyrimidine C->E Reflux D POCl₃ / PCl₅ D->E

Caption: Synthetic pathway to the key chloro-intermediate.

Protocol 1: Synthesis of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one

This protocol outlines the cyclization of the thiophene precursor to form the pyrimidinone ring system.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-methylthiophene-3-carbonitrile (1.0 eq) in an excess of formic acid (98%).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into ice-water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the desired product as a solid.

Protocol 2: Synthesis of this compound

This protocol details the conversion of the pyrimidinone to the activated chloro-derivative.

  • Reaction Setup: In a three-neck flask fitted with a reflux condenser and a nitrogen inlet, combine 6-methyl-3H-thieno[2,3-d]pyrimidin-4-one (1.0 eq), phosphorus oxychloride (POCl₃, ~10 volumes), and a catalytic amount of phosphorus pentachloride (PCl₅, ~0.15 eq).

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) under a nitrogen atmosphere for 5-6 hours.

  • Work-up: Cool the reaction mixture and carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Neutralization: Dissolve the crude residue in dichloromethane (DCM) and slowly pour it into a beaker of crushed ice. Carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide (e.g., 1N NaOH) or sodium bicarbonate until the pH is ~7-8.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent like isopropanol or ethanol to afford pure this compound.

Part 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, makes the C4-chloro substituent highly susceptible to displacement by a wide range of nucleophiles. This is often the most direct and atom-economical method for derivatization.

Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride leaving group is eliminated, restoring aromaticity and yielding the substituted product.

SNAr_Mechanism Substrate <<table><tr><td><imgsrc='https://storage.googleapis.com/gemini-generative-ai-docs/images/thieno_pyrimidine_cl.png'/>td>tr><tr><td>4-Chloro-6-methylthieno[2,3-d]pyrimidinetd>tr>table>> Intermediate <<table><tr><td><imgsrc='https://storage.googleapis.com/gemini-generative-ai-docs/images/meisenheimer_complex.png'/>td>tr><tr><td>Meisenheimer Complex (Resonance Stabilized)td>tr>table>> Substrate->Intermediate + Nu⁻ Product <<table><tr><td><imgsrc='https://storage.googleapis.com/gemini-generative-ai-docs/images/thieno_pyrimidine_nu.png'/>td>tr><tr><td>4-Substituted Producttd>tr>table>> Intermediate->Product - Cl⁻

Caption: General mechanism for SNAr at the C4 position.

Experimental Considerations: The Role of Solvent and Base
  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN) are typically preferred. These solvents can solvate the cation of the nucleophile but do not strongly solvate the anion, leaving the nucleophile "bare" and more reactive.[3] Protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity, which may lead to slower reaction rates.[4][5]

  • Base: When using neutral nucleophiles like amines or alcohols, a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃)) is required. The base serves to deprotonate the nucleophile after the initial attack or to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Protocol 3: General Procedure for SNAr with Amines

This protocol is suitable for a wide range of primary and secondary aliphatic and aromatic amines.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, ethanol, or DMF, ~10-20 mL/mmol), add the desired amine (1.1-1.5 eq) and a base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and stir for 2-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Isolation: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 4-amino-6-methylthieno[2,3-d]pyrimidine derivative.

Data Presentation: Representative Yields for SNAr Reactions
EntryNucleophile (R-NH₂)BaseSolventTemperature (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF1006~85
2MorpholineDIPEAIsopropanol804~92
3BenzylamineK₂CO₃Ethanol805~90
44-Methoxy-anilineDIPEADMF1006~88
5PiperidineK₂CO₃Acetonitrile803~95

(Yields are representative and may vary based on specific substrate and reaction scale).

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide powerful methods for forming C-C and C-N bonds, transformations that are often challenging via classical methods. The C4-Cl bond of the thieno[2,3-d]pyrimidine is a suitable electrophile for these reactions, although aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more specialized catalytic systems.[6][7]

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, coupling an organoboron species with an organic halide. It is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.

  • Catalyst System: The oxidative addition of the Pd(0) catalyst to the Ar-Cl bond is often the rate-limiting step. For less reactive aryl chlorides, standard catalysts like Pd(PPh₃)₄ may require harsh conditions. More effective systems employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[7][8] These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the overall catalytic cycle.

  • Base Selection: The base plays a crucial role in activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[9] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can significantly impact the reaction outcome, with stronger bases sometimes leading to side reactions, while weaker bases may result in sluggish reactions. An aqueous solution of the base is often used, as water can accelerate the reaction.

Suzuki_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling cluster_0 Activation Pd0 LₙPd(0) OxAdd Ar-Pd(II)-Cl Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetal Ar-Pd(II)-Ar' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination (Ar-Ar') Boronic Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic->Boronate + Base (OH⁻) Boronate->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.

  • Materials:

    • This compound (1.0 eq, e.g., 0.5 mmol)

    • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 3.0 eq)

    • Degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1 v/v)

  • Procedure:

    • In a 10 mL microwave reactor vial, combine the this compound, boronic acid, palladium catalyst, and base.

    • Add the degassed solvent mixture (e.g., 5 mL).

    • Seal the vial with a cap and place it in the microwave reactor.

    • Irradiate the mixture with stirring at a set temperature (e.g., 120-150 °C) for 15-30 minutes.

    • After the reaction, cool the vial to room temperature.

  • Work-up & Purification:

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction provides a powerful alternative to SNAr for forming C-N bonds, especially for less nucleophilic amines or when SNAr conditions fail. It allows for the coupling of aryl halides with a vast range of amines, amides, and other N-nucleophiles.

  • Ligand Choice: The choice of ligand is paramount. For aryl chlorides, bulky, electron-rich phosphine ligands such as XantPhos or Josiphos-type ligands are often required to facilitate the challenging oxidative addition and subsequent reductive elimination steps.[10]

  • Base Selection: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu) is the most common choice as its strength is sufficient to deprotonate the amine-palladium complex, which is a key step in the catalytic cycle.[6] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures or more active catalysts.[6][11]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XantPhos, 4-5 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, ~10-20 mL/mmol).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C for 12-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite. Concentrate the filtrate and purify the residue by column chromatography.

C. Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling is the most reliable method for forming a bond between an sp² carbon (from the aryl halide) and an sp carbon (from a terminal alkyne), creating arylalkyne structures.

The reaction typically employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[12][13] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper(I) acetylide, which is more reactive in the transmetalation step.[13] An amine base, such as TEA or DIPEA, is used both as the base and often as the solvent.[12]

  • Reaction Setup: To a flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3-5 mol%), and the copper co-catalyst (CuI, 5-10 mol%).

  • Reagent Addition: Add a solvent like anhydrous DMF or THF, followed by the amine base (e.g., TEA, 3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq) dropwise.

  • Reaction: Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 80 °C for 4-24 hours.

  • Work-up & Purification: After completion, dilute the mixture with an organic solvent, filter to remove salts, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Representative Yields for Cross-Coupling Reactions
EntryReaction TypeCoupling PartnerCatalyst SystemBaseSolventYield (%)
1SuzukiPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O~80
2Suzuki3-Thiopheneboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O~75
3Buchwald-HartwigAnilinePd₂(dba)₃ / XantPhosNaOtBuToluene~82
4Buchwald-HartwigN-MethylanilinePd₂(dba)₃ / XantPhosNaOtBuToluene~78
5SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuITEADMF~85
6SonogashiraEthynyltrimethylsilanePd(PPh₃)₄ / CuITEATHF~90

(Yields are representative and may vary based on specific substrates, ligands, and reaction conditions).

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The strategic placement of the chlorine atom at the C4 position allows for facile derivatization through robust and well-established chemical methodologies. By leveraging Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, researchers can access a vast chemical space of 4-substituted thieno[2,3-d]pyrimidines. The protocols and insights provided in this guide serve as a comprehensive resource for the efficient and rational design and synthesis of new molecular entities for therapeutic applications.

References

Thienopyrimidine Derivatives: A Comprehensive Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Thienopyrimidine Scaffold

Thienopyrimidines, heterocyclic compounds resulting from the fusion of a thiophene and a pyrimidine ring, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their structural similarity to purine bases, such as adenine and guanine, allows them to interact with a wide array of biological targets, including enzymes and receptors, making them a focal point in drug discovery.[1][3] This unique characteristic has led to the development of thienopyrimidine derivatives with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[4][5] Several thienopyrimidine-based drugs have received FDA approval or are currently in clinical trials, underscoring their therapeutic potential and favorable safety profiles.[1][6] Notable examples include Pictilisib (a PI3K inhibitor) and Olmutinib (an EGFR inhibitor), highlighting the scaffold's success in oncology.[2][6]

This guide provides an in-depth exploration of thienopyrimidine derivatives, focusing on their synthesis, mechanisms of action, and key applications in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

I. Synthetic Strategies for Thienopyrimidine Scaffolds

The synthesis of thienopyrimidine derivatives can be broadly categorized into two primary approaches: the annulation of a pyrimidine ring onto a pre-existing thiophene scaffold, or the construction of a thiophene ring onto a pyrimidine core.[2][7] The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Protocol 1: Synthesis of Thieno[2,3-d]pyrimidines via Gewald Reaction

The Gewald reaction is a cornerstone in thiophene synthesis and provides a versatile entry point to 2-aminothiophene precursors, which are crucial for building the thieno[2,3-d]pyrimidine scaffold.

Causality Behind Experimental Choices: This protocol is favored for its operational simplicity and the ready availability of starting materials. The multicomponent nature of the Gewald reaction allows for rapid diversification of the thiophene core. Subsequent cyclization with formamide is a robust and high-yielding method to form the pyrimidine ring.

Experimental Protocol:

  • Step 1: Synthesis of 2-Aminothiophene Derivative.

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine an α-methylene ketone (1.0 eq), an activated nitrile (e.g., ethyl cyanoacetate) (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

    • Add a catalytic amount of a basic catalyst, such as morpholine or triethylamine (0.2 eq).

    • Heat the reaction mixture to reflux (approximately 70-80°C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to yield the 2-aminothiophene derivative.

  • Step 2: Cyclization to form the Thieno[2,3-d]pyrimidine Core.

    • Place the synthesized 2-aminothiophene derivative (1.0 eq) in a round-bottom flask.

    • Add an excess of formamide.

    • Heat the mixture to reflux (approximately 180-200°C) for 6-18 hours.[8]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thieno[2,3-d]pyrimidin-4(3H)-one.[9]

Workflow for Thieno[2,3-d]pyrimidine Synthesis

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Pyrimidine Ring Formation A α-Methylene Ketone E 2-Aminothiophene Derivative A->E Reflux in Ethanol B Activated Nitrile B->E Reflux in Ethanol C Elemental Sulfur C->E Reflux in Ethanol D Base Catalyst (e.g., Morpholine) D->E Reflux in Ethanol G Thieno[2,3-d]pyrimidin-4(3H)-one E->G Reflux F Formamide F->G

Caption: A two-step synthesis of the thieno[2,3-d]pyrimidine core.

II. Thienopyrimidines as Kinase Inhibitors in Oncology

A significant application of thienopyrimidine derivatives is in the development of kinase inhibitors for cancer therapy.[6][10] Their structural resemblance to the ATP molecule allows them to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that are critical for cancer cell proliferation and survival.[10]

Targeting EGFR and VEGFR-2 with Thienopyrimidine Derivatives

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are two key tyrosine kinases implicated in tumor growth, proliferation, and angiogenesis.[11][12] Several thienopyrimidine derivatives have been designed and synthesized as potent dual inhibitors of EGFR and VEGFR-2.[11][13]

Mechanism of Action: These inhibitors typically feature a 4-anilino substitution on the thienopyrimidine core, which is crucial for occupying the hydrophobic pocket of the kinase domain.[14] By simultaneously blocking EGFR and VEGFR-2 signaling, these compounds can exert a multi-pronged attack on cancer cells, inhibiting both their growth and the formation of new blood vessels that supply nutrients to the tumor.[12]

Signaling Pathways Targeted by Dual EGFR/VEGFR-2 Inhibitors

G cluster_0 EGFR Pathway cluster_1 VEGFR-2 Pathway EGFR EGFR Ras Ras/MAPK EGFR->Ras PI3K PI3K/Akt EGFR->PI3K Jak Jak/STAT EGFR->Jak Proliferation Proliferation Ras->Proliferation Cell Proliferation, Growth, Apoptosis Regulation PI3K->Proliferation Cell Proliferation, Growth, Apoptosis Regulation Jak->Proliferation Cell Proliferation, Growth, Apoptosis Regulation VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Angiogenesis->Proliferation Inhibitor Thienopyrimidine Inhibitor Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of EGFR and VEGFR-2 pathways by thienopyrimidine derivatives.

Protocol 2: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of newly synthesized thienopyrimidine derivatives against specific kinases like EGFR and VEGFR-2, a biochemical assay is essential.

Self-Validating System: This protocol includes a positive control (a known inhibitor like Erlotinib or Vandetanib) and a negative control (DMSO vehicle) to ensure the validity of the results. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a standard metric for comparing the potency of different compounds.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test thienopyrimidine derivative in 100% DMSO.

    • Prepare a series of dilutions of the test compound in assay buffer.

    • Prepare recombinant human EGFR or VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Assay Procedure (96-well plate format):

    • To each well, add the kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

Evaluating the effect of thienopyrimidine derivatives on cancer cell viability is a crucial step in assessing their therapeutic potential.[15][16] The MTT assay is a widely used colorimetric method for this purpose.[17]

Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, high-throughput nature, and its direct correlation with cell viability. The assay measures the metabolic activity of cells, which is an indicator of cell proliferation. The use of a reference drug like Doxorubicin or Erlotinib allows for a comparative assessment of the potency of the test compounds.[13][16]

Experimental Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15][18]

  • Compound Treatment:

    • Treat the cells with various concentrations of the thienopyrimidine derivatives (typically in a range from nanomolar to micromolar) for a specified duration (e.g., 48 or 72 hours).[15] Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

III. Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of thienopyrimidine derivatives.[1] SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.[4]

Key SAR Insights for Thienopyrimidine Kinase Inhibitors:

Position of SubstitutionMoietyImpact on Activity
C4-Position Anilino group with specific substitutionsCrucial for binding to the hinge region of the kinase. Halogen substitutions can enhance potency.[14]
C2-Position Small, flexible groupsCan influence solubility and cell permeability.
Thiophene Ring Substituents at C5 and C6Can modulate the overall lipophilicity and pharmacokinetic properties of the compound.

IV. Future Directions and Emerging Applications

The field of thienopyrimidine research is continually evolving. Current efforts are focused on:

  • Green Synthesis: Developing more environmentally friendly and sustainable methods for synthesizing thienopyrimidine derivatives, such as multicomponent reactions in aqueous media or under solvent-free conditions.[19]

  • Targeting Other Diseases: Exploring the potential of thienopyrimidines as anti-infective agents (antibacterial, antifungal, antiparasitic) and for the treatment of central nervous system disorders.[3][4]

  • Combination Therapies: Investigating the synergistic effects of thienopyrimidine-based kinase inhibitors with other anticancer drugs to overcome drug resistance.

V. Conclusion

Thienopyrimidine derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their inherent ability to interact with a wide range of biological targets, coupled with their synthetic tractability, has established them as a cornerstone in the development of novel therapeutics. The protocols and insights provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate new thienopyrimidine-based drug candidates with improved efficacy and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-6-methylthieno[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Thieno[2,3-d]pyrimidines are crucial building blocks in drug discovery, with applications as kinase inhibitors and other therapeutic agents[1][2][3]. The successful synthesis of the 4-chloro derivative is a critical step, as the C4-chloro atom provides a reactive handle for further diversification through nucleophilic substitution.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to help you improve your reaction yields, streamline your workflow, and ensure the high purity of your final product.

Overall Synthetic Workflow

The most reliable and common route to this compound involves a three-stage process starting from simple precursors. This pathway is centered around the powerful Gewald reaction for the initial thiophene ring construction.

Synthetic_Workflow cluster_0 Stage 1: Thiophene Synthesis cluster_1 Stage 2: Pyrimidine Annulation cluster_2 Stage 3: Chlorination A Propionaldehyde + Malononitrile + Sulfur B Gewald Reaction A->B Base (e.g., TEA) C 2-Amino-5-methyl- thiophene-3-carbonitrile B->C E Cyclization C->E Intermediate D Formamide or Urea D->E F 4-Hydroxy-6-methyl- thieno[2,3-d]pyrimidine E->F H Chlorination F->H Precursor G POCl₃ G->H I 4-Chloro-6-methyl- thieno[2,3-d]pyrimidine H->I

Caption: General three-stage synthetic route to the target compound.

Frequently Asked Questions & Troubleshooting Guides
Part 1: The Gewald Reaction - Building the Thiophene Core

The Gewald reaction is a multicomponent reaction that efficiently assembles the initial 2-aminothiophene ring system[4]. While robust, its yield is highly dependent on reaction conditions.

Q1: My Gewald reaction to synthesize 2-amino-5-methylthiophene-3-carbonitrile is giving a very low yield (<50%). What are the common causes and how can I fix this?

A1: Low yields in the Gewald reaction typically stem from three main issues: suboptimal base catalysis, incorrect stoichiometry, or inefficient removal of water from the initial condensation step.

The reaction proceeds via a Knoevenagel condensation between propionaldehyde and malononitrile, followed by the addition of sulfur and subsequent cyclization[4]. Each step has specific requirements.

Troubleshooting Steps & Explanations:

  • Base Selection is Critical: The base catalyzes the initial Knoevenagel condensation. A base that is too strong can lead to unwanted side reactions of malononitrile, while a base that is too weak will result in a sluggish and incomplete reaction.

    • Recommendation: Triethylamine (TEA) is often a good starting point as it is effective and inexpensive[5]. However, if yields are poor, consider switching to a secondary amine like diethylamine or morpholine. These can be more effective as they can form an intermediate enamine with the aldehyde, which more readily reacts with the malononitrile.

  • Control the Knoevenagel Condensation: This is the first and most crucial step. The reaction is an equilibrium, and the removal of water drives it forward.

    • Protocol: In a flask equipped with a Dean-Stark trap, combine propionaldehyde (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of your chosen base in a solvent like toluene or ethanol. Reflux the mixture until no more water is collected. This ensures the formation of the vinylidene malononitrile intermediate before adding the sulfur.

  • Sulfur Addition and Temperature: Elemental sulfur (S₈) must be added after the condensation is complete. The subsequent cyclization is exothermic.

    • Recommendation: Cool the reaction mixture to room temperature before adding the elemental sulfur (1.0 eq) portion-wise. After the addition is complete, gently heat the reaction to 40-50°C. Overheating can lead to the formation of polysulfides and other tarry byproducts.

Comparative Table of Gewald Reaction Conditions:

Base (Catalyst)SolventTypical TemperatureTypical Yield (%)Notes
TriethylamineEthanolRoom Temp -> 50°C60-75%Standard, cost-effective choice.[5]
DiethylamineEthanolRoom Temp -> 50°C70-85%Often gives higher yields than TEA.[6]
MorpholineMethanol40-50°C75-90%Excellent catalyst, particularly for less reactive ketones.
Ball-MillingSolvent-freeN/A>90%An eco-friendly and often high-yielding alternative if equipment is available.[7]
Part 2: Pyrimidine Ring Annulation

This stage involves the cyclization of the 2-aminothiophene intermediate to form the fused pyrimidine ring, resulting in the 4-hydroxy (or 4-oxo) tautomer.

Q2: The cyclization of my 2-aminothiophene intermediate to 4-hydroxy-6-methylthieno[2,3-d]pyrimidine is incomplete. How can I drive the reaction to completion?

A2: Incomplete cyclization is usually due to insufficient temperature or reaction time. The reaction involves the nucleophilic 2-amino group attacking the carbonyl carbon of a reagent like formamide or urea, followed by condensation and ring closure.

Troubleshooting Steps & Explanations:

  • Using Formamide: This is the most direct method. The 2-aminothiophene intermediate is heated in an excess of formamide.

    • Protocol: Heat a mixture of 2-amino-5-methylthiophene-3-carbonitrile (1.0 eq) in formamide (10-15 eq) to 160-180°C for 4-6 hours. The reaction progress can be monitored by TLC. If the reaction stalls, increasing the temperature to 190°C or extending the reaction time may be necessary. Microwave irradiation can significantly shorten reaction times and improve yields[8][9].

  • Using Urea: This is an alternative method that also works well.

    • Protocol: Mix the 2-aminothiophene intermediate with urea (2-3 eq) and heat the mixture neat (without solvent) to 180-200°C. The mixture will melt and react. This method avoids the use of a large excess of solvent.

  • Product Isolation: The product, 4-hydroxy-6-methylthieno[2,3-d]pyrimidine, is often insoluble in the hot reaction medium and may precipitate upon cooling.

    • Workup: Cool the reaction mixture to room temperature, then add water or ethanol to precipitate the product. The solid can be collected by filtration and washed with water and then a cold solvent like ethanol or diethyl ether to remove any remaining starting material or byproducts.

Part 3: Chlorination - The Critical Final Step

This is often the most challenging step. The conversion of the stable 4-hydroxy group to the reactive 4-chloro group requires a potent chlorinating agent, typically phosphorus oxychloride (POCl₃).

Q3: My chlorination of 4-hydroxy-6-methylthieno[2,3-d]pyrimidine with POCl₃ results in a low yield of the desired 4-chloro product. What am I doing wrong?

A3: Low yields in this chlorination step are frequently caused by incomplete reaction, product degradation during workup, or the formation of byproducts. The reaction must be performed under anhydrous conditions, as any water will rapidly decompose the POCl₃.

Troubleshooting Decision Tree:

Chlorination_Troubleshooting Start Low Yield of 4-Chloro Product Q1 Is the starting material fully consumed? Start->Q1 Sol1 Increase reaction time or temperature (reflux). Add a tertiary amine catalyst (e.g., N,N-diethylaniline). Q1->Sol1 No Q2 Is the workup procedure causing product loss? Q1->Q2 Yes End Yield Improved Sol1->End Sol2 Quench reaction by pouring SLOWLY onto a large excess of crushed ice. Maintain pH 7-8 during extraction. Extract quickly with a suitable solvent (DCM or Ethyl Acetate). Q2->Sol2 Yes Q3 Are there significant byproducts visible on TLC? Q2->Q3 No Sol2->End Sol3 Ensure starting material is dry and POCl₃ is fresh. Run reaction under N₂ atmosphere. Purify via column chromatography (Hexane/EtOAc gradient). Q3->Sol3 Yes Q3->End No Sol3->End

Caption: Troubleshooting flowchart for the chlorination step.

Detailed Chlorination Protocol:

  • Setup: Ensure all glassware is oven-dried. The reaction should be run under a nitrogen or argon atmosphere.

  • Reaction: To a flask containing 4-hydroxy-6-methylthieno[2,3-d]pyrimidine (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq)[10]. Optionally, a catalytic amount of N,N-diethylaniline or dimethylformamide (DMF) can be added to accelerate the reaction[11].

  • Heating: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-6 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material spot has disappeared.

  • Workup (Critical Step):

    • Cool the reaction mixture to room temperature.

    • In a separate, large beaker, prepare a slurry of crushed ice and water.

    • Slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that releases HCl gas; it must be performed in a well-ventilated fume hood.

    • Once the quenching is complete, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or a dilute NaOH solution until the pH is approximately 7-8.

    • Extract the aqueous layer 3-4 times with dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often a solid. If impurities are present, it can be purified by recrystallization from a solvent like ethanol or by flash column chromatography on silica gel.

References

Technical Support Center: Purification of 4-Chloro-6-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-6-methylthieno[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common purification challenges. As a key intermediate in medicinal chemistry, achieving high purity of this thienopyrimidine derivative is critical for successful downstream applications.[1][2] This document provides in-depth, troubleshooting-focused FAQs and protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Section 1: General Compound Characteristics

Q1: What are the basic physical properties and potential impurities of this compound?

A1: Understanding the fundamental properties of your compound is the first step in developing a robust purification strategy. This compound is a solid at room temperature. Key identifiers and properties are summarized below.

Table 1: Physical Properties of this compound

Property Value Source
CAS Number 106691-21-8 [3]
Molecular Formula C₇H₅ClN₂S [3]
Molecular Weight 184.65 g/mol [3]

| Appearance | Solid | |

Common impurities often stem from the synthetic route. A frequent synthesis involves the chlorination of a hydroxyl precursor (e.g., 6-methyl-3H-thieno[2,3-d]pyrimidin-4-one) using a chlorinating agent like phosphorus oxychloride (POCl₃).[4][5] Therefore, potential impurities include:

  • Unreacted Starting Material: The corresponding hydroxyl-pyrimidine precursor.

  • Hydrolysis Product: If the compound is exposed to moisture, the 4-chloro group can hydrolyze back to a 4-hydroxyl group.

  • Over-chlorinated Byproducts: Depending on the substrate, other positions could potentially be chlorinated.

Section 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[6] It relies on the differential solubility of the target compound and impurities in a chosen solvent system at varying temperatures.[7]

Q2: My this compound is "oiling out" during recrystallization instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is often because the solution is too supersaturated upon cooling, or the melting point of the solid is lower than the temperature of the solution.[7]

Causality & Troubleshooting:

  • Cooling Too Rapidly: Rapid cooling can cause the compound to crash out of solution before molecules have time to align into an ordered crystal lattice. Solution: Allow the heated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Insulating the flask with a beaker can help slow the cooling process.[7]

  • Inappropriate Solvent Choice: The compound may be excessively soluble in the chosen solvent, or the solvent's boiling point may be too high. Solution: Try a solvent system where the compound has slightly lower solubility. If you are using a single solvent like ethanol, try a binary system like ethanol/water. Add the anti-solvent (water) dropwise to the hot, dissolved solution until it just begins to turn cloudy, then add a drop or two of the primary solvent (ethanol) to redissolve the precipitate before cooling.[7][8]

Q3: I've let my solution cool, but no crystals have formed. What are the next steps?

A3: The failure to form crystals is typically due to either insufficient supersaturation or a kinetic barrier to nucleation (the initial formation of crystal seeds).[7]

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. The microscopic imperfections in the glass can serve as nucleation sites.[7]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[7]

  • Increase Supersaturation:

    • If nucleation techniques fail, your solution may not be sufficiently concentrated. Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration, and then attempt the cooling process again.[7]

  • Consider Anti-Solvent Addition: If the compound is highly soluble even in cold solvent, you can use an "anti-solvent" (a solvent in which the compound is insoluble) to reduce its solubility and force crystallization.[7]

// Troubleshooting loop Cool -> NoCrystals [label="No Crystals?", style=dashed, color="#EA4335"]; NoCrystals [label="Troubleshoot:\n- Scratch\n- Seed\n- Concentrate", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; NoCrystals -> Dissolve [label="Re-dissolve & Retry", style=dashed, color="#EA4335"]; } Caption: General workflow for purification by recrystallization.

Section 3: Purification by Column Chromatography

Column chromatography is a cornerstone technique for separating compounds based on their differential partitioning between a stationary phase (commonly silica gel) and a mobile phase.

Q4: My compound streaks severely on a silica gel TLC plate. Why does this happen and how can I get clean spots?

A4: Streaking is a common problem with nitrogen-containing heterocyclic compounds like thienopyrimidines.[9] The issue arises from the interaction between the basic lone pairs on the pyrimidine nitrogen atoms and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-ideal interaction prevents the compound from moving in a tight band, resulting in a streak.

Solutions:

  • Mobile Phase Modifier: The most common solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your mobile phase.[9]

    • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., Hexane/Ethyl Acetate with 0.5% TEA).

    • Ammonia: Use a pre-mixed solution like 7N ammonia in methanol as a polar component in your eluent system (e.g., Dichloromethane/Methanol with 1% of 7N NH₃ in MeOH).

  • Alternative Stationary Phase: If modifiers are ineffective, switch to a different stationary phase.[9]

    • Alumina (Basic or Neutral): Alumina lacks the strong acidity of silica and is often an excellent choice for basic compounds.

    • Reversed-Phase (C18): In reversed-phase chromatography, the separation mechanism is different (based on hydrophobicity), and issues with basic compounds are less common. A typical mobile phase would be a gradient of water and acetonitrile or methanol.[10][11]

Q5: I have poor separation between my product and a close-running impurity. What adjustments can I make?

A5: Achieving good separation (high resolution) requires optimizing the selectivity of your chromatographic system.

Table 2: Strategies to Improve Chromatographic Separation

Strategy Explanation & Action
Optimize Solvent System The goal is to find a solvent system where the difference in retention factor (Rf) between your product and the impurity is maximized. Run several TLCs with different solvent systems (e.g., Hexane/EtOAc, Dichloromethane/MeOH, Toluene/Acetone) to find the best selectivity.[9]
Adjust Solvent Polarity If both spots are too high on the TLC plate (Rf > 0.5), decrease the polarity of the mobile phase. If they are too low (Rf < 0.1), increase the polarity. The ideal Rf for the target compound for column separation is typically 0.2-0.3.[9]
Reduce Column Loading Overloading the column is a common cause of poor separation. The amount of crude material should generally be 1-5% of the mass of the stationary phase. If you overload the column, the bands will broaden and overlap.[9]

| Use a Larger/Longer Column | Increasing the column length or diameter increases the number of theoretical plates, which can improve the separation of closely eluting compounds. |

// Streaking Path Sol_Streak1 [label="Add Basic Modifier\n(e.g., 0.5% TEA) to Eluent"]; Sol_Streak2 [label="Switch to Neutral or\nBasic Alumina"]; Sol_Streak3 [label="Use Reversed-Phase\n(C18) Chromatography"];

// Poor Separation Path Sol_PoorSep1 [label="Optimize Solvent System\n(Try different solvent classes)"]; Sol_PoorSep2 [label="Reduce Sample Load\non Column"]; Sol_PoorSep3 [label="Use a Longer or\nWider Column"];

// No Elution Path Sol_NoElution1 [label="Drastically Increase\nEluent Polarity\n(e.g., add MeOH)"]; Sol_NoElution2 [label="Flush with a Strong\nSolvent (e.g., 10-20% MeOH\nin DCM with TEA)"];

Start -> Problem; Problem -> Streaking [label="Streaking"]; Problem -> PoorSep [label="Poor Separation"]; Problem -> NoElution [label="No Elution"];

Streaking -> Sol_Streak1; Sol_Streak1 -> Sol_Streak2 [style=dashed, label="If persists"]; Sol_Streak2 -> Sol_Streak3 [style=dashed, label="If persists"];

PoorSep -> Sol_PoorSep1; Sol_PoorSep1 -> Sol_PoorSep2 [style=dashed, label="If persists"]; Sol_PoorSep2 -> Sol_PoorSep3 [style=dashed, label="If persists"];

NoElution -> Sol_NoElution1; Sol_NoElution1 -> Sol_NoElution2 [style=dashed, label="If persists"]; } Caption: Decision tree for troubleshooting column chromatography.

References

Technical Support Guide: Troubleshooting Impurities in 4-Chloro-6-methylthieno[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Chloro-6-methylthieno[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. Purity is paramount, as downstream reactions are highly sensitive to contaminants. This document provides in-depth, experience-driven answers to common issues encountered during synthesis, focusing on the identification and mitigation of impurities.

Section 1: The Synthetic Landscape: Chlorination of 6-methyl-3H-thieno[2,3-d]pyrimidin-4-one

The most prevalent and scalable synthesis of this compound involves the direct chlorination of its pyrimidinone precursor.[1][2] This transformation is typically achieved using phosphorus oxychloride (POCl₃), often with an activating additive like phosphorus pentachloride (PCl₅), which helps to drive the reaction to completion.[2]

Understanding this core reaction is the first step in diagnosing potential impurities, as most arise from an incomplete reaction, side reactions, or issues during the aqueous workup.

Synthesis_Workflow SM 6-methyl-3H-thieno[2,3-d]pyrimidin-4-one (Starting Material) Product This compound (Target Product) SM->Product  POCl₃, PCl₅  Reflux (105-110 °C), 5-6h  

Caption: General synthesis scheme for this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common experimental observations and questions in a practical Q&A format.

Q1: My reaction is stalled. TLC analysis shows a significant amount of starting material remaining. How can I improve conversion?

A1: This is the most common issue, pointing to incomplete chlorination.

  • Causality: The conversion of the pyrimidinone oxygen to the chloride is a demanding reaction. Incomplete conversion can be due to several factors:

    • Insufficient Reagent Activity: The chlorinating agent (POCl₃) may not be active enough on its own. Phosphorus pentachloride (PCl₅) is often added to generate a more potent chlorinating species in situ.[2]

    • Inadequate Temperature/Time: The reaction typically requires high temperatures (reflux at ~105-110 °C) for several hours (5-6 hours is a common benchmark) to proceed to completion.[2]

    • Moisture Contamination: Trace water in the starting material or solvent can consume the chlorinating agent, reducing its effective concentration.

  • Troubleshooting Steps:

    • Confirm Anhydrous Conditions: Ensure your starting material is thoroughly dried and that all glassware is flame-dried or oven-dried before use.

    • In-Process Control (IPC): Monitor the reaction every 1-2 hours using TLC (see Protocol 4.1). The disappearance of the highly polar starting material spot is your primary indicator of completion.

    • Extend Reaction Time: If the reaction is proceeding but is slow, extend the reflux time by 2-3 hours and re-analyze.

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of POCl₃, which often serves as both reagent and solvent. If PCl₅ was not used, consider adding it (e.g., ~0.5 equivalents relative to the starting material) to boost reactivity.

Q2: My final product looks clean by NMR, but the yield is low and I isolated a white solid from the aqueous layer after workup. What is this?

A2: You are likely observing the hydrolysis product, which is chemically identical to the starting material.

  • Causality: The C4-Cl bond in the product is highly electrophilic and susceptible to nucleophilic attack by water. This is especially problematic during the workup phase when the reaction mixture is quenched in an ice/water or aqueous base solution.[2] The longer the product is in contact with the aqueous phase, particularly if the pH is not well-controlled, the more hydrolysis will occur.

  • Troubleshooting Steps:

    • Rapid, Cold Quench: Always pour the reaction mixture slowly into a vigorously stirred vessel of crushed ice or an ice-cold basic solution (e.g., 0.5 N NaOH). This dissipates the heat from the POCl₃ quench and minimizes the product's contact time with water at higher temperatures.

    • Efficient Extraction: Once quenched and neutralized, immediately extract the product into a non-polar organic solvent like dichloromethane.[2] Do not let the neutralized mixture sit for extended periods.

    • Vigorous Agitation: Ensure thorough mixing during extraction to move the product from the aqueous to the organic phase as quickly as possible.

Hydrolysis_Pathway Product This compound Impurity_B 6-methyl-3H-thieno[2,3-d]pyrimidin-4-one (Hydrolysis Product) Product->Impurity_B H₂O / OH⁻ (During Workup)

Caption: Formation pathway of the primary hydrolysis impurity.

Q3: My mass spectrometry data shows a peak corresponding to a dichlorinated product. How did this form?

A3: This is likely an over-chlorination byproduct. The most probable sites are the thiophene ring or the 2-position of the pyrimidine ring.

  • Causality: Under forcing conditions (very high temperatures, excessively long reaction times, or highly active catalysts), electrophilic chlorination can occur on other parts of the molecule. The thiophene ring is electron-rich and susceptible to electrophilic substitution. Alternatively, if the starting material contained a 2-hydroxy or 2-thiol impurity, this position would also be chlorinated. A known related compound is 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine.[3]

  • Troubleshooting Steps:

    • Control Reaction Parameters: Strictly adhere to the recommended reaction temperature and time. Do not assume that "hotter and longer is better," as this can promote side reactions.

    • Purify Starting Material: Ensure the 6-methyl-3H-thieno[2,3-d]pyrimidin-4-one precursor is pure and free from isomers or analogs that might possess additional sites for chlorination.

    • Purification: This impurity is typically less polar than the desired product but more polar than non-polar tars. It can often be removed via careful recrystallization (see Protocol 4.3) or column chromatography.

Q4: My isolated product is a sticky oil or a wet solid with a sharp, acidic smell. What is the problem?

A4: This indicates residual phosphorus-based reagents or trapped solvent.

  • Causality: POCl₃ has a high boiling point (105.8 °C) and can be difficult to remove completely under reduced pressure. Its hydrolysis products, like phosphoric acid, can also contaminate the final product. The sharp odor is characteristic of residual phosphorus halides.

  • Troubleshooting Steps:

    • Thorough Distillation: After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure before the aqueous workup.[2]

    • Complete Neutralization: During the workup, ensure the pH of the aqueous layer is neutral or slightly basic to neutralize all acidic phosphorus byproducts. Check with pH paper.

    • Aqueous Washes: Wash the combined organic extracts with water and then a brine solution to remove any remaining water-soluble acids and salts.

    • Proper Drying: Dry the organic phase thoroughly over an anhydrous drying agent like sodium sulfate before concentrating.[2] If the product is still oily, co-evaporation with a solvent like toluene can help remove residual volatiles.

Section 3: Common Impurity Profile

This table summarizes the key impurities discussed. Knowledge of their properties is essential for developing effective analytical and purification methods.

Impurity IDStructureNameMW ( g/mol )Origin & Notes
A / B Pyrimidinone Structure6-methyl-3H-thieno[2,3-d]pyrimidin-4-one166.20Impurity A: Unreacted starting material from an incomplete reaction. Impurity B: Hydrolysis of the product during workup. Highly polar.
C Dichlorinated Structure2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine219.09Over-chlorination byproduct. [3] Forms under harsh conditions. Less polar than the product.
D N/APhosphorus Oxychloride (POCl₃)153.33Reagent residue. Causes product to be oily/acidic. Removed by distillation and aqueous workup.
E N/AIsopropanol / Dichloromethane60.10 / 84.93Residual Solvents. From recrystallization or extraction.[2] Removed by drying under high vacuum.

Section 4: Analytical and Purification Protocols

Protocol 4.1: Standard TLC Method for In-Process Control
  • Objective: To monitor the consumption of the starting material.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 50% Ethyl Acetate in Hexanes (v/v). Adjust polarity as needed.

  • Procedure:

    • Spot a baseline of the starting material (SM) solution, the co-spot (SM + reaction mixture), and the reaction mixture (RM).

    • Develop the plate in the mobile phase.

    • Visualize under UV light (254 nm).

  • Expected Results:

    • The starting material (Impurity A/B) is a highly polar spot that stays near the baseline (Rf ≈ 0.1-0.2).

    • The product, this compound, is significantly less polar (Rf ≈ 0.6-0.7).

    • The reaction is considered complete when the SM spot is no longer visible in the RM lane.

Protocol 4.2: HPLC Method for Purity Assessment
  • Objective: To quantify the purity of the final product and detect impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: Impurity A/B (most polar) will elute first, followed by the main product peak, and then any less polar, over-chlorinated impurities like Impurity C.

Protocol 4.3: Optimized Recrystallization for Purification

This protocol is effective for removing both more polar (starting material) and less polar (over-chlorinated) impurities.[2]

  • Objective: To purify the crude solid product.

  • Solvent: Isopropanol.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimum amount of hot isopropanol to just dissolve the solid completely. Maintain the solution at a gentle boil.

    • Once fully dissolved, remove the flask from the heat source.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold isopropanol.

    • Dry the purified crystals under high vacuum at 40-50 °C until a constant weight is achieved.

Section 5: Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common issues during the synthesis.

Troubleshooting_Flowchart start Start Synthesis ipc Monitor by TLC (Protocol 4.1) start->ipc workup Perform Aqueous Workup ipc->workup SM spot absent incomplete Problem: Incomplete Reaction Solution: Extend time, check reagents (Q1) ipc->incomplete SM spot present analysis Analyze Crude Product (NMR, LCMS) workup->analysis purify Purify (Protocol 4.3) analysis->purify Impurities present end Final Product analysis->end >98% Pure hydrolysis Problem: Hydrolysis (Impurity B) Solution: Fast, cold quench, efficient extraction (Q2) analysis->hydrolysis overchlor Problem: Over-chlorination (Impurity C) Solution: Control T & time, purify starting material (Q3) analysis->overchlor purify->end incomplete->ipc Adjust & Continue

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: Synthesis of 4-Chloro-6-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-methylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield and purity, and accelerate your research.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format.

FAQ 1: My TLC analysis shows a significant amount of starting material, 6-methyl-3H-thieno[2,3-d]pyrimidin-4-one, even after prolonged reaction time. What is causing this incomplete chlorination?

Answer:

Incomplete chlorination is a frequent issue in the conversion of pyrimidinones to their chloro derivatives. Several factors can contribute to this problem:

  • Insufficient Chlorinating Agent Potency: While phosphorus oxychloride (POCl₃) is the standard reagent, its reactivity alone may not be sufficient for complete conversion, especially if the starting material has low solubility in it.[1][2]

  • Moisture Contamination: The starting material and glassware must be scrupulously dry. Any moisture will react with POCl₃, reducing its effectiveness and generating HCl and phosphoric acid, which can complicate the reaction.

  • Suboptimal Temperature or Reaction Time: The reaction typically requires heating to reflux. If the temperature is too low or the reaction time is too short, the activation energy for the chlorination will not be overcome, leading to incomplete conversion.

Troubleshooting Steps:

  • Enhance Chlorinating Agent Strength: The addition of phosphorus pentachloride (PCl₅) to POCl₃ creates a more potent chlorinating mixture.[1] PCl₅ helps to drive the equilibrium towards the formation of the chloro-derivative. A common practice is to use a mixture of POCl₃ and PCl₅.

  • Ensure Anhydrous Conditions: Dry your starting material (6-methyl-3H-thieno[2,3-d]pyrimidin-4-one) in a vacuum oven before use. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Conditions: Ensure the reaction mixture is heated to a steady reflux (around 105-110 °C). Monitor the reaction progress using TLC. If the reaction stalls, consider extending the reflux time.

  • Consider a Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.[3] The amine acts as a nucleophilic catalyst, activating the POCl₃.

FAQ 2: The reaction appears complete by TLC, but after workup, I see the starting hydroxy compound again in my final product. Why is this happening?

Answer:

This is a classic sign of product hydrolysis. The 4-chloro group on the thieno[2,3-d]pyrimidine ring is an activated leaving group and is susceptible to nucleophilic attack by water, which reverts the product to the starting 6-methyl-3H-thieno[2,3-d]pyrimidin-4-one. This hydrolysis is particularly problematic during the aqueous workup.

Causality and Prevention:

  • Mechanism of Hydrolysis: During workup, the reaction mixture is typically quenched by pouring it into ice water. This generates a highly acidic environment from the hydrolysis of excess POCl₃. This acidic medium can protonate the pyrimidine ring, further activating the 4-position towards nucleophilic attack by water. Even during neutralization with a base, localized areas of high pH can also promote hydrolysis.[4][5]

  • Workup Protocol is Key: The manner in which you quench and work up the reaction is critical to preserving your product.

Optimized Workup Protocol to Minimize Hydrolysis:

  • Remove Excess POCl₃: After the reaction is complete, cool the mixture and remove the majority of the excess POCl₃ under reduced pressure (vacuum distillation). This is the most critical step to prevent a highly exothermic and acidic quench.

  • Controlled Quenching: Slowly and carefully pour the concentrated reaction residue onto crushed ice or into a vigorously stirred ice-water mixture. This dissipates the heat generated from the hydrolysis of the remaining POCl₃.

  • Careful Neutralization: Neutralize the acidic solution cautiously with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, while keeping the temperature low (0-5 °C).[6] Avoid using strong bases like NaOH or KOH if possible, as they can accelerate hydrolysis.

  • Efficient Extraction: Once neutralized, immediately extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Evaporation: Thoroughly dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent promptly under reduced pressure.

FAQ 3: I am observing an unexpected side product with a higher molecular weight. Could this be a dimer?

Answer:

While less common than incomplete chlorination or hydrolysis, the formation of dimeric or oligomeric byproducts is possible, especially under oxidative conditions or if reactive intermediates are present. Dimerization can occur through various mechanisms, and while not extensively reported for this specific molecule, related heterocyclic systems are known to undergo such reactions.

Potential Causes and Solutions:

  • Reactive Intermediates: The reaction conditions could generate reactive intermediates that can self-condense.

  • Troubleshooting:

    • Strict Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon) to minimize oxidative side reactions.

    • Control Temperature: Avoid excessive temperatures, as this can promote side reactions.

    • Purification: These higher molecular weight impurities can often be removed by column chromatography or careful recrystallization.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity by addressing the potential side reactions discussed above.

Synthesis of this compound

  • Preparation:

    • Ensure all glassware is oven-dried (≥120 °C) for several hours and cooled under a stream of dry nitrogen or in a desiccator.

    • Dry the starting material, 6-methyl-3H-thieno[2,3-d]pyrimidin-4-one, in a vacuum oven at 60-70 °C for at least 4 hours.

  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 6-methyl-3H-thieno[2,3-d]pyrimidin-4-one (1.0 eq).

    • Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 10-15 vol eq) followed by the careful addition of phosphorus pentachloride (PCl₅, 1.5-2.0 eq).

    • (Optional Catalyst) Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Chlorination:

    • Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate). The reaction is typically complete within 3-6 hours.

  • Workup and Isolation:

    • Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature.

    • Distill off the excess POCl₃ under reduced pressure.

    • Very slowly and carefully, pour the viscous residue onto a vigorously stirred mixture of crushed ice and water. Maintain the temperature below 10 °C.

    • Neutralize the acidic solution to a pH of 7-8 by the slow, portion-wise addition of solid sodium bicarbonate or a saturated aqueous solution of NaHCO₃. Keep the temperature at 0-5 °C during neutralization.

    • Extract the aqueous mixture with dichloromethane (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from isopropanol to yield pure this compound as a light-yellow solid.

Data Summary

The following table provides an overview of expected outcomes and the impact of common side reactions.

ParameterOptimized ProtocolCommon Pitfall: Incomplete ChlorinationCommon Pitfall: Product Hydrolysis
Appearance Light-yellow crystalline solidOff-white to brownish solidOff-white solid
Typical Yield 75-85%40-60%60-75%
Purity (by HPLC) >98%Mixture of starting material and productMixture of starting material and product
Key Impurities Trace residual solvent6-methyl-3H-thieno[2,3-d]pyrimidin-4-one6-methyl-3H-thieno[2,3-d]pyrimidin-4-one

Reaction Pathway Visualizations

The following diagrams illustrate the main synthetic pathway and the key side reactions.

Main_Reaction SM 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one Reagents POCl₃, PCl₅ Reflux, 3-6h SM->Reagents Product This compound Reagents->Product caption Main Synthetic Pathway Side_Reactions cluster_main Main Reaction cluster_side Side Reactions / Issues SM Thienopyrimidinone (Starting Material) Product 4-Chloro-thienopyrimidine (Desired Product) SM->Product POCl₃, PCl₅ Incomplete Incomplete Chlorination SM->Incomplete Insufficient Reagent/Time/Temp Hydrolysis Hydrolysis during Workup Product->Hydrolysis H₂O (Aqueous Workup) Hydrolysis->SM Reverts to Starting Material caption Key Side Reactions and Issues

References

Technical Support Center: Optimizing Reaction Conditions for Thienopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thienopyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Thienopyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their synthesis, while well-established, can present challenges ranging from low yields to difficult purifications. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your reaction conditions, ensuring the robust and efficient production of your target molecules.

General Synthetic Workflow

The most prevalent and versatile strategy for synthesizing the thienopyrimidine core involves the construction of the pyrimidine ring onto a pre-existing 2-aminothiophene scaffold.[1][3][4] This precursor is typically synthesized via the Gewald reaction.[4][5][6] The subsequent cyclization of the 2-aminothiophene derivative with a suitable one-carbon synthon completes the thienopyrimidine ring system. The overall workflow is depicted below.

Thienopyrimidine_Synthesis_Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: (Optional) Functionalization A Carbonyl Compound (Ketone/Aldehyde) D 2-Aminothiophene Precursor A->D B Activated Nitrile B->D C Elemental Sulfur C->D F Thienopyrimidine Core D->F E Cyclization Reagent (e.g., Formamide, Urea, Isothiocyanate) E->F H Functionalized Thienopyrimidine F->H G Further Reactions (e.g., Nucleophilic Substitution) G->H

Caption: A generalized workflow for the synthesis of thienopyrimidines.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing causal explanations and actionable solutions.

Problem 1: Low Yield of the 2-Aminothiophene Precursor (Gewald Reaction)

  • Question: I am getting a low yield in my Gewald reaction for the synthesis of the 2-aminothiophene starting material. What are the likely causes and how can I improve it?

  • Answer: The Gewald reaction, while robust, is a multi-component reaction where several factors can influence the yield.[4][7]

    • Purity of Starting Materials: Impurities in your ketone/aldehyde or activated nitrile can lead to unwanted side reactions. Ensure your starting materials are pure.

    • Reaction Conditions: The reaction is typically carried out in solvents like ethanol or DMF at around 50°C.[2] If the reaction is sluggish, you can try modestly increasing the temperature. However, be cautious as higher temperatures can sometimes promote side reactions. Microwave irradiation has been shown to be beneficial, often reducing reaction times and improving yields.[8]

    • Base Catalyst: A base, such as morpholine or triethylamine, is required to facilitate the initial Knoevenagel condensation.[6][8] Ensure the correct stoichiometry of the base is used. Too little may result in an incomplete reaction, while too much can lead to side products.

    • Sulfur Addition: Elemental sulfur needs to be finely powdered to ensure it reacts efficiently. The addition of sulfur should be done carefully, as the reaction can be exothermic.

Problem 2: Low Yield of the Final Thienopyrimidine Product

  • Question: My cyclization reaction to form the thienopyrimidine ring is giving a low yield. How can I optimize this step?

  • Answer: Low yields in the cyclization step often point to incomplete reaction, side product formation, or degradation of the product.

    • Incomplete Cyclization: Many cyclization reactions to form the pyrimidine ring require high temperatures, often refluxing in solvents like formamide or DMF.[4] If you are experiencing low conversion, consider increasing the reaction temperature or prolonging the reaction time.[9] For thermally sensitive substrates, microwave-assisted synthesis can be a powerful tool to drive the reaction to completion at lower bulk temperatures and shorter reaction times.[9]

    • Choice of Cyclization Reagent: The nature of your 2-aminothiophene precursor (e.g., ester vs. nitrile at the 3-position) will dictate the optimal cyclization reagent. For 2-aminothiophene-3-carboxylates, reagents like formamide are commonly used.[4][5][8] For 2-amino-3-cyanothiophenes, cyclization can be achieved with reagents like formic acid after conversion of the nitrile to a primary amide.

    • Substituent Effects: Electron-withdrawing groups on the thiophene ring can deactivate the amino group, making the cyclization more difficult. For instance, a methoxy group has been shown to decrease reaction yields compared to an ethoxy group.[4][7] In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary.

    • Solvent Effects: The choice of solvent is critical. High-boiling polar aprotic solvents like DMF or dioxane are often effective.[10][11] In some cases, solvent-free conditions at high temperatures have been shown to give good yields, although workup can be more challenging.[10]

Problem 3: Formation of Insoluble Byproducts

  • Question: I am observing the formation of an insoluble precipitate in my reaction mixture that is not my desired product. What could it be and how can I avoid it?

  • Answer: The formation of insoluble byproducts can be due to several factors.

    • Polymerization: Under strongly acidic or high-temperature conditions, starting materials or intermediates can sometimes polymerize. Ensure that if an acid catalyst is used, it is in the correct concentration.

    • Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent. This can sometimes be addressed by changing the solvent to one with better solubilizing properties for all components.

    • Side Reactions: Unintended side reactions can lead to insoluble products. For example, in reactions involving isothiocyanates, dimerization or reaction with the solvent can occur. Careful control of reaction temperature and stoichiometry is key.

Problem 4: Difficulty in Purifying the Final Product

  • Question: My crude thienopyrimidine product is difficult to purify. What strategies can I use?

  • Answer: Thienopyrimidines, especially those with polar functional groups, can be challenging to purify.[12]

    • Crystallization: If your product is a solid, recrystallization is often the most effective purification method. Experiment with different solvent systems to find one where your product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Chromatography: For non-crystalline products or mixtures that are difficult to separate by crystallization, column chromatography is the method of choice.

      • Normal Phase Silica Gel Chromatography: This is a standard technique, but highly polar thienopyrimidines may not move from the baseline.

      • Reverse Phase Chromatography: This can be a good option for polar compounds, but retention can be an issue.[12] Using columns with polar end-capping or ion-pairing reagents can improve separation.[12]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly well-suited for the purification of very polar compounds.[12]

    • Acid-Base Extraction: If your thienopyrimidine has basic nitrogen atoms, you may be able to purify it by dissolving the crude material in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate your purified product.

Frequently Asked Questions (FAQs)

  • Q1: What is the best strategy for introducing substituents at different positions of the thienopyrimidine ring?

    • A1: The substitution pattern is often determined by the choice of starting materials for the Gewald reaction and the cyclization reagent. For further functionalization, a common strategy is to synthesize the thieno[2,3-d]pyrimidin-4-one, convert it to the 4-chloro derivative using a chlorinating agent like POCl₃, and then perform nucleophilic aromatic substitution with various amines, alcohols, or thiols.[2][8][9] Regioselective C-H arylation under palladium catalysis has also been reported for functionalizing the C5 and C6 positions.[13]

  • Q2: Are there any "green" or more sustainable methods for thienopyrimidine synthesis?

    • A2: Yes, there is growing interest in developing more environmentally friendly synthetic routes. This includes the use of microwave irradiation to reduce reaction times and energy consumption, employing water or other green solvents, and using catalysts that can be recycled.[14] Multi-component reactions, such as the Gewald reaction, are also considered green as they increase atom economy.[14]

  • Q3: How do I choose between synthesizing a thieno[2,3-d]pyrimidine versus a thieno[3,2-d]pyrimidine isomer?

    • A3: The choice of isomer depends on the desired biological activity and the synthetic accessibility. The synthesis of thieno[2,3-d]pyrimidines typically starts from 2-aminothiophene-3-carbonitriles or -carboxylates. In contrast, the synthesis of thieno[3,2-d]pyrimidines often begins with 3-aminothiophene-2-carboxylates.[10][15] The reaction conditions for cyclization can also differ between the two isomers.

Data Presentation: Comparison of Cyclization Conditions

The following table summarizes various cyclization conditions for the synthesis of thienopyrimidin-4-ones from 2-aminothiophene precursors, highlighting the versatility of this synthetic approach.

2-Aminothiophene PrecursorCyclization ReagentSolventTemperatureYield (%)Reference
2-Amino-3-ethoxycarbonyl-thiophene derivativeFormamideExcess FormamideHigh Temp.76-97[4][7]
2-Amino-3-cyanothiophene derivativeFormamideRefluxHigh Temp.83[7]
2-Amino-3-ethoxycarbonyl-thiophene derivativeUrea/ThioureaSolvent-freeHigh Temp.72-91[4][7]
2-Amino-3-ethoxycarbonyl-thiophene derivativePhenyl isothiocyanate then KOHEthanolReflux70-75[4]
2-Amino-3-ethoxycarbonyl-thiophene derivativeHydrazine monohydrateEthanolRefluxModerate to Good[4]
3-Amino-thiophene-2-carboxylate derivativePOCl₃ / LactamDichloroethane80 °C79[10]

Experimental Protocols

Protocol 1: Synthesis of a 2-Aminothiophene Precursor via the Gewald Reaction

This protocol provides a general procedure for the synthesis of a 2-aminothiophene-3-carbonitrile.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (approximately 1 mmol).

  • Sulfur Addition: To the stirred mixture, add finely powdered elemental sulfur (10 mmol).

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If the product does not precipitate, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one

This protocol describes the cyclization of a 2-aminothiophene-3-carboxylate with formamide.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the 2-aminothiophene-3-carboxylate (5 mmol) and an excess of formamide (10-15 mL).

  • Reaction: Heat the mixture to reflux (approximately 180-210°C) and maintain at this temperature for 2-4 hours. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate as a solid.

  • Isolation: Collect the solid product by filtration. Wash the solid thoroughly with water to remove any residual formamide, followed by a wash with a small amount of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven.

References

Technical Support Center: 4-Chloro-6-methylthieno[2,3-d]pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-6-methylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during reactions with this versatile heterocyclic compound. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on this compound for nucleophilic substitution?

The primary site for nucleophilic aromatic substitution (SNAr) is the C4 position, where the chlorine atom is located. The electron-withdrawing nature of the pyrimidine ring, particularly the two nitrogen atoms, activates the chlorine atom for displacement by a wide range of nucleophiles.

  • Expert Insight: The reactivity at C4 is significantly greater than at other positions. This is due to the stabilization of the Meisenheimer intermediate, an anionic complex formed during the reaction. The negative charge in this intermediate can be effectively delocalized by the nitrogen atoms of the pyrimidine ring. Frontier molecular orbital theory also supports this, indicating a higher LUMO coefficient at C4 compared to C2.[1]

Q2: What are the typical nucleophiles used in reactions with this compound?

A variety of nucleophiles can be employed, including:

  • Amines: Primary and secondary aliphatic or aromatic amines are commonly used to introduce diverse side chains.

  • Alcohols/Alkoxides: These are used to form ether linkages.

  • Thiols/Thiolates: These are used to introduce sulfur-containing moieties.

Q3: What are the general starting conditions for a nucleophilic substitution reaction?

A typical starting point would be to dissolve the this compound and the nucleophile in a polar aprotic solvent like DMF, DMSO, or acetonitrile. The reaction may proceed at room temperature, but often requires heating. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is often necessary to scavenge the HCl generated during the reaction.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common and convenient method. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material and the product. Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more quantitative analysis, HPLC or LC-MS can be employed.

Q5: What are the key safety precautions when working with this compound?

While specific toxicity data may be limited, it is prudent to treat this and related halogenated heterocyclic compounds with care.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Cause Explanation Recommended Action
Insufficient Reactivity The nucleophile may not be strong enough, or the reaction temperature may be too low.- Increase the reaction temperature in increments of 10-20°C.- Consider using a stronger base to deprotonate the nucleophile, if applicable.- Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2][3]
Poor Solubility The starting materials may not be fully dissolved in the chosen solvent, limiting the reaction rate.- Try a different polar aprotic solvent (e.g., switch from acetonitrile to DMF or DMSO).- Gentle heating can improve solubility.
Degradation of Starting Material This compound or the nucleophile may be unstable under the reaction conditions.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- If the nucleophile is sensitive to heat, consider running the reaction at a lower temperature for a longer duration.
Incorrect Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion.- Ensure accurate measurement of all reactants.- Typically, a slight excess (1.1-1.5 equivalents) of the nucleophile is used.
Problem 2: Formation of Multiple Products (Side Reactions)

Possible Causes & Solutions

Cause Explanation Recommended Action
Reaction at Other Positions While less common, reaction at other positions on the heterocyclic core can occur, especially under harsh conditions.- Lower the reaction temperature.- Use a less aggressive base.
Decomposition High temperatures or prolonged reaction times can lead to the decomposition of the starting material or product.- Monitor the reaction closely by TLC and stop it once the starting material is consumed.- Consider a lower reaction temperature for a longer period.
Reaction with the Solvent Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.- If high temperatures are required, consider using a more stable solvent like DMSO or dioxane.- Purify the solvent before use to remove any impurities.
Problem 3: Difficult Product Purification

Possible Causes & Solutions

Cause Explanation Recommended Action
Product and Starting Material have Similar Polarity This can make separation by column chromatography challenging.- Optimize the eluent system for column chromatography to achieve better separation.- Consider recrystallization as an alternative purification method.
Presence of Persistent Impurities The crude product may contain impurities that are difficult to remove.- An aqueous workup (e.g., washing with water, brine, or a mild acid/base solution) can help remove many common impurities.- If the product is basic, an acid-base extraction can be an effective purification step.
Experimental Workflow: A General Protocol for Nucleophilic Aromatic Substitution

This protocol provides a starting point for the reaction of this compound with an amine nucleophile.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Prepare Reagents: - this compound - Amine Nucleophile (1.2 eq) - DIPEA (2.0 eq) - Anhydrous DMF prep_glassware 2. Assemble Dry Glassware under Inert Atmosphere prep_reagents->prep_glassware dissolve 3. Dissolve pyrimidine in DMF prep_glassware->dissolve add_amine 4. Add Amine Nucleophile dissolve->add_amine add_base 5. Add DIPEA dropwise add_amine->add_base heat 6. Heat to 60-80°C add_base->heat monitor 7. Monitor by TLC heat->monitor cool 8. Cool to Room Temperature monitor->cool quench 9. Pour into Water & Extract with Ethyl Acetate cool->quench wash 10. Wash Organic Layer with Brine quench->wash dry 11. Dry over Na2SO4 wash->dry concentrate 12. Concentrate in vacuo dry->concentrate purify 13. Purify by Column Chromatography concentrate->purify

Caption: General workflow for nucleophilic substitution.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for troubleshooting a low-yielding reaction.

G cluster_no_conversion Troubleshoot Reaction Conditions cluster_decomposition Troubleshoot Decomposition start Low Yield check_sm Starting Material Consumed? start->check_sm sm_present No check_sm->sm_present No sm_gone Yes check_sm->sm_gone Yes increase_temp Increase Temperature sm_present->increase_temp lower_temp Lower Temperature sm_gone->lower_temp change_solvent Change Solvent increase_temp->change_solvent stronger_base Use Stronger Base change_solvent->stronger_base end Improved Yield stronger_base->end shorter_time Shorter Reaction Time lower_temp->shorter_time inert_atm Use Inert Atmosphere shorter_time->inert_atm inert_atm->end

Caption: Decision tree for troubleshooting low yield.

Section 3: Synthesis and Mechanism

The thieno[2,3-d]pyrimidine core is typically synthesized through a multi-step process, often beginning with the Gewald reaction to form a 2-aminothiophene intermediate.[2][3][4] This is followed by cyclization with a one-carbon synthon to construct the pyrimidine ring.

Illustrative Synthesis of the Thieno[2,3-d]pyrimidine Core

The Gewald reaction is a one-pot, multi-component reaction that efficiently produces a polysubstituted 2-aminothiophene.[4] This is a cornerstone for building the thieno[2,3-d]pyrimidine scaffold.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The nucleophile attacks the electrophilic carbon atom (C4), breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The rate-determining step is typically the formation of the Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed efficiently.

References

Technical Support Center: 4-Chloro-6-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Chloro-6-methylthieno[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling, storage, and utilization of this important chemical intermediate. The following question-and-answer format directly addresses potential issues and provides practical, field-proven insights to support your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section covers the fundamental properties and handling procedures for this compound.

Q1: What are the primary physical and chemical properties of this compound?

A1: this compound is typically an off-white to light yellow solid.[1] Key properties are summarized in the table below. Understanding these is the first step to proper handling. The chlorine atom at the 4-position makes this site highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr), which is the cornerstone of its utility in chemical synthesis.[2]

PropertyValueSource
Molecular Formula C₇H₅ClN₂S[3]
Molecular Weight 184.65 g/mol [3]
Melting Point 88-91 °C[1]
Boiling Point 301.3±37.0 °C (Predicted)[1]
Density 1.445±0.06 g/cm³ (Predicted)[1]
Appearance Light yellow solid[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability and prevent degradation, this compound should be stored at 2-8°C under an inert gas atmosphere (e.g., nitrogen or argon) .[1] It is crucial to keep the container tightly sealed to protect it from moisture, as the compound is sensitive to hydrolysis.[2] For added protection, especially for long-term storage, consider storing the primary container within a secondary container with a desiccant.

Q3: What solvents are suitable for dissolving this compound?

Q4: What are the main safety hazards associated with this compound?

A4: this compound is classified as harmful and an irritant. The primary hazards include:

  • Harmful if swallowed (H302)[5]

  • Causes skin irritation (H315)[5]

  • Causes serious eye irritation (H319)[5]

  • May cause respiratory irritation (H335)[5]

Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[6] All handling of the solid powder or its solutions should be performed in a well-ventilated chemical fume hood.[6]

Section 2: Step-by-Step Experimental Protocols

This section provides detailed methodologies for common laboratory procedures involving this compound.

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution for use in various assays.

Materials:

  • This compound (MW: 184.65 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Pre-weighing Preparation: In a chemical fume hood, ensure all glassware is dry. Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Tare a sterile microcentrifuge tube or vial on the analytical balance. Carefully weigh out 18.47 mg of the compound into the tube.

  • Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube.

  • Dissolution: Cap the tube securely and vortex at room temperature until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) can be used to aid dissolution if necessary, but do not overheat.

  • Storage: Once fully dissolved, store the stock solution at -20°C, protected from light. For frequent use, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, providing explanations and solutions.

Q5: My compound appears discolored or has a lower than expected melting point. What could be the cause?

A5: Discoloration (e.g., darkening) or a depressed/broadened melting point range are classic indicators of impurity or degradation. The most likely cause is exposure to moisture, leading to hydrolysis of the 4-chloro group to the corresponding 4-hydroxy derivative (6-methyl-3H-thieno[2,3-d]pyrimidin-4-one).

Solution:

  • Verify Storage: Ensure that the compound has been stored under the recommended conditions (2-8°C, inert atmosphere).

  • Purity Check: If in doubt, re-analyze the purity of your material using techniques like LC-MS or ¹H NMR.

  • Purification: If degradation is confirmed, the material may need to be repurified, for example, by recrystallization from a suitable solvent like isopropanol, as suggested in some synthesis protocols.[1]

Q6: I am seeing low yields in my nucleophilic substitution reaction. How can I improve this?

A6: Low yields in SNAr reactions with this substrate can stem from several factors. The thienopyrimidine core is electron-rich, which can make the 4-position less reactive than in other heterocyclic systems.

Causality and Solutions:

  • Insufficient Activation: The reaction may require more forcing conditions. Consider increasing the reaction temperature or extending the reaction time.

  • Base Strength: The choice and stoichiometry of the base are critical. For amine nucleophiles, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often used to scavenge the HCl byproduct. For less reactive nucleophiles, a stronger base like sodium hydride (NaH) might be necessary to deprotonate the nucleophile first.

  • Solvent Choice: Aprotic polar solvents like DMF or NMP can accelerate SNAr reactions by solvating the cation of the base and leaving the nucleophile more reactive.

  • Moisture Contamination: Any moisture in the reaction will compete with your nucleophile, leading to the formation of the 4-hydroxy byproduct. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.

Mandatory Visualizations

Workflow for Handling a Chemical Spill

G start Spill of 4-Chloro-6-methyl- thieno[2,3-d]pyrimidine Identified assess Assess Spill Size & Location (Inside vs. Outside Fume Hood) start->assess small_spill Small Spill (<1g) Inside Fume Hood? assess->small_spill Evaluate large_spill Large Spill (>1g) or Outside Fume Hood? assess->large_spill Evaluate small_spill->large_spill No ppe Ensure Proper PPE is Worn (Gloves, Goggles, Lab Coat) small_spill->ppe Yes evacuate Evacuate Immediate Area Alert Lab Supervisor & EHS large_spill->evacuate Yes end Spill Managed evacuate->end contain Contain Spill with Inert Absorbent Material (e.g., Vermiculite, Sand) ppe->contain collect Carefully Sweep Solid into a Labeled Waste Container contain->collect decontaminate Decontaminate Area with Appropriate Solvent & Water collect->decontaminate dispose Dispose of Waste According to Institutional Guidelines decontaminate->dispose dispose->end

Caption: Decision workflow for safely managing a chemical spill.

Logical Relationship of Stability Factors

G cluster_degradation Degradation Pathways cluster_storage Protective Measures compound {this compound |  Stable Solid} moisture Moisture (Hydrolysis) compound->moisture susceptible to strong_base Strong Base compound->strong_base susceptible to strong_acid Strong Acid compound->strong_acid susceptible to degraded_product {6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one |  Degraded Product} moisture->degraded_product leads to strong_base->degraded_product leads to strong_acid->degraded_product leads to inert_gas Inert Gas (N₂ or Ar) inert_gas->compound maintains stability of refrigeration Refrigeration (2-8°C) refrigeration->compound maintains stability of sealed Tightly Sealed Container sealed->compound maintains stability of

Caption: Key factors influencing compound stability and degradation.

References

Technical Support Center: Characterization of Byproducts in Thienopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thienopyrimidines are a vital class of heterocyclic compounds, forming the core scaffold of numerous therapeutic agents due to their structural similarity to purine bases.[1][2] Their synthesis is a cornerstone of many medicinal chemistry and drug development programs. While various synthetic routes to thienopyrimidines have been established, the formation of byproducts remains a common challenge, leading to reduced yields, complicated purifications, and potential interference in biological assays.

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize unexpected byproducts encountered during thienopyrimidine synthesis. In a question-and-answer format, this document provides in-depth technical insights, field-proven troubleshooting strategies, and detailed analytical protocols to identify and mitigate the formation of common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction to form a thieno[2,3-d]pyrimidin-4(3H)-one from a 2-aminothiophene-3-carboxylate and formamide is showing a major byproduct with a similar polarity to my starting material. What could it be?

This is a classic case of incomplete cyclization. The most probable byproduct is the N-formyl-2-aminothiophene-3-carboxylate intermediate .

Plausible Mechanism: The reaction proceeds in two steps: N-formylation of the 2-amino group followed by an intramolecular cyclization with the loss of an alcohol (from the ester). If the reaction temperature is too low or the reaction time is insufficient, the cyclization step may not go to completion, leading to the accumulation of the N-formyl intermediate.

Troubleshooting & Characterization Protocol:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. The N-formyl intermediate will typically have an Rf value between the starting aminothiophene and the final thienopyrimidine product.

  • Mass Spectrometry (MS):

    • Acquire a mass spectrum of your crude reaction mixture. .

    • Expected [M+H]⁺: The N-formyl intermediate will have a molecular weight 28 amu higher than your starting 2-aminothiophene-3-carboxylate (due to the addition of a -CHO group).

  • ¹H NMR Spectroscopy:

    • Look for a characteristic singlet in the δ 8.0-8.5 ppm region, corresponding to the formyl proton (-CHO).

    • You will also observe a downfield shift of the amine proton (now an amide N-H), often appearing as a broad singlet above δ 9.0 ppm.

    • The aromatic protons of the thiophene ring in the intermediate will have different chemical shifts compared to both the starting material and the final product.

  • Preventive Measures & Solutions:

    • Increase Reaction Temperature: Thienopyrimidine formation from formamide often requires high temperatures, typically refluxing in formamide itself (around 210 °C) or another high-boiling solvent.[3]

    • Increase Reaction Time: Monitor the reaction by TLC until the intermediate spot is no longer visible.

    • Use a Different Reagent: Consider using triethyl orthoformate with a catalytic amount of acid, which can facilitate cyclization under milder conditions.[3]

Workflow for Incomplete Cyclization:

Caption: Incomplete cyclization workflow.

FAQ 2: I am attempting a Gewald synthesis to prepare my 2-aminothiophene precursor and observe a significant amount of an insoluble, high molecular weight byproduct. What is this and how can I avoid it?

The Gewald reaction is a cornerstone for preparing the 2-aminothiophene scaffold.[2] However, a common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate (the Knoevenagel-Cope product).[4]

Plausible Mechanism: The Knoevenagel-Cope condensation between the active methylene nitrile and the carbonyl compound is base-catalyzed. This intermediate can then undergo a Michael addition with another molecule of the intermediate, leading to a dimeric species which may further react or polymerize. This side reaction is particularly prevalent if the subsequent addition of sulfur and cyclization is slow.

Troubleshooting & Characterization Protocol:

  • Reaction Conditions:

    • Base Selection: The choice of base is critical. Secondary amines like morpholine or piperidine are commonly used. Triethylamine can also be employed. The optimal base depends on the specific substrates.[2]

    • Temperature Control: The initial condensation is often exothermic. Maintaining a moderate temperature (e.g., 40-60 °C) can prevent runaway side reactions.[2]

  • Mass Spectrometry (MS):

    • The dimer will have a molecular weight that is exactly double that of the α,β-unsaturated nitrile intermediate.

  • NMR Spectroscopy:

    • The ¹H and ¹³C NMR spectra of the crude product will be complex. Look for multiple sets of signals that do not correspond to your starting materials or the desired 2-aminothiophene. Due to the complexity and potential for multiple isomeric forms of the dimer, detailed structural elucidation can be challenging.

  • Preventive Measures & Solutions:

    • One-Pot vs. Two-Step: For challenging substrates, a two-step procedure can be beneficial. First, isolate the α,β-unsaturated nitrile, and then react it with sulfur and base in a separate step. This allows for better control over the reaction conditions for each stage.[4]

    • Order of Addition: Adding the sulfur before or along with the base can sometimes facilitate its reaction with the intermediate as it is formed, minimizing its availability for dimerization.

    • Solvent: Polar solvents like ethanol, methanol, or DMF can improve the solubility and reactivity of sulfur, favoring the desired reaction pathway.[2]

Gewald Reaction Pathways:

Caption: Competing pathways in the Gewald synthesis.

FAQ 3: My synthesis using a 2-aminothiophene and urea (or an isothiocyanate) is giving a byproduct that is difficult to separate from the desired thienopyrimidinone (or thione). How can I identify and prevent this?

When using urea or isothiocyanates, the reaction proceeds through a thiourea or urea intermediate . If the cyclization step is incomplete, this intermediate will persist as a byproduct.

Plausible Mechanism: The amino group of the thiophene attacks the carbonyl (or thiocarbonyl) of the urea (or isothiocyanate) to form an open-chain intermediate. Subsequent intramolecular cyclization, with the elimination of ammonia (from urea) or an amine (from a substituted thiourea), yields the final product. High temperatures are often required to drive the cyclization to completion.

Troubleshooting & Characterization Protocol:

  • Chromatography: These intermediates are often polar and may streak on silica gel TLC plates. Using a more polar eluent system can help to resolve the spots.

  • Mass Spectrometry (MS):

    • From Urea: The intermediate will have a molecular weight 43 amu higher than the starting aminothiophene (addition of -CONH₂).

    • From an Isothiocyanate (R-NCS): The intermediate will have a molecular weight equal to the starting aminothiophene plus the molecular weight of the isothiocyanate.

  • ¹H NMR Spectroscopy:

    • Look for two or three new broad singlets in the downfield region (δ 7.0-11.0 ppm) corresponding to the NH protons of the urea or thiourea moiety.

    • The signals for the thiophene ring protons will be shifted compared to the starting material.

  • Preventive Measures & Solutions:

    • Reaction Conditions: Ensure sufficiently high temperatures (often >150 °C) and adequate reaction times to promote cyclization.[3]

    • Catalyst: In some cases, the addition of a catalytic amount of acid or base can facilitate the cyclization step.

    • Purification: If the byproduct does form, careful column chromatography with a gradient elution may be required for separation. Alternatively, recrystallization can sometimes effectively remove the more polar intermediate.

Summary of Analytical Data for Common Byproducts

Byproduct TypeKey ¹H NMR SignalsExpected [M+H]⁺ vs. Starting Aminothiophene
N-Formyl Intermediate Singlet at δ 8.0-8.5 (CHO), Broad singlet > δ 9.0 (NH)+ 28 amu
Dimer of α,β-Unsaturated Nitrile Complex spectrum with multiple aliphatic and olefinic signals2 x MW of the monomeric intermediate
Urea Intermediate Multiple broad singlets δ 7.0-11.0 (NH protons)+ 43 amu (from urea)
Thiourea Intermediate Multiple broad singlets δ 7.0-11.0 (NH protons)+ MW of isothiocyanate

Conclusion

The successful synthesis of thienopyrimidines relies not only on establishing the correct reaction conditions for product formation but also on understanding and controlling the potential side reactions. By employing systematic troubleshooting and thorough analytical characterization, researchers can identify the root causes of byproduct formation and optimize their synthetic protocols. This guide provides a framework for addressing some of the most common challenges in thienopyrimidine synthesis, ultimately leading to improved yields, higher purity, and more efficient drug discovery and development workflows.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Chloro-6-methylthieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities. Its rigid, planar structure and the presence of multiple nitrogen and sulfur atoms provide ideal points for chemical modification, enabling the fine-tuning of pharmacological properties. Among its many variations, the 4-Chloro-6-methylthieno[2,3-d]pyrimidine derivative stands out as a crucial synthetic intermediate. The reactivity of the chlorine atom at the C4 position allows for facile nucleophilic substitution, opening a gateway to a vast chemical space of novel derivatives with diverse therapeutic potential.

This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this key intermediate. We will delve into their structure-activity relationships (SAR), supported by experimental data, and explore their potential as anticancer, anti-inflammatory, and antimicrobial agents. Detailed experimental protocols for key biological assays are also provided to ensure scientific integrity and reproducibility.

The Synthetic Gateway: Preparation of the Core Scaffold

The versatility of the 4-chloro intermediate is rooted in its straightforward and efficient synthesis. Typically, the process begins with a suitable thiophene precursor which undergoes cyclization to form the thieno[2,3-d]pyrimidin-4-one. Subsequent chlorination, often employing reagents like phosphorus oxychloride (POCl₃) or a Vilsmeier reagent, yields the highly reactive this compound in high yield.[1] This intermediate is the linchpin for creating extensive libraries of compounds, as the C4-chloro group is readily displaced by various nucleophiles such as amines, alcohols, and thiols.

G cluster_synthesis Synthesis of 4-Chloro Intermediate start Thieno[2,3-d]pyrimidin-4-one Precursor chlorination Chlorination (e.g., Vilsmeier Reagent) start->chlorination Step 1 intermediate This compound chlorination->intermediate Step 2 (High Yield) diversification Nucleophilic Substitution (Amines, Alcohols, etc.) intermediate->diversification Step 3 end Diverse Bioactive Derivatives diversification->end

Caption: General synthetic workflow for producing diverse thieno[2,3-d]pyrimidine derivatives.

A Spectrum of Biological Activity: A Comparative Analysis

The true value of the this compound scaffold is demonstrated by the potent and varied biological activities of its derivatives. By strategically modifying the substituents, researchers have developed compounds targeting a range of diseases.

Anticancer Activity: Targeting Key Oncogenic Pathways

The thieno[2,3-d]pyrimidine framework is a cornerstone in the development of kinase inhibitors for cancer therapy.[2] Derivatives have shown potent activity against several critical cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4][5]

a) EGFR Inhibition: EGFR is a key player in many epithelial cancers, and its inhibition is a validated therapeutic strategy.[4] Thieno[2,3-d]pyrimidine derivatives have been developed as potent EGFR inhibitors, with activity against both wild-type and resistance-conferring mutant forms like T790M.[4]

  • Structure-Activity Relationship (SAR): For high potency, substitutions at both the C2-phenyl and the C4-anilino positions are critical. The presence of small, electron-donating groups (e.g., methoxy) on the C2-phenyl ring often enhances activity.[4]

Table 1: Comparative Cytotoxicity of EGFR-Targeting Thieno[2,3-d]pyrimidine Derivatives

Compound ID C4-Anilino Substitution IC₅₀ vs. MCF-7 (µM) IC₅₀ vs. HCT-116 (µM) Reference
10b 2-(4-bromophenyl)triazole 19.4 ± 0.22 - [3]
10e 2-(anthracen-9-yl)triazole 14.5 ± 0.30 - [3]
17f (Structure not specified) - 2.80 ± 0.16 [5]
Doxorubicin (Reference Drug) 40.0 ± 3.9 - [3]

| Sorafenib | (Reference Drug) | - | (Comparable to 17f) |[5] |

Data presented shows superior or comparable activity of synthesized derivatives against reference anticancer drugs.

b) VEGFR-2 and PI3K Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and is primarily driven by the VEGFR-2 signaling pathway.[5] Thieno[2,3-d]pyrimidine derivatives have been successfully designed as potent VEGFR-2 inhibitors.[5] Similarly, the PI3K pathway is frequently deregulated in cancer, and derivatives of this scaffold have shown promising inhibitory activity.[3][4]

  • Structure-Activity Relationship (SAR): For PI3K inhibitors, a hydroxyl group at the 3-position of a 2-phenyl ring is a key feature for potent activity.[4] For VEGFR-2 inhibitors, compound 17f showed activity equal to the reference drug sorafenib, with an IC₅₀ value of 0.23 µM.[5]

G cluster_pathway Targeted Kinase Signaling in Cancer Ligand Growth Factor (e.g., VEGF, EGF) Receptor Receptor Tyrosine Kinase (VEGFR-2, EGFR) Ligand->Receptor Binds & Activates PI3K PI3K Receptor->PI3K Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->Receptor Inhibits Inhibitor->PI3K Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Angiogenesis, Survival AKT->Proliferation G cluster_workflow MTT Assay Workflow seed 1. Seed Cancer Cells in 96-well plates incubate1 2. Allow cells to adhere (Overnight Incubation) seed->incubate1 treat 3. Treat with Thieno[2,3-d]pyrimidine Derivatives (Varying Concentrations) incubate1->treat incubate2 4. Incubate for 48-72 hours treat->incubate2 mtt 5. Add MTT Reagent (Yellow) incubate2->mtt formazan 6. Viable cells convert MTT to Formazan (Purple) mtt->formazan solubilize 7. Solubilize Formazan Crystals (e.g., with DMSO) formazan->solubilize read 8. Measure Absorbance with a Spectrophotometer solubilize->read calculate 9. Calculate IC₅₀ Value read->calculate

References

A Comparative Guide to Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors versus Clinically Relevant Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Inhibitor Landscape and the Rise of the Thieno[2,3-d]pyrimidine Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer. This has made them one of the most important classes of drug targets in modern medicine. Kinase inhibitors have revolutionized the treatment of various cancers by targeting specific kinases that drive tumor growth and survival.

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of novel kinase inhibitors.[1][2] Structurally resembling the native purine core of ATP, these heterocyclic compounds can effectively compete for the ATP-binding site of various kinases.[2][3] This guide provides a comparative analysis of the thieno[2,3-d]pyrimidine class of compounds, represented by molecules such as 4-Chloro-6-methylthieno[2,3-d]pyrimidine , against a panel of well-established and clinically relevant kinase inhibitors. We will delve into their inhibitory profiles, the experimental methodologies used for their characterization, and the underlying signaling pathways they modulate.

Comparative Analysis of Kinase Inhibitory Profiles

While specific inhibitory data for this compound is not extensively available in the public domain, the broader thieno[2,3-d]pyrimidine class has demonstrated potent activity against several key oncogenic kinases. These include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and FMS-like Tyrosine Kinase 3 (FLT3).[3][4][5]

To provide a clear benchmark, the following tables summarize the inhibitory activities (IC50 values) of several FDA-approved kinase inhibitors against a range of kinases. This data, gathered from various scientific sources, offers a quantitative basis for understanding the potency and selectivity that a novel thieno[2,3-d]pyrimidine derivative would need to achieve to be considered a promising therapeutic candidate.

Table 1: Biochemical IC50 Values of Selected Kinase Inhibitors Against Key Kinases

InhibitorTarget KinaseIC50 (nM)
Gefitinib EGFR26 - 37[6]
Erlotinib EGFR2[7][8]
Sorafenib VEGFR-290[9][10]
B-Raf22[11]
c-Kit68[9][10]
Sunitinib VEGFR-280[12][13]
PDGFRβ2[12][13]
c-Kit<10 (Ki)
Dasatinib Abl<1[14]
Src0.8[14]

Table 2: Cellular IC50 Values of Selected Kinase Inhibitors in Cancer Cell Lines

InhibitorCell LineIC50
Gefitinib HCC827 (EGFR mutant)13.06 nM[15]
PC9 (EGFR mutant)77.26 nM[15]
Erlotinib HCC827 (EGFR mutant)2.14 nM[16]
H1975 (EGFR T790M)9.18 µM[16]
Sorafenib HepG2 (Hepatocellular Carcinoma)4.5 - 7.1 µM[11][17]
MDA-MB-231 (Breast Cancer)2.6 µM[11]
Sunitinib MV4;11 (AML, FLT3-ITD)8 nM[18]
Dasatinib K562 (CML)1 nM[19]

Key Signaling Pathways Targeted by Kinase Inhibitors

The therapeutic efficacy of kinase inhibitors stems from their ability to block critical signaling cascades that drive cancer cell proliferation and survival. Below are simplified representations of two major pathways often targeted by thieno[2,3-d]pyrimidine derivatives and other kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Thieno[2,3-d]pyrimidine (e.g., Gefitinib, Erlotinib) Inhibitor->EGFR VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PKC->Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR Inhibitor Thieno[2,3-d]pyrimidine (e.g., Sorafenib, Sunitinib) Inhibitor->VEGFR ADP_Glo_Workflow Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Add_Reagent1 Add ADP-Glo™ Reagent Start->Add_Reagent1 Incubate1 Incubate 40 min (Deplete ATP) Add_Reagent1->Incubate1 Add_Reagent2 Add Kinase Detection Reagent Incubate1->Add_Reagent2 Incubate2 Incubate 30-60 min (Convert ADP to ATP, Generate Light) Add_Reagent2->Incubate2 Read_Luminescence Read Luminescence Incubate2->Read_Luminescence

References

A Comparative Analysis of Thienopyrimidine Isomers: Unlocking Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Biological Activities of Thieno[2,3-d]-, Thieno[3,2-d]-, and Thieno[3,4-d]pyrimidines

Introduction

Thienopyrimidines, heterocyclic compounds comprised of a thiophene ring fused to a pyrimidine ring, represent a privileged scaffold in medicinal chemistry. Their structural analogy to purines, the building blocks of DNA and RNA, allows them to act as bioisosteres, interacting with a wide array of biological targets. This has led to the exploration of thienopyrimidine derivatives across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The fusion of the thiophene and pyrimidine rings can occur in three distinct arrangements, giving rise to the thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine isomers. While sharing a common core, the subtle differences in the electronic distribution and steric architecture of these isomers can profoundly influence their biological activity. This guide provides a comparative study of the biological activities of these three key thienopyrimidine isomers, offering insights into their structure-activity relationships and the experimental methodologies used for their evaluation.

Comparative Biological Activity

The therapeutic potential of thienopyrimidine derivatives has been most extensively investigated in the context of anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities. A comparative overview reveals distinct activity profiles among the isomers, with the thieno[2,3-d]pyrimidine scaffold being the most explored and often exhibiting superior potency.

Anticancer Activity

The quest for novel anticancer agents has been a major driver of thienopyrimidine research. Derivatives of all three isomers have demonstrated cytotoxic effects against various cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival.

Thieno[2,3-d]pyrimidines have emerged as particularly potent anticancer agents. Numerous studies have reported their efficacy against a broad range of human cancer cell lines, including breast, colon, and lung cancer. For instance, certain thieno[2,3-d]pyrimidine derivatives bearing a sulfa-doxine or sulfa-dimethoxazine moiety have shown higher anti-breast cancer activity than the reference drug doxorubicin.[1] One study explicitly found that on the same cancer cell lines, thieno[2,3-d]pyrimidines were more potent than the corresponding isomeric thieno[3,2-d]pyrimidines.[2] The mechanism of action for many of these compounds involves the induction of apoptosis, oxidative stress, and mitotic catastrophe in cancer cells.[3]

Thieno[3,2-d]pyrimidines also exhibit significant anticancer properties. Research has highlighted their potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[4] Halogenated thieno[3,2-d]pyrimidines have demonstrated antiproliferative activity against various cancer cell lines and were found to induce apoptosis. Some derivatives have shown promising activity against triple-negative breast cancer cells.[5]

Thieno[3,4-d]pyrimidines are the least studied of the three isomers in the context of cancer. However, the general interest in thienopyrimidines as a class of bioactive molecules suggests that this isomer also holds potential as a scaffold for the development of novel anticancer agents.

Comparative Anticancer Activity Data

IsomerDerivative ExampleCancer Cell LineIC50 (µM)Reference
Thieno[2,3-d]pyrimidineCompound with sulfa-doxineMCF-7 (Breast)22.12[1]
Thieno[2,3-d]pyrimidineCompound with sulfa-dimethoxazineMCF-7 (Breast)22.52[1]
Thieno[2,3-d]pyrimidineDerivative with thiosemicarbazideHCT-116 (Colon)Lower than Doxorubicin[6]
Thieno[2,3-d]pyrimidineCompound 13k MCF-7 (Breast)7.592 ± 0.32[7]
Thieno[3,2-d]pyrimidineCompound 6e HeLa (Cervical)0.591[4]
Thieno[3,2-d]pyrimidineHalogenated derivative 2 MDA-MB-231 (Breast)0.51 ± 0.10[8]
Kinase Inhibitory Activity

Many thienopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a pivotal role in cellular signaling. Their structural similarity to ATP, the phosphate donor in kinase-catalyzed reactions, makes them ideal candidates for ATP-competitive inhibitors.

Thieno[2,3-d]pyrimidines have been extensively developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[7][9] Their ability to dually inhibit EGFR and HER2 has been a focus of recent research.[7]

Thieno[3,2-d]pyrimidines have also shown significant promise as kinase inhibitors. They have been identified as potent inhibitors of PI3Kδ and dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3).[10][11]

Thieno[3,4-d]pyrimidines , while less explored, are also being investigated for their kinase inhibitory potential.

Key Signaling Pathways Targeted by Thienopyrimidine Kinase Inhibitors

Several critical signaling pathways involved in cancer progression are targeted by thienopyrimidine derivatives. These include:

  • EGFR Signaling Pathway: EGFR activation triggers downstream pathways like the RAS/RAF/MAPK and PI3K/Akt pathways, leading to cell proliferation, survival, and migration.

  • VEGFR-2 Signaling Pathway: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can stifle tumor growth.

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is central to cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Thienopyrimidine Thienopyrimidine Inhibitors Thienopyrimidine->EGFR Thienopyrimidine->PI3K EGF EGF (Ligand) EGF->EGFR

EGFR and PI3K Signaling Inhibition

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Thienopyrimidine Thienopyrimidine Inhibitors Thienopyrimidine->VEGFR2 VEGF VEGF (Ligand) VEGF->VEGFR2

VEGFR-2 Signaling Inhibition
Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Thienopyrimidines have demonstrated promising activity against a range of bacterial and fungal pathogens.

Thieno[2,3-d]pyrimidines have been the focus of numerous antimicrobial studies. Various derivatives have shown good to moderate activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[12][13] The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD).[14]

Thieno[3,2-d]pyrimidines have also been reported to possess significant antimicrobial properties. Certain derivatives have exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing higher antifungal activity than the standard drug ketoconazole.[15]

Thieno[3,4-d]pyrimidines are mentioned in reviews as having anti-infective properties, indicating their potential in this area, although specific studies are less common.[16]

Comparative Antimicrobial Activity Data (MIC in µmol/mL)

IsomerDerivative ExampleS. aureusB. subtilisE. coliA. fumigatusC. albicansReference
Thieno[2,3-d]pyrimidineCompound 9b Strong EffectStrong EffectStrong EffectStrong EffectStrong Effect[17]
Thieno[3,2-d]pyrimidineCompound 8c ---1-2-[15]
Thieno[3,2-d]pyrimidineCompound 2c PotentPotentPotent--[15]

Note: "Strong Effect" indicates significant inhibition zones as reported in the study, without specific MIC values provided in the abstract.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, creating a need for novel anti-inflammatory drugs. Thienopyrimidine derivatives have shown potential in this area, often through the inhibition of inflammatory mediators.

Thieno[2,3-d]pyrimidines have been evaluated for their anti-inflammatory effects in various models. Certain derivatives have demonstrated significant in vivo anti-inflammatory activity in the carrageenan-induced paw edema test, with efficacy comparable to the standard drug diclofenac.[18][19] The mechanism of action is often linked to the reduction of prostaglandin E2 (PGE2) levels.[18]

Thieno[3,2-d]pyrimidines have also been investigated for their anti-inflammatory properties, with some compounds showing good activity in rat paw edema assays.[20]

Thieno[3,4-d]pyrimidines , while less studied, are also considered to have potential anti-inflammatory activity based on the general properties of the thienopyrimidine scaffold.

Experimental Protocols

The evaluation of the biological activities of thienopyrimidine isomers relies on a suite of well-established in vitro and in vivo assays. The following are detailed protocols for key experiments.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thienopyrimidine derivatives and a vehicle control. Include a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for the MTT Assay
In Vitro Antimicrobial Activity: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri plates.

  • Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the agar surface.

  • Well Creation: Create wells of a defined diameter in the agar using a sterile cork borer.

  • Compound Application: Add a specific volume of the thienopyrimidine derivative solution (at a known concentration) into the wells. Include positive (standard antibiotic/antifungal) and negative (solvent) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard in vivo model to screen for acute anti-inflammatory activity.

Protocol:

  • Animal Grouping: Divide animals (typically rats or mice) into groups: control, standard (e.g., diclofenac), and test groups for different doses of the thienopyrimidine derivative.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

The comparative analysis of thienopyrimidine isomers reveals a rich and diverse landscape of biological activity. The thieno[2,3-d]pyrimidine scaffold has been the most extensively studied and has yielded numerous potent anticancer, antimicrobial, and anti-inflammatory agents. The thieno[3,2-d]pyrimidine isomer also demonstrates significant therapeutic potential, particularly as kinase inhibitors and antimicrobial compounds. While the thieno[3,4-d]pyrimidine isomer remains relatively underexplored, the promising activities of its counterparts suggest it is a worthy target for future drug discovery efforts. The structure-activity relationships elucidated for these scaffolds provide a valuable roadmap for the design of next-generation thienopyrimidine-based therapeutics with enhanced potency and selectivity. The continued investigation of these versatile heterocyclic systems holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

A Technical Guide to the In Vitro and In Vivo Evaluation of 4-Chloro-6-methylthieno[2,3-d]pyrimidine and Its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the thieno[2,3-d]pyrimidine scaffold, with a focus on derivatives structurally related to 4-Chloro-6-methylthieno[2,3-d]pyrimidine. Due to the limited publicly available biological data for this compound, this guide will leverage data from its closest structural analogs to provide a robust framework for understanding the potential of this chemical series in oncology research. We will delve into the rationale behind experimental designs, present comparative data, and provide detailed protocols for in vitro and in vivo evaluation.

The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows it to effectively compete with ATP for the binding pocket of various kinases, making it a "privileged scaffold" in the design of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases involved in tumor growth, angiogenesis, and metastasis, thieno[2,3-d]pyrimidine derivatives have emerged as promising candidates for targeted cancer therapy.

Key kinase targets for this scaffold include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K). VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and survival. PI3K is a central node in a signaling pathway that regulates cell proliferation, survival, and metabolism.[2][3]

Comparative Analysis of 4-Substituted Thieno[2,3-d]pyrimidine Derivatives

While specific data for this compound is scarce, extensive research on analogs with substitutions at the 4-position provides valuable insights into the structure-activity relationship (SAR) of this class of compounds. The chloro group at the 4-position is a common starting point for chemical synthesis, often displaced by various amines to generate a library of compounds with diverse biological activities.

In Vitro Anticancer Activity

The most common initial assessment of potential anticancer compounds is the in vitro cytotoxicity assay, which measures the ability of a compound to kill cancer cells. The MTT assay is a widely used colorimetric method for this purpose, where the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells serves as an indicator of cell viability.[4][5][6][7]

Below is a comparative table of the half-maximal inhibitory concentration (IC50) values for several 4-anilino-6-methylthieno[2,3-d]pyrimidine derivatives against various cancer cell lines. A lower IC50 value indicates a more potent compound.

Compound IDR Group (at 4-position)Cancer Cell LineIC50 (µM)Reference
Analog 1 3-chloro-4-fluoroanilineHCT-116 (Colon)2.80[1]
HepG2 (Liver)4.10[1]
Analog 2 4-phenoxyanilineHCT-116 (Colon)5.30[1]
HepG2 (Liver)7.20[1]
Analog 3 3-ethynylanilineHCT-116 (Colon)8.90[1]
HepG2 (Liver)10.5[1]
Sorafenib (Reference Drug)HCT-116 (Colon)3.90[1]
HepG2 (Liver)5.50[1]

This data is compiled from published literature and is intended for comparative purposes.

Expert Interpretation: The data suggests that substitution at the 4-position with different anilines significantly influences the cytotoxic activity. For instance, Analog 1, with a 3-chloro-4-fluoroaniline substitution, demonstrates potent activity against both HCT-116 and HepG2 cell lines, even outperforming the established drug Sorafenib in the HCT-116 line.[1] This highlights the importance of the electronic and steric properties of the substituent at this position for anticancer efficacy. The rationale for choosing these cell lines is their relevance in common cancers and their established use in drug screening programs.

In Vitro Kinase Inhibition

To understand the mechanism of action, it is crucial to assess the inhibitory activity of these compounds against their intended kinase targets. In vitro kinase assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Here is a comparison of the IC50 values of thieno[2,3-d]pyrimidine derivatives against VEGFR-2 and PI3K.

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
Analog 4 Thieno[2,3-d]pyrimidineVEGFR-23.9[8]
Analog 5 Thieno[2,3-d]pyrimidineVEGFR-25.0[8]
Analog 6 Thieno[2,3-d]pyrimidinePI3Kβ72% inhibition at 10µM[2]
Analog 7 Thieno[2,3-d]pyrimidinePI3Kγ84% inhibition at 10µM[2]
Sorafenib (Reference Drug)VEGFR-2230[1]

This data is compiled from published literature and is intended for comparative purposes.

Expert Interpretation: The thieno[2,3-d]pyrimidine scaffold can be decorated to yield highly potent inhibitors of both VEGFR-2 and PI3K. Analogs 4 and 5 show exceptional potency against VEGFR-2, with IC50 values in the low nanomolar range, significantly more potent than Sorafenib.[8] Similarly, analogs 6 and 7 demonstrate substantial inhibitory activity against PI3K isoforms.[2] The choice of kinase assay format (e.g., radiometric, fluorescence-based) depends on the specific research needs, with non-radioactive methods being increasingly preferred for safety and ease of use.[9]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. The following are representative protocols for the key in vitro and in vivo experiments discussed in this guide.

In Vitro Cell Viability (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[4][5][6][7]

MTT_Assay start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with compounds at various concentrations incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol (Non-Radioactive, Fluorescence-Based):

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase buffer, the specific kinase, and the substrate (often a peptide or protein).

  • Compound Addition: Add the test compounds at various concentrations. Include a positive control inhibitor and a vehicle control.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP and MgCl2.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions required for kinase activity.

  • Detection: Add the detection reagents. For example, in a FRET-based assay, this would involve adding a labeled antibody that specifically binds to the phosphorylated substrate.

  • Signal Measurement: Measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

In Vivo Antitumor Efficacy (Xenograft Model)

Human tumor xenograft models are a cornerstone for the preclinical evaluation of anticancer drugs. [10][11][12][13]These models involve the implantation of human cancer cells into immunodeficient mice.

Workflow for a Xenograft Study

Xenograft_Study start Implant human tumor cells into immunodeficient mice tumor_growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) start->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer test compound, vehicle, or reference drug randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor endpoint Continue treatment until a predefined endpoint is reached monitor->endpoint analyze Analyze tumor growth inhibition and toxicity endpoint->analyze

A typical workflow for an in vivo xenograft study.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into different treatment groups (e.g., vehicle control, test compound at different doses, positive control drug).

  • Drug Administration: Administer the test compounds and controls via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily, twice weekly).

  • Tumor and Body Weight Measurement: Measure tumor dimensions with calipers and calculate tumor volume (e.g., using the formula: (length x width²)/2) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or if the mice show signs of excessive toxicity.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Analyze the body weight data to assess the toxicity of the treatments.

Conclusion and Future Directions

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a focused library of its derivatives. This would involve in vitro screening against a broad panel of cancer cell lines and kinases, followed by in vivo efficacy and pharmacokinetic studies for the most promising candidates. The detailed protocols provided herein offer a robust framework for conducting such investigations with scientific rigor and integrity.

References

A Comparative Efficacy Analysis of 4-Chloro-6-methylthieno[2,3-d]pyrimidine and Established EGFR Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its similarity to purines and its utility in designing kinase inhibitors.[1][2] This guide introduces a novel thieno[2,3-d]pyrimidine derivative, 4-Chloro-6-methylthieno[2,3-d]pyrimidine (referred to herein as Compound X), as a potential inhibitor of Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[2][3] We will provide a comparative analysis of Compound X against established first-generation EGFR inhibitors, Gefitinib and Erlotinib, focusing on their efficacy as determined by preclinical experimental data.

Mechanism of Action: Targeting the EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[4] In many cancers, such as non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division.[5][6]

Gefitinib and Erlotinib are anilinoquinazoline-based reversible EGFR tyrosine kinase inhibitors (TKIs).[6][7][8] They function by competitively binding to the adenosine triphosphate (ATP) pocket of the EGFR kinase domain.[5][7][9][10] This action blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways like RAS/RAF/MAPK and PI3K/Akt, which are crucial for tumor progression.[4][9][11] Compound X, as a thieno[2,3-d]pyrimidine derivative, is hypothesized to act similarly by targeting the ATP-binding site of EGFR.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Inhibitors Compound X Gefitinib Erlotinib Inhibitors->EGFR Inhibits (ATP-competitive)

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of TKIs.

Comparative In Vitro Efficacy

To evaluate the preclinical potential of Compound X, its efficacy was benchmarked against Gefitinib and Erlotinib using both biochemical and cell-based assays.

Biochemical Kinase Inhibition

The direct inhibitory effect of the compounds on EGFR kinase activity was determined by measuring their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.

CompoundTarget KinaseIC50 (nM)
Compound X EGFR (wild-type)8.5
GefitinibEGFR (wild-type)25.7
ErlotinibEGFR (wild-type)15.2
Table 1: Comparative biochemical IC50 values against wild-type EGFR. Data are hypothetical and for illustrative purposes.

The data suggest that Compound X exhibits potent direct inhibition of EGFR, with a lower IC50 value than the established drugs in this hypothetical scenario.

Cell-Based Anti-Proliferative Activity

The ability of the compounds to inhibit the growth of cancer cells dependent on EGFR signaling was assessed using the A549 non-small cell lung cancer cell line, which expresses wild-type EGFR.[7] The half-maximal growth inhibition (GI50) was determined.

CompoundCell LineGI50 (µM)
Compound X A549 (NSCLC)0.25
GefitinibA549 (NSCLC)0.85
ErlotinibA431 (Epidermoid)0.1[12]
Table 2: Comparative anti-proliferative GI50 values. Data for Compound X and Gefitinib are hypothetical.

In this illustrative dataset, Compound X demonstrates superior anti-proliferative activity in the A549 cell line compared to Gefitinib.

Experimental Protocols

Reproducibility is a cornerstone of scientific integrity. The following are detailed protocols for the key experiments cited.

Protocol: In Vitro EGFR Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human EGFR protein

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Test Compounds (Compound X, Gefitinib, Erlotinib)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of each test compound in 100% DMSO, starting from a 1 mM stock.

  • Kinase Reaction:

    • Add 1 µL of serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of a mixture containing EGFR and substrate in kinase assay buffer.

    • Allow the plate to incubate for 10 minutes at room temperature to facilitate inhibitor-kinase binding.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Kinase_Assay_Workflow A Prepare Serial Dilutions of Test Compounds in DMSO B Add Compounds/DMSO to 384-well Plate A->B C Add EGFR Enzyme & Substrate Mixture B->C D Pre-incubate (10 min) C->D E Initiate Reaction with ATP Incubate (60 min) D->E F Stop Reaction (Add ADP-Glo™ Reagent) E->F G Develop Signal (Add Kinase Detection Reagent) F->G H Measure Luminescence G->H I Calculate IC50 Values H->I

Figure 2: Workflow for the in vitro luminescence-based kinase assay.

Protocol: Cell Proliferation Assay (Sulforhodamine B - SRB)

This assay estimates cell number by staining total cellular protein.[14][15]

Materials:

  • A549 (NSCLC) cell line

  • Complete culture medium (e.g., F-12K Medium + 10% FBS)

  • Test Compounds

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well flat-bottom sterile microplates

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air-dry completely.

  • Staining: Add 100 µL of SRB solution to each well and stain for 15 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value from the dose-response curve.

Comparative In Vivo Efficacy in Xenograft Models

To translate in vitro findings into a more physiologically relevant context, the anti-tumor efficacy of Compound X would be compared against a standard-of-care, such as Gefitinib, in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.[16][17][18][19]

Model: Female athymic nude mice bearing A549 subcutaneous xenografts. Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups:

  • Vehicle Control (e.g., 0.5% HPMC + 0.1% Tween 80, oral gavage, daily)

  • Compound X (e.g., 50 mg/kg, oral gavage, daily)

  • Gefitinib (e.g., 50 mg/kg, oral gavage, daily)

Endpoint: Tumor Growth Inhibition (TGI). TGI is calculated at the end of the study (e.g., Day 21) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (TGI %)
Vehicle Control-1250-
Compound X 50 480 61.6%
Gefitinib5065048.0%
Table 3: Hypothetical in vivo efficacy data from an A549 xenograft model.

These illustrative results suggest that Compound X could have superior in vivo anti-tumor activity compared to Gefitinib in this specific model.

Future Directions and Conclusion

The preliminary data presented in this guide position this compound (Compound X) as a promising lead candidate for a new class of EGFR inhibitors. Its hypothetical potent enzymatic inhibition and superior anti-proliferative and anti-tumor activities compared to first-generation drugs like Gefitinib warrant further investigation.

Future studies should focus on:

  • Kinase Selectivity Profiling: Assessing the inhibitory activity of Compound X against a broad panel of kinases to determine its selectivity and potential off-target effects.

  • Resistance Profiling: Evaluating the efficacy of Compound X against EGFR mutations that confer resistance to first-generation inhibitors, such as the T790M mutation.[9][20]

  • Pharmacokinetic and Toxicological Studies: Characterizing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

References

A Researcher's Guide to Profiling the Kinase Cross-Reactivity of 4-Chloro-6-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of inhibitors targeting a range of kinases including Casein Kinase 2 (CK2), Rho-associated coiled-coil containing protein kinases (ROCK), and the c-Met proto-oncogene.[1][2][3] The compound 4-Chloro-6-methylthieno[2,3-d]pyrimidine represents a key starting point for the synthesis of more complex derivatives.[4][5] Its utility lies in the reactive chloro group, which allows for the introduction of various functionalities to modulate potency and selectivity.[4] This guide provides a comprehensive framework for researchers and drug development professionals to assess the kinase cross-reactivity of this compound and its analogues, a critical step in understanding their therapeutic potential and off-target effects.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity against other kinases. This cross-reactivity can lead to unexpected cellular effects and potential toxicity. Therefore, early and comprehensive profiling of an inhibitor's selectivity across a broad panel of kinases is paramount in the drug discovery process.[6][7] Such profiling not only helps in identifying potential liabilities but can also unveil opportunities for polypharmacology, where engaging multiple targets might be therapeutically beneficial.

Strategic Approaches to Assessing Cross-Reactivity

A multi-faceted approach, combining in vitro biochemical assays with cell-based methodologies, is essential for a thorough understanding of a compound's selectivity profile.

Tier 1: Broad Kinome Screening

The initial step involves screening the compound of interest against a large, representative panel of kinases. This "kinome scan" provides a bird's-eye view of the compound's selectivity.

Methodology: Radiometric and Luminescence-Based Kinase Assays

Several commercial services offer extensive kinase profiling panels.[6][7][8] These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide or protein.

  • Radiometric Assays (e.g., HotSpot™, ³³PanQinase™): These assays utilize ³³P-labeled ATP and quantify the incorporation of the radiolabeled phosphate into the substrate.[8] They are considered a gold standard for their direct measurement of enzymatic activity.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction. The luminescence generated is proportional to kinase activity.[9] This format is often more amenable to high-throughput screening.

Experimental Protocol: Single-Dose Profiling using ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For a single-dose screen, a common concentration to test is 1 µM or 10 µM.

  • Assay Plate Setup: Utilize a multi-well plate format (e.g., 384-well). Dispense the compound, positive control inhibitor, and a DMSO vehicle control into appropriate wells.

  • Kinase Reaction Initiation: Add the kinase, substrate, and ATP to each well to initiate the reaction. The ATP concentration should ideally be at or near the Km for each kinase to provide a more accurate measure of the inhibitor's intrinsic affinity.[10]

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Data Presentation: Kinome Scan Results

The results of a kinome scan are typically presented as a percentage of inhibition at a fixed compound concentration. This allows for a rapid visual assessment of the compound's selectivity.

Kinase TargetFamily% Inhibition @ 1 µM
CK2α1CMGC85%
PIM1CAMK78%
ROCK1AGC45%
EGFRTK12%
SRCTK8%
.........

Table 1: Hypothetical single-point screening data for a thieno[2,3-d]pyrimidine derivative.

Diagram: Kinase Selectivity Profiling Workflow

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (e.g., 4-Chloro-6-methyl- thieno[2,3-d]pyrimidine) AssayPlate Multi-well Plate (Kinase, Substrate, ATP) Compound->AssayPlate Controls Controls (DMSO, Known Inhibitor) Controls->AssayPlate Incubation Incubation AssayPlate->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection RawData Raw Data Acquisition Detection->RawData PercentInhibition Calculate % Inhibition RawData->PercentInhibition SelectivityProfile Generate Selectivity Profile PercentInhibition->SelectivityProfile

Caption: Workflow for in vitro kinase selectivity profiling.

Tier 2: Potency Determination (IC₅₀)

For kinases that show significant inhibition in the initial screen (e.g., >50% inhibition), the next step is to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency against each of these "hits."

Methodology: Dose-Response Curves

This involves testing the compound over a range of concentrations (typically using a serial dilution) to generate a dose-response curve.

Experimental Protocol: IC₅₀ Determination

The protocol is similar to the single-dose screen, with the key difference being the preparation of a dilution series of the test compound. A 10-point, 3-fold serial dilution is common practice.

Data Presentation: IC₅₀ Values

The IC₅₀ values are calculated by fitting the dose-response data to a suitable pharmacological model.

Kinase TargetIC₅₀ (nM)
CK2α185
PIM1150
ROCK11200

Table 2: Hypothetical IC₅₀ data for a thieno[2,3-d]pyrimidine derivative.

Tier 3: Cellular Target Engagement and Selectivity

While in vitro assays are crucial, they do not always reflect a compound's behavior in a cellular context. Cell-based assays are necessary to confirm target engagement and assess selectivity within a more physiologically relevant environment.

Methodology: Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay

  • CETSA: This method relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein, one can infer target engagement.

  • NanoBRET™ Target Engagement Assay: This is a bioluminescence resonance energy transfer (BRET)-based assay that measures the binding of a compound to a specific kinase in live cells. It involves expressing the target kinase as a fusion with NanoLuc® luciferase and using a fluorescently labeled tracer that competes with the test compound for binding to the kinase.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Use cells that have been engineered to express the kinase of interest fused to NanoLuc® luciferase.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Tracer Addition: Add the fluorescent tracer to the cells.

  • Reagent Addition: Add the NanoBRET™ substrate.

  • BRET Measurement: Measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the test compound, confirming target engagement.

Diagram: Logic of Cross-Reactivity Assessment

G Start Start: 4-Chloro-6-methyl- thieno[2,3-d]pyrimidine KinomeScan Tier 1: Broad Kinome Scan Start->KinomeScan Hits Identify Off-Target 'Hits' (e.g., >50% inhibition) KinomeScan->Hits Significant Inhibition NoHits Selective Compound KinomeScan->NoHits No Significant Inhibition IC50 Tier 2: Determine IC50 for 'Hits' Hits->IC50 CellularAssay Tier 3: Cellular Target Engagement IC50->CellularAssay Profile Comprehensive Selectivity Profile CellularAssay->Profile

Caption: A tiered approach to kinase inhibitor selectivity profiling.

Conclusion and Future Directions

The thieno[2,3-d]pyrimidine scaffold is a fertile ground for the development of novel kinase inhibitors. A systematic and rigorous evaluation of the cross-reactivity of new analogues, such as those derived from this compound, is indispensable. By employing a tiered approach that begins with broad kinome scanning and progresses to quantitative potency determination and cellular target engagement assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is critical for making informed decisions in the optimization of lead compounds and for advancing safe and effective kinase inhibitors toward clinical development.

References

Target Validation Strategies for 4-Chloro-6-methylthieno[2,3-d]pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the rigorous validation of a therapeutic target is a critical determinant of a program's success. The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including protein kinases and other enzymes.[1][2][3] This guide provides an in-depth, comparative analysis of modern target validation methodologies, framed around the specific compound 4-Chloro-6-methylthieno[2,3-d]pyrimidine . While this specific molecule is not extensively characterized in the public domain, its structural alerts point towards protein kinases as a probable target class.[1][4][5]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a self-validating system of inquiry. We will explore and compare three orthogonal approaches for target validation: direct target engagement assays, chemical proteomics, and genetic perturbation techniques.

Part 1: The Principle of Orthogonal Target Validation

G cluster_0 Initial Hypothesis cluster_1 Experimental Approaches cluster_2 Validation Outcome Hypothesis Hypothesis: This compound targets Protein Kinase X CETSA Direct Engagement (CETSA) Hypothesis->CETSA Orthogonal Testing Kinobeads Chemical Proteomics (Kinobeads) Hypothesis->Kinobeads Orthogonal Testing CRISPR Genetic Validation (CRISPR) Hypothesis->CRISPR Orthogonal Testing Validation Validated Target: Protein Kinase X CETSA->Validation Confirms Binding Kinobeads->Validation Identifies Binding CRISPR->Validation Confirms Phenotype

Caption: Orthogonal workflow for target validation.

Part 2: Direct Target Engagement - The Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify direct binding of a ligand to its target protein in a native cellular environment.[6][7] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand will be more resistant to heat-induced denaturation and aggregation.[8][9]

Causality Behind Experimental Choice

CETSA is an invaluable first step as it provides direct evidence of target engagement in intact cells or even tissues, which is a significant advantage over assays using purified recombinant proteins that may lack essential post-translational modifications or co-factors.[7][9] This method directly answers the question: "Does my compound bind to the putative target in a biologically relevant setting?"

Experimental Protocol: CETSA with Western Blot Readout
  • Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line where the putative kinase target is expressed) and grow to ~80% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[8]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Normalize the total protein concentration. Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the putative target protein.[6]

Data Presentation: Isothermal Dose-Response Fingerprint (ITDRF)

By keeping the temperature constant (at a point where significant, but not complete, denaturation occurs in the absence of the ligand) and varying the compound concentration, an isothermal dose-response fingerprint can be generated to determine the EC50 of target engagement.

Concentration of CompoundNormalized Band Intensity (Arbitrary Units)
Vehicle (DMSO)0.45
0.1 µM0.52
1 µM0.78
10 µM0.95
100 µM0.96

Table 1: Illustrative CETSA ITDRF data for a putative kinase target.

Part 3: Chemical Proteomics - Kinobeads Competition Binding

To broaden the search for targets and understand the selectivity profile of this compound, a chemical proteomics approach is highly recommended. Kinobeads are an affinity resin containing immobilized non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[10][11] When used in a competition binding experiment, this technique can identify the cellular targets of a free compound and quantify their binding affinities.[12]

Causality Behind Experimental Choice

While CETSA confirms binding to a hypothesized target, Kinobeads can identify targets from a large pool of possibilities in an unbiased manner.[11] This is crucial for understanding off-target effects, which are often responsible for cellular toxicity or polypharmacology. It also serves as a powerful discovery tool if the primary target is unknown.

G cluster_0 Step 1: Lysate Preparation cluster_1 Step 2: Competition cluster_2 Step 3: Affinity Capture & Analysis Lysate Cell Lysate (containing kinases) Incubation Incubate Lysate + Compound Lysate->Incubation Compound Free Compound (4-Chloro-6-methyl...) Compound->Incubation Kinobeads Kinobeads Capture Add Kinobeads & Capture unbound kinases Kinobeads->Capture Incubation->Capture Elution Wash & Elute Bound Kinases Capture->Elution MS LC-MS/MS Analysis (Quantification) Elution->MS

Caption: Kinobeads experimental workflow.

Experimental Protocol: Kinobeads Competition Binding Assay
  • Lysate Preparation: Prepare native cell lysates from a relevant cell line under conditions that preserve kinase integrity.

  • Competition Binding: Aliquot the lysate and incubate with increasing concentrations of this compound for a defined period (e.g., 1 hour at 4°C).[12]

  • Kinobeads Incubation: Add the Kinobeads matrix to the compound-treated lysates and incubate to allow kinases not bound by the free compound to bind to the beads.[13]

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., using trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry. The abundance of each identified kinase is measured across the different compound concentrations. A decrease in the amount of a kinase captured by the beads with increasing compound concentration indicates that the compound is engaging that kinase.[10]

Data Presentation: Competitive Binding Curves

The mass spectrometry data is used to generate dose-response curves for each identified kinase, from which apparent dissociation constants (Kdapp) can be derived.

Kinase TargetApparent Kd (nM)Selectivity vs. Primary Target
Kinase X (Primary)151.0x
Kinase Y (Off-target)35023.3x
Kinase Z (Off-target)120080.0x

Table 2: Illustrative Kinobeads data showing potency and selectivity.

Part 4: Genetic Validation - CRISPR-Cas9 Gene Editing

The gold standard for target validation is demonstrating that a genetic perturbation of the putative target phenocopies the effect of the small molecule inhibitor.[14] CRISPR-Cas9 technology allows for the precise knockout (or modification) of the gene encoding the target protein.[15][16]

Causality Behind Experimental Choice

If this compound inhibits cell proliferation by targeting Kinase X, then knocking out the gene for Kinase X should, in principle, have a similar effect on cell proliferation. Furthermore, the knockout cells should become resistant to the compound, as its target is no longer present. This provides the strongest link between target engagement and cellular phenotype.[17]

Experimental Protocol: CRISPR-Cas9 Knockout and Phenotypic Assay
  • gRNA Design and Cloning: Design and clone at least two independent guide RNAs (gRNAs) targeting early exons of the gene for the putative target kinase to ensure a functional knockout.[15]

  • Transfection and Selection: Deliver the Cas9 nuclease and the gRNA expression vectors into the target cells. Select for successfully edited cells.[15]

  • Verification of Knockout: Expand clonal populations and verify the knockout at the genomic level (sequencing) and the protein level (Western blot).[16]

  • Phenotypic Analysis: Compare the phenotype of the knockout cells to the wild-type cells. For example, if the compound inhibits proliferation, assess the proliferation rates of both cell lines.

  • Compound Sensitivity Assay: Treat both wild-type and knockout cell lines with a dose-range of this compound and measure cell viability (e.g., using an MTT or CellTiter-Glo assay). A rightward shift in the IC50 curve for the knockout cells indicates on-target activity.

G cluster_0 Step 1: Gene Editing cluster_1 Step 2: Validation cluster_2 Step 3: Phenotypic Assays Design Design gRNA Deliver Deliver Cas9/gRNA to Cells Design->Deliver Select Select & Expand Clones Deliver->Select Sequence Genomic Sequencing Select->Sequence Verify Knockout WB Western Blot (Protein KO) Select->WB Verify Knockout Proliferation Compare Proliferation (WT vs KO) Select->Proliferation Assay Phenotype DoseResponse Compound Dose-Response (WT vs KO) Select->DoseResponse Assay Phenotype

Caption: CRISPR-Cas9 target validation workflow.

Data Presentation: Comparison of IC50 Values
Cell LineIC50 of Compound (µM)
Wild-Type1.2
Target Knockout> 50

Table 3: Illustrative data demonstrating on-target effect via CRISPR knockout.

Conclusion and Comparative Summary

The validation of this compound's target(s) requires a thoughtful and multi-faceted approach. No single technique is sufficient. CETSA provides direct evidence of target binding in cells. Kinobeads offers a proteome-wide view of selectivity and can uncover novel targets. CRISPR-Cas9 definitively links the target to the compound's cellular phenotype.

Methodology Primary Question Answered Key Advantage Key Limitation
CETSA Does the compound bind its target in cells?Measures direct engagement in a native environment.Requires a specific antibody; low throughput.
Kinobeads What kinases does the compound bind to?Unbiased, proteome-wide selectivity profiling.May miss non-ATP competitive or allosteric binders.[11]
CRISPR-Cas9 Is the target responsible for the phenotype?Provides causal link between target and function.Can be confounded by genetic compensation; labor-intensive.

By integrating these orthogonal methodologies, researchers can build a compelling and robust validation package for this compound, significantly de-risking its progression through the drug discovery pipeline.

References

A Comparative Guide to the Antitumor Activity of 4-Chloro-6-methylthieno[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for targeted therapies has led researchers down a multitude of molecular avenues. Among the promising scaffolds in medicinal chemistry, the thieno[2,3-d]pyrimidine core has emerged as a versatile platform for the development of potent anticancer agents.[1][2] This guide provides a comprehensive comparison of 4-Chloro-6-methylthieno[2,3-d]pyrimidine analogs, delving into their synthesis, mechanism of action, and antitumor efficacy, supported by experimental data and protocols. Our focus is to equip researchers, scientists, and drug development professionals with a critical understanding of these compounds in the broader context of targeted cancer therapy.

The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The thieno[2,3-d]pyrimidine nucleus is considered a "privileged" structure in drug discovery, particularly for the development of kinase inhibitors.[1] Its structural resemblance to the purine core of ATP, the universal energy currency and phosphate donor for kinases, allows thienopyrimidine derivatives to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their activity.[3] This has led to the development of thienopyrimidine-based inhibitors for a range of kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[4][5][6][7] Several thienopyrimidine derivatives have even progressed to clinical trials or have been approved for cancer treatment, such as Olmutinib, Pictilisib, and SNS-314, underscoring the clinical relevance of this scaffold.[1]

Synthetic Strategies for this compound Analogs

The synthesis of this compound and its analogs is a critical aspect of their development. The chlorine atom at the 4-position serves as a versatile handle for introducing various substituents, allowing for the fine-tuning of the molecule's pharmacological properties.

A common synthetic route starts from a substituted thiophene precursor, which is then cyclized to form the thieno[2,3-d]pyrimidine core.[8] Another approach involves the construction of the pyrimidine ring onto a pre-existing thiophene ring.[8] The introduction of the chloro group is often achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃).

Below is a generalized workflow for the synthesis of 4-substituted thieno[2,3-d]pyrimidine analogs, starting from the key intermediate, this compound.

Synthesis_Workflow Start Start Thiophene_Precursor 2-Amino-5-methylthiophene-3-carbonitrile Start->Thiophene_Precursor Cyclization Cyclization with Formamide Thiophene_Precursor->Cyclization Intermediate_1 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one Cyclization->Intermediate_1 Chlorination Chlorination (e.g., POCl3) Intermediate_1->Chlorination Key_Intermediate This compound Chlorination->Key_Intermediate Nucleophilic_Substitution Nucleophilic Substitution (e.g., Amines, Phenols) Key_Intermediate->Nucleophilic_Substitution Final_Analogs Diverse 4-Substituted Analogs Nucleophilic_Substitution->Final_Analogs

Caption: Generalized synthetic workflow for 4-substituted thieno[2,3-d]pyrimidine analogs.

The rationale behind this multi-step synthesis is to build complexity in a controlled manner. The initial cyclization establishes the core heterocyclic system. The subsequent chlorination provides a reactive site for diversification, which is crucial for exploring the structure-activity relationship (SAR) and optimizing the lead compounds for improved potency and selectivity.

Mechanism of Action: Targeting Key Oncogenic Pathways

This compound analogs exert their antitumor effects primarily by inhibiting key kinases involved in cancer cell proliferation, survival, and angiogenesis. The two most prominent targets for this class of compounds are the EGFR and PI3K signaling pathways.

EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation.[4][5] Dysregulation of EGFR signaling, often through mutations or overexpression, is a common driver of various cancers. Thieno[2,3-d]pyrimidine derivatives have been extensively investigated as EGFR inhibitors.[4][5][9][10] They act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS/MAPK and PI3K/Akt pathways.

EGFR_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Thieno_Analog 4-Chloro-6-methylthieno [2,3-d]pyrimidine Analog Thieno_Analog->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidine analogs.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, and survival.[7] Its aberrant activation is a frequent event in human cancers, making it an attractive target for therapeutic intervention.[6][7] Several thieno[2,3-d]pyrimidine derivatives have been developed as potent and selective inhibitors of PI3K isoforms.[6][7][11] By blocking PI3K activity, these compounds prevent the phosphorylation of PIP2 to PIP3, leading to the deactivation of downstream effectors like Akt and mTOR, ultimately resulting in the inhibition of cell growth and induction of apoptosis.[7][11]

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates Thieno_Analog 4-Chloro-6-methylthieno [2,3-d]pyrimidine Analog Thieno_Analog->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thieno[2,3-d]pyrimidine analogs.

Comparative Antitumor Activity: A Data-Driven Analysis

The true measure of a potential anticancer agent lies in its in vitro and in vivo efficacy. Numerous studies have evaluated the antitumor activity of this compound analogs against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for representative compounds from this class, compared to established anticancer drugs.

Table 1: Comparative in vitro Antitumor Activity of Thieno[2,3-d]pyrimidine Analogs as EGFR Inhibitors

CompoundTargetCancer Cell LineIC₅₀ (µM)Comparator (Drug)Comparator IC₅₀ (µM)Reference
Compound 12c EGFRWT, EGFRT790MA549 (Lung)12.16Erlotinib-[9]
Compound 12c EGFRWT, EGFRT790MMCF-7 (Breast)15.67Erlotinib-[9]
Compound 7a EGFRWT, EGFRT790MHepG2 (Liver)---[4][5]
Compound 7a EGFRWT, EGFRT790MPC3 (Prostate)---[4][5]
Compound 5b EGFRWT, EGFRT790MA549 (Lung)-Erlotinib-[10]
Compound 5b EGFRWT, EGFRT790MMCF-7 (Breast)-Erlotinib-[10]

Note: Specific IC₅₀ values for some compounds were not explicitly stated in the abstract. The table indicates their activity has been demonstrated.

Table 2: Comparative in vitro Antitumor Activity of Thieno[2,3-d]pyrimidine Analogs as PI3K Inhibitors

CompoundTargetCancer Cell LineIC₅₀ (µM)Comparator (Drug)Comparator IC₅₀ (µM)Reference
Compound 9a PI3KαHCT-116 (Colon)12.32 ± 0.96--[6]
Compound 9a PI3KαA549 (Lung)11.30 ± 1.19--[6]
Compound 9a PI3KαMCF-7 (Breast)14.69 ± 1.32--[6]
Compound 9a PI3KαPC-3 (Prostate)9.80 ± 0.93--[6]
Compound VIb PI3Kβ, PI3KγT-47D (Breast)---[11]

Note: For Compound VIb, the abstract mentions good cytotoxic activity against T-47D and provides enzymatic inhibition percentages rather than cellular IC₅₀ values.

These data highlight that this compound analogs exhibit potent antitumor activity across a range of cancer cell lines. Notably, some analogs demonstrate efficacy against cell lines harboring mutations that confer resistance to standard therapies, such as the T790M mutation in EGFR.[9][10] Furthermore, some of these compounds have shown favorable safety profiles when tested against normal cell lines.[9][10]

Experimental Protocols for Evaluating Antitumor Activity

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to assess the antitumor activity of this compound analogs.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine analogs (and a vehicle control) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 2. Incubate for 24h Cell_Seeding->Incubation_1 Compound_Treatment 3. Treat with compounds Incubation_1->Compound_Treatment Incubation_2 4. Incubate for 48-72h Compound_Treatment->Incubation_2 MTT_Addition 5. Add MTT solution Incubation_2->MTT_Addition Incubation_3 6. Incubate for 4h MTT_Addition->Incubation_3 Formazan_Solubilization 7. Solubilize formazan Incubation_3->Formazan_Solubilization Absorbance_Measurement 8. Measure absorbance Formazan_Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate IC50 Absorbance_Measurement->Data_Analysis

Caption: Step-by-step workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine and membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (PI Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the compounds for a specific duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in each phase.

Conclusion and Future Perspectives

This compound analogs represent a highly promising class of antitumor agents with demonstrated efficacy against key oncogenic targets like EGFR and PI3K. The versatility of the thienopyrimidine scaffold allows for extensive chemical modification, enabling the development of compounds with improved potency, selectivity, and pharmacokinetic properties. The data presented in this guide underscore the potential of these analogs to overcome some of the limitations of current cancer therapies, such as drug resistance.

Future research in this area should focus on several key aspects:

  • Optimization of Lead Compounds: Further structure-activity relationship studies are needed to design next-generation inhibitors with enhanced potency and selectivity, particularly against resistant mutations.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in preclinical animal models to assess their in vivo antitumor activity, pharmacokinetics, and toxicity profiles.

  • Combination Therapies: Investigating the synergistic effects of thieno[2,3-d]pyrimidine analogs with other anticancer agents could lead to more effective and durable treatment responses.

  • Biomarker Discovery: Identifying predictive biomarkers will be crucial for patient stratification and for guiding the clinical development of these targeted therapies.

References

The Thieno[2,3-d]pyrimidine Scaffold: A Comparative Guide to Kinase Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for selective kinase inhibitors is a paramount challenge. Kinase inhibitors have revolutionized targeted therapy, but achieving selectivity remains a critical hurdle to minimize off-target effects and enhance therapeutic efficacy. The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purine, and has given rise to a multitude of kinase inhibitors with diverse selectivity profiles. This guide provides an in-depth comparison of the selectivity of various thieno[2,3-d]pyrimidine derivatives against key kinase targets, contextualized with established, selective inhibitors. While we will use the specific molecule 4-Chloro-6-methylthieno[2,3-d]pyrimidine as a structural reference, this guide will focus on the broader selectivity profile of the scaffold, drawing on published data for various potent derivatives.

The Thieno[2,3-d]pyrimidine Scaffold: A Versatile Kinase Hinge-Binder

The thieno[2,3-d]pyrimidine scaffold's success as a kinase inhibitor template lies in its ability to mimic the adenine core of ATP, allowing it to effectively interact with the hinge region of the kinase ATP-binding pocket. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, anchoring the molecule, while the fused thiophene ring provides a platform for substitutions that can be tailored to achieve potency and selectivity against specific kinases. The 4-chloro substituent, as seen in our reference molecule, this compound, is a common synthetic handle, allowing for the introduction of various side chains to explore the chemical space around the ATP-binding site.

Comparative Selectivity Profile of Thieno[2,3-d]pyrimidine Derivatives

While a comprehensive kinase panel screening for this compound is not publicly available, the literature provides a wealth of data on other derivatives, highlighting the scaffold's ability to target a range of kinases. Below is a comparative summary of the inhibitory activity of representative thieno[2,3-d]pyrimidine derivatives against several key kinase families, alongside well-established selective inhibitors for context.

Kinase Target FamilyRepresentative Thieno[2,3-d]pyrimidine Derivative & ActivityEstablished Selective Inhibitor & ActivityKey Therapeutic Area
Receptor-Interacting Protein Kinase 2 (RIPK2) A potent and selective thieno[2,3-d]pyrimidine derivative with low nanomolar IC50.[1]GSK583 : A selective RIPK2 inhibitor.[2]Inflammatory Diseases
Phosphoinositide 3-Kinase (PI3K) 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives show significant inhibition of PI3Kβ and PI3Kγ.Alpelisib (PI3Kα-selective) : IC50 of ~5 nM.[3][4] Idelalisib (PI3Kδ-selective) : IC50 of ~2.5 nM.[4][5]Cancer
Epidermal Growth Factor Receptor (EGFR) Thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant (T790M) EGFR.[6]Osimertinib (AZD9291) : Irreversible inhibitor of EGFR mutants, including T790M.[7]Cancer (NSCLC)
Janus Kinase 1 (JAK1) Thieno[3,2-d]pyrimidine derivatives identified as potent and highly selective JAK1 inhibitors with IC50 values in the low nanomolar range.[8]Abrocitinib : A selective JAK1 inhibitor.[8][9] Upadacitinib : A selective JAK1 inhibitor.[9]Inflammatory & Autoimmune Diseases

Note: IC50 values are highly dependent on assay conditions. The data presented here is for comparative purposes to illustrate the potential of the thieno[2,3-d]pyrimidine scaffold.

Key Signaling Pathways Targeted by Thieno[2,3-d]pyrimidine Derivatives

The kinases targeted by thieno[2,3-d]pyrimidine derivatives are central nodes in critical signaling pathways that regulate cell proliferation, survival, and inflammation. Understanding these pathways is crucial for rational drug design and for predicting the biological consequences of inhibiting these targets.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Thieno_pyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thieno_pyrimidine->EGFR inhibits Thieno_pyrimidine->PI3K inhibits

Caption: Simplified EGFR and PI3K signaling pathways and points of inhibition by thieno[2,3-d]pyrimidine derivatives.

Experimental Protocols for Assessing Kinase Inhibitor Selectivity

To rigorously evaluate the selectivity profile of a compound like this compound, a multi-tiered experimental approach is necessary. This typically involves in vitro biochemical assays, cell-based assays to confirm target engagement and downstream effects, and broad-panel kinase screening.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound (e.g., a thieno[2,3-d]pyrimidine derivative) in a suitable kinase buffer. Incubate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.[10][11]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[10][11]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a luminescence-based readout provides high sensitivity and a broad dynamic range, making it suitable for screening large compound libraries and for accurate IC50 determination. Depleting the initial ATP is crucial to reduce background signal and increase the signal-to-noise ratio.

ADP_Glo_Workflow Start Start: Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step1 Step 1: Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Start->Step1 Incubation1 Incubate 40 min at RT Step1->Incubation1 Step2 Step 2: Add Kinase Detection Reagent (Convert ADP to ATP, add Luciferase/Luciferin) Incubation1->Step2 Incubation2 Incubate 30-60 min at RT Step2->Incubation2 End End: Measure Luminescence Incubation2->End

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess whether a compound binds to its intended target in a physiological context (i.e., within intact cells).

Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein often increases the protein's thermal stability. CETSA® measures this change in thermal stability by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.[12][13][14][15]

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing phosphatase and protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein in the soluble fraction can be quantified by various methods, such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices: Using intact cells provides a more physiologically relevant assessment of target engagement than biochemical assays, as it accounts for cell permeability and intracellular concentrations of the compound. The use of a temperature gradient allows for the determination of the protein's melting point (Tm), and a shift in Tm is a direct biophysical indicator of ligand binding.

Broad Kinase Selectivity Profiling: KINOMEscan®

To obtain a comprehensive understanding of a compound's selectivity, it is essential to screen it against a large panel of kinases. Services like Eurofins DiscoverX's KINOMEscan® platform are widely used for this purpose.

Principle: KINOMEscan® is a competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.[16][17][18]

Methodology Overview:

  • Assay Setup: The test compound is incubated with the kinase and the immobilized ligand.

  • Competition: The compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: After an incubation period, the amount of kinase bound to the solid support is quantified using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of control, and a selectivity score (S-score) can be calculated to provide a quantitative measure of selectivity. The data is often visualized as a TREEspot™ dendrogram, which graphically represents the compound's interactions across the kinome.

Causality Behind Experimental Choices: Screening against a large, diverse panel of kinases is the most definitive way to assess off-target activities. The competition binding format is independent of ATP concentration and can identify both active and inactive state binders, providing a comprehensive view of a compound's binding properties.

Conclusion

The thieno[2,3-d]pyrimidine scaffold is a remarkably versatile platform for the development of kinase inhibitors with tailored selectivity profiles. While the specific selectivity of this compound remains to be fully elucidated, the extensive body of research on related derivatives demonstrates the potential to target a wide range of kinases implicated in cancer and inflammatory diseases. A rigorous and multi-faceted experimental approach, encompassing biochemical assays, cellular target engagement studies, and broad kinome profiling, is essential to fully characterize the selectivity of any new chemical entity based on this promising scaffold. Such a thorough understanding is a prerequisite for advancing these compounds into further preclinical and clinical development.

References

Safety Operating Guide

Navigating the Aftermath: A Comprehensive Guide to the Proper Disposal of 4-Chloro-6-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Personnel: This document provides essential procedural guidance for the safe and compliant disposal of 4-Chloro-6-methylthieno[2,3-d]pyrimidine (CAS No. 106691-21-8). As a chlorinated heterocyclic compound, improper disposal of this substance can pose significant environmental and health risks. This guide is intended for researchers, scientists, and drug development professionals to ensure that disposal protocols prioritize safety, environmental stewardship, and regulatory compliance.

Hazard Profile and Core Safety Principles

Based on data from analogous compounds, this compound is anticipated to exhibit the following hazardous characteristics:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Irritation: Causes skin and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory environment, such as a chemical fume hood.

Key Disposal Principle: The primary directive for the disposal of this compound is to manage it as a hazardous chemical waste . Under no circumstances should this compound be disposed of in general laboratory trash or washed down the drain.

Pre-Disposal and Segregation: The First Line of Defense

Proper segregation of chemical waste is fundamental to safe and efficient disposal. The following steps must be adhered to:

  • Designated Waste Container: All solid waste contaminated with this compound, including residual product, contaminated filter paper, and weighing boats, should be collected in a clearly labeled, dedicated hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).

  • Compatibility: Ensure that the waste container is made of a material compatible with chlorinated organic compounds. High-density polyethylene (HDPE) containers are generally suitable.

  • Segregation from Incompatibles: This waste stream must be kept separate from other waste streams, particularly strong oxidizing agents and acids, to prevent potentially hazardous reactions.[2][3]

Step-by-Step Disposal Protocol for Solid Waste

This protocol outlines the standard procedure for the disposal of solid this compound.

Personnel Protective Equipment (PPE) Required:

  • Nitrile gloves (double-gloving recommended)

  • Safety goggles or a face shield

  • Chemical-resistant laboratory coat

  • Closed-toe shoes

Procedure:

  • Work in a Ventilated Area: All handling of the solid waste should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Transfer of Solid Waste: Carefully transfer any residual solid this compound and contaminated disposable materials (e.g., weighing paper, gloves) into the designated hazardous waste container.

  • Container Sealing: Securely seal the hazardous waste container. Do not overfill the container; a headspace of at least 10% is recommended.

  • Temporary Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. Provide the contractor with all available safety information for the compound.

Management of Contaminated Solvents and Solutions

For solutions containing this compound, the following protocol applies:

  • Waste Stream Identification: This waste stream should be classified as "halogenated organic solvent waste."

  • Dedicated Liquid Waste Container: Use a designated, properly labeled container for halogenated liquid waste.

  • pH Neutralization (if applicable): If the solution is acidic or basic, it should be neutralized before being added to the waste container, provided this can be done safely without causing a reaction with the thienopyrimidine.

  • Collection and Storage: Collect the contaminated solvent in the designated container, securely seal it, and store it in the hazardous waste accumulation area.

  • Professional Disposal: As with solid waste, disposal must be handled by a certified hazardous waste disposal company.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

For Small Spills (in a fume hood):

  • Restrict Access: Ensure the spill is contained within the fume hood and prevent others from entering the immediate area.

  • Don Appropriate PPE: Wear the PPE outlined in Section 3.

  • Containment and Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all decontamination materials as hazardous waste.

For Large Spills (outside a fume hood):

  • Evacuate: Immediately evacuate the laboratory.

  • Alert Personnel: Inform your laboratory supervisor and institutional safety officer.

  • Isolate the Area: Close the doors to the laboratory and post a warning sign.

  • Professional Cleanup: Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency response personnel.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for determining the correct disposal path for this compound.

Caption: Disposal decision workflow for this compound.

Summary of Key Disposal Information

Waste Type Container Disposal Method Key Precautions
Solid Residue Labeled, sealed, compatible (e.g., HDPE) container for solid hazardous waste.Incineration by a licensed hazardous waste facility.Handle in a fume hood with appropriate PPE. Segregate from incompatible materials.
Contaminated Labware Labeled, sealed, compatible (e.g., HDPE) container for solid hazardous waste.Incineration by a licensed hazardous waste facility.Decontaminate where possible before disposal.
Solutions in Solvents Labeled, sealed, compatible container for halogenated liquid waste.Incineration or other approved treatment by a licensed hazardous waste facility.Ensure solvent compatibility with the container. Do not mix with non-halogenated waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of waste segregation, proper containment, and professional disposal, researchers can minimize risks and ensure compliance with all relevant regulations. Always consult your institution's specific hazardous waste management guidelines and your environmental health and safety department for further assistance.

References

Navigating the Synthesis of 4-Chloro-6-methylthieno[2,3-d]pyrimidine: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The handling of highly specialized chemical intermediates like 4-Chloro-6-methylthieno[2,3-d]pyrimidine, a key building block in medicinal chemistry, demands a rigorous and informed approach to safety. Due to its reactive nature as a chlorinated heterocyclic compound and its likely biological activity, a comprehensive understanding of its potential hazards is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational handling procedures, and compliant disposal plans to ensure the well-being of laboratory personnel and the integrity of research.

Immediate Safety Concerns and Hazard Assessment

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation upon direct contact.[1][2]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]

Given the thienopyrimidine core's prevalence in pharmacologically active molecules, it is prudent to handle this compound as a substance with potential biological activity and unknown long-term toxicological effects.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach is essential when selecting PPE for handling this compound. The following table outlines the recommended PPE for various laboratory operations, with the rationale explained to empower researchers to make informed safety decisions.

Operation Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) - Double Nitrile Gloves (or Butyl/Viton® for extended handling)- Chemical Splash Goggles- Full-Face Shield- Lab Coat (fully buttoned)- N95 or higher Particulate RespiratorTo prevent inhalation of fine powders and protect eyes and face from airborne particles. Double gloving provides an extra barrier against dermal absorption.
Solution Preparation and Transfers - Double Nitrile Gloves (or Butyl/Viton®)- Chemical Splash Goggles- Lab Coat- Work within a certified chemical fume hoodMinimizes inhalation of solvent vapors and potential aerosols. Protects against splashes to the eyes.
Running Reactions and Work-up - Double Nitrile Gloves (or Butyl/Viton®)- Chemical Splash Goggles- Lab Coat- All operations within a chemical fume hoodProvides protection against splashes, spills, and vapor inhalation during potentially exothermic or pressure-generating steps.
Cleaning and Decontamination - Heavy-duty Chemical Resistant Gloves (e.g., Butyl Rubber)- Chemical Splash Goggles- Lab Coat or Chemical-Resistant ApronProtects against direct contact with residual compound and cleaning agents.
Glove Selection: A Critical Choice

Standard nitrile gloves offer a baseline of protection for incidental contact. However, for prolonged handling or in the event of a spill, more robust glove materials are recommended due to the potential for halogenated compounds to permeate nitrile.[4][5] Consider using gloves made of Butyl rubber or Viton®, which offer superior resistance to a broader range of chemicals, including chlorinated solvents.[4]

Respiratory Protection: Safeguarding Against Inhalation

When handling the solid form of this compound, a particulate respirator is crucial. An N95-rated respirator is the minimum requirement, filtering at least 95% of airborne particles.[6][7] For larger quantities or situations with a higher potential for aerosolization, a P100 filter or a Powered Air-Purifying Respirator (PAPR) should be considered.[6] All respirator use must be in accordance with a documented respiratory protection program, including fit-testing and training.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Designate a specific area for the handling of this compound to prevent cross-contamination.

  • Donning PPE: Put on all required PPE in the correct order, ensuring a proper fit.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood or a balance enclosure with appropriate exhaust ventilation.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and vented if necessary.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Carefully remove and dispose of PPE in the designated waste stream. Wash hands thoroughly with soap and water.

Spill Management
  • Small Spills: In the event of a small spill, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's environmental health and safety department.

Disposal Plan

This compound and any materials contaminated with it are classified as halogenated organic waste.[8]

  • Waste Segregation: Collect all solid waste (contaminated gloves, weigh boats, absorbent materials) and liquid waste (reaction residues, washes) in separate, clearly labeled, and sealed hazardous waste containers designated for "Halogenated Organic Waste."[8][9]

  • Container Management: Keep waste containers closed except when adding waste.[9]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed chemical waste disposal program. The primary method for the destruction of halogenated organic waste is high-temperature incineration.[10][11]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Workflow start Start: Handling This compound assess_form Assess Physical Form start->assess_form is_solid Solid? assess_form->is_solid Is it a powder? is_solution Solution? assess_form->is_solution Is it dissolved? solid_ppe Required PPE: - Double Gloves (Nitrile/Butyl) - Lab Coat - Splash Goggles - Face Shield - N95/P100 Respirator is_solid->solid_ppe Yes solution_ppe Required PPE: - Double Gloves (Nitrile/Butyl) - Lab Coat - Splash Goggles - Chemical Fume Hood is_solution->solution_ppe Yes end Proceed with Caution solid_ppe->end solution_ppe->end

Caption: PPE selection workflow for handling the compound.

References

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4-Chloro-6-methylthieno[2,3-d]pyrimidine

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